1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl-(1-methoxyethenoxy)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-8(10-5)11-12(6,7)9(2,3)4/h1H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCCWXJGWMGZAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404306 | |
| Record name | 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77086-38-5 | |
| Record name | 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40404306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-(tert-butyldimethylsilyloxy)-1-methoxyethene, a versatile silyl ketene acetal widely employed in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development. It delves into the prevalent synthetic methodologies, emphasizing the underlying chemical principles and practical considerations necessary for successful execution. A detailed, field-tested experimental protocol is presented, alongside a discussion of reaction optimization, troubleshooting, and safety protocols. The guide aims to bridge the gap between theoretical knowledge and practical application, offering insights grounded in extensive laboratory experience.
Table of Contents
-
Introduction to this compound
-
Synthetic Strategies: An Overview
-
In-Depth Mechanistic Analysis
-
Detailed Experimental Protocol
-
Characterization and Data Analysis
-
Safety Precautions and Waste Disposal
-
Troubleshooting and Optimization
-
References
Introduction to this compound
This compound, also known as ketene methyl t-butyldimethylsilyl acetal, is a key reagent in modern organic chemistry.[1][2] Its structure, featuring a silyl enol ether tethered to a methoxy group, renders it a potent nucleophile. This compound is particularly valued for its role in carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol and Mannich reactions.[1] Its applications extend to the synthesis of complex molecules, including natural products and active pharmaceutical ingredients (APIs).[3] The tert-butyldimethylsilyl (TBS) group provides steric bulk and thermal stability, making it a preferred choice over smaller silyl groups in many synthetic contexts.[3]
Key Properties:
| Property | Value |
| Molecular Formula | C9H20O2Si[4] |
| Molecular Weight | 188.34 g/mol [4] |
| CAS Number | 77086-38-5[1] |
| Appearance | Colorless to almost colorless clear liquid[5] |
| Boiling Point | 62 °C at 9 mmHg[1] |
| Density | 0.863 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.429[1] |
Synthetic Strategies: An Overview
The synthesis of silyl ketene acetals, including the title compound, can be broadly categorized into several approaches.[6] Historically, methods involved the reaction of an ester enolate with a silyl halide. Modern variations have introduced different bases and silylating agents to improve yield and selectivity.
The most common and reliable method for preparing this compound involves the deprotonation of methyl acetate with a strong, non-nucleophilic base, followed by in-situ trapping of the resulting enolate with tert-butyldimethylsilyl chloride (TBSCl) or triflate (TBSOTf). Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its high basicity and steric hindrance, which minimizes competitive nucleophilic attack on the ester.
An alternative, though less common, approach involves the reaction of an α,β-unsaturated carboxylic ester with a hydrosilane in the presence of a transition metal catalyst.[6] While effective, this method often requires specialized catalysts and conditions.
In-Depth Mechanistic Analysis
The LDA-mediated synthesis proceeds through a well-defined, two-step sequence. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Enolate Formation
The reaction is initiated by the deprotonation of the α-carbon of methyl acetate by LDA. This is an acid-base reaction where the α-proton of the ester (pKa ≈ 25 in DMSO) is abstracted by the strong base LDA. The reaction is typically performed at low temperatures (-78 °C) in an aprotic solvent like tetrahydrofuran (THF) to prevent side reactions and ensure the kinetic stability of the enolate.
Step 2: Silylation (O-Silylation vs. C-Silylation)
The generated ester enolate is a resonance-stabilized species with negative charge density on both the α-carbon and the carbonyl oxygen. It can, in principle, be silylated at either position. However, silylation predominantly occurs on the oxygen atom (O-silylation) to yield the thermodynamically more stable silyl ketene acetal. This preference is governed by the principles of hard and soft acid and base (HSAB) theory. The silicon atom in TBSCl is a hard electrophile, favoring reaction with the hard oxygen nucleophile of the enolate.
The choice of the silylating agent can influence the reaction outcome. While TBSCl is commonly used, the more reactive tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) can be employed to accelerate the silylation step, particularly with less reactive enolates.[7][8]
Caption: Mechanism of LDA-mediated synthesis.
Detailed Experimental Protocol
This protocol is a robust and scalable procedure for the synthesis of this compound. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Purity | Source |
| Diisopropylamine | 101.19 | 15.4 mL | 0.11 mol | >99.5% | Anhydrous |
| n-Butyllithium | 64.06 | 44 mL (2.5 M in hexanes) | 0.11 mol | ||
| Tetrahydrofuran (THF) | 72.11 | 200 mL | Anhydrous | ||
| Methyl Acetate | 74.08 | 7.4 g (8.0 mL) | 0.10 mol | >99.5% | Anhydrous |
| tert-Butyldimethylsilyl chloride (TBSCl) | 150.72 | 16.6 g | 0.11 mol | >98% |
Experimental Workflow:
Caption: Step-by-step synthesis workflow.
Procedure:
-
LDA Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (100 mL) and diisopropylamine (15.4 mL, 0.11 mol). Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (44 mL, 2.5 M in hexanes, 0.11 mol) dropwise, maintaining the internal temperature below 5 °C. Stir the resulting pale yellow solution at 0 °C for 30 minutes.
-
Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. Add methyl acetate (8.0 mL, 0.10 mol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. A white precipitate may form. Stir the mixture at -78 °C for an additional 30 minutes.
-
Silylation: In a separate dry flask, dissolve tert-butyldimethylsilyl chloride (16.6 g, 0.11 mol) in anhydrous THF (50 mL). Add this solution to the enolate mixture at -78 °C dropwise over 20 minutes.
-
Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with pentane (3 x 100 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic extracts with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure (b.p. 62 °C at 9 mmHg) to afford this compound as a colorless liquid.
Characterization and Data Analysis
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.55 (s, 3H, OCH₃), 3.28 (d, J = 2.0 Hz, 1H, =CH₂), 3.05 (d, J = 2.0 Hz, 1H, =CH₂), 0.95 (s, 9H, C(CH₃)₃), 0.18 (s, 6H, Si(CH₃)₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 162.1, 70.2, 55.4, 25.6, 18.2, -4.8.
-
-
Infrared (IR) Spectroscopy: (neat, cm⁻¹) ν 3090, 2955, 2930, 2858, 1645 (C=C), 1255, 840.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and molecular weight. m/z (EI) 188 (M⁺), 173, 131, 73.
Safety Precautions and Waste Disposal
Hazard Identification:
-
Flammable Liquid: this compound is a flammable liquid and vapor.[2][4] Keep away from heat, sparks, and open flames.[9]
-
Reagents: n-Butyllithium is pyrophoric and reacts violently with water. Diisopropylamine and THF are flammable and irritants. tert-Butyldimethylsilyl chloride is corrosive and moisture-sensitive.
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene).[1][9]
-
All manipulations involving pyrophoric reagents should be performed in a fume hood under an inert atmosphere.
Waste Disposal:
-
Quench any residual n-butyllithium carefully with isopropanol at low temperature before disposal.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.[9]
Troubleshooting and Optimization
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete deprotonation | Ensure LDA is freshly prepared and titrated. Use high-purity, anhydrous solvents and reagents. |
| Incomplete silylation | Use a more reactive silylating agent like TBSOTf. Increase reaction time or temperature after silylating agent addition. | |
| Hydrolysis of product | Ensure rigorous anhydrous conditions throughout the reaction and workup. | |
| Formation of Side Products | C-silylation | This is generally not a major issue with TBSCl but can be minimized by maintaining low temperatures. |
| Aldol self-condensation of methyl acetate | Ensure rapid and efficient trapping of the enolate with the silylating agent. |
Conclusion
The synthesis of this compound via LDA-mediated deprotonation of methyl acetate and subsequent silylation is a reliable and widely adopted procedure. A thorough understanding of the underlying mechanism, careful attention to experimental technique, and adherence to safety protocols are paramount for achieving high yields of the pure product. This guide provides the necessary theoretical and practical framework for researchers to confidently and successfully perform this important transformation in the laboratory.
References
- 1. 1-(叔丁基二甲基硅氧基)-1-甲氧基乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-(叔丁基二甲基硅氧基)-1-甲氧基乙烯 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 4. This compound | C9H20O2Si | CID 4564491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [cymitquimica.com]
- 6. US7112710B2 - Preparation of silyl ketene acetal and disilyl ketene acetal - Google Patents [patents.google.com]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Preparation of TBS-Protected Silyl Ketene Acetals
Abstract
Silyl ketene acetals are indispensable intermediates in modern organic synthesis, serving as highly versatile enolate equivalents for stereoselective carbon-carbon bond formation. Among these, the tert-butyldimethylsilyl (TBS) variants strike an optimal balance between stability and reactivity, rendering them workhorses in complex molecule synthesis. Their application in cornerstone reactions such as the Mukaiyama aldol addition and the Ireland-Claisen rearrangement has fundamentally altered the landscape of synthetic strategy. This guide provides a detailed examination of the core principles and field-proven methodologies for the preparation of TBS-protected silyl ketene acetals. We will delve into the mechanistic underpinnings of their formation, strategies for stereochemical control, detailed experimental protocols, and critical insights into their handling and application, equipping researchers and drug development professionals with the knowledge to leverage these powerful reagents effectively.
Core Concepts: The Mechanistic Foundation
The synthesis of silyl ketene acetals is most commonly achieved through a two-step sequence: the deprotonation of an ester at the α-carbon to generate an enolate, followed by the electrophilic trapping of this intermediate with a silyl halide.[1] The success of this transformation hinges on a nuanced understanding of the base, solvent, and silylating agent employed.
Enolate Formation: The Critical Deprotonation Step
The acidity of the α-proton of an ester (pKa ≈ 25) necessitates the use of a strong, non-nucleophilic base to ensure complete and rapid enolate formation.[2] Lithium diisopropylamide (LDA) is the most frequently used base for this purpose.[3][4][5] Its bulky nature minimizes nucleophilic attack on the ester carbonyl, while its strong basicity allows for irreversible deprotonation, typically at low temperatures (-78 °C) to prevent side reactions like Claisen condensation.[6][7]
The mechanism involves the abstraction of an α-proton by LDA to form a lithium enolate. This intermediate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom.
Silyl Trapping: Capping the Enolate
The newly formed enolate is immediately "trapped" with an electrophilic silylating agent. For TBS-protected variants, tert-butyldimethylsilyl chloride (TBSCl) is the most common reagent. The enolate's oxygen atom attacks the silicon center of TBSCl, displacing the chloride and forming the thermodynamically stable O-silylated product—the silyl ketene acetal.[1][8] This trapping step is highly efficient and essentially irreversible, driven by the formation of a strong Si-O bond.
The overall transformation is depicted below:
Caption: General mechanism for TBS-protected silyl ketene acetal formation.
Mastering Stereoselectivity: The E/Z Dichotomy
A key advantage of silyl ketene acetals is the ability to control the geometry of the double bond, yielding either the (E)- or (Z)-isomer. This stereochemistry is crucial as it often dictates the stereochemical outcome of subsequent reactions, such as the Ireland-Claisen rearrangement.[9][10][11] The primary factor governing this selectivity is the solvent system used during enolization.
-
(Z)-Enolate Formation: Performing the deprotonation with LDA in pure tetrahydrofuran (THF) typically leads to the kinetically favored (Z)-enolate.[9] This is rationalized by a closed, six-membered chair-like transition state where steric interactions are minimized.
-
(E)-Enolate Formation: The addition of a polar, coordinating co-solvent such as hexamethylphosphoramide (HMPA) disrupts the lithium enolate's aggregation state. This favors an open transition state, leading to the thermodynamically more stable (E)-enolate.[9][10]
Table 1: Conditions for Stereoselective Silyl Ketene Acetal Synthesis
| Desired Isomer | Base | Solvent System | Typical Temperature | Key Insight |
| (Z) | LDA | THF | -78 °C | Favors a closed, chair-like transition state, yielding the kinetic product. |
| (E) | LDA | THF / HMPA (23%) | -78 °C | HMPA breaks up aggregates, favoring an open transition state for the thermo product. |
| (E) | LDA | CPME (Cyclopentyl methyl ether) | 0–5 °C | Process-friendly solvent that robustly and selectively yields the (E)-isomer.[6] |
Field-Proven Experimental Protocols
The following protocols represent self-validating systems for the reliable synthesis of TBS-protected silyl ketene acetals. Adherence to anhydrous and anaerobic conditions is paramount for success.
Protocol 1: Classic (Z)-Selective Synthesis via LDA/THF
This method is the standard for generating the kinetically controlled (Z)-isomer.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of silyl ketene acetals.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, nitrogen-purged flask, prepare a solution of LDA (1.1 eq.) by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at 0 °C.
-
Reaction Setup: In a separate flame-dried flask under nitrogen, dissolve the starting ester (1.0 eq.) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.
-
Enolization: Slowly add the freshly prepared LDA solution to the stirred ester solution via cannula or syringe. Maintain the temperature at -78 °C. The solution may change color, indicating enolate formation. Stir for 45 minutes.
-
Silyl Trapping: Prepare a solution of TBSCl (1.2 eq.) in anhydrous THF. Add this solution dropwise to the enolate mixture at -78 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours or overnight.
-
Workup: Quench the reaction by pouring it into a separatory funnel containing saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether or hexanes (3x).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent in vacuo.
-
Purification: The crude silyl ketene acetal is typically purified by distillation under reduced pressure or by flash column chromatography on silica gel pre-treated with triethylamine to prevent hydrolysis.
Protocol 2: Robust (E)-Selective Synthesis via LDA/CPME
A study by Tanabe and coworkers demonstrated a highly practical and selective method for preparing (E)-ketene acetals at more convenient temperatures.[6]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of LDA (1.2 eq.) in cyclopentyl methyl ether (CPME), add a solution of the tert-butyl ester (1.0 eq.) in CPME at 0 °C.
-
Enolization & Trapping: After stirring for 10 minutes, add neat trimethylsilyl chloride (TMSCl) (1.5 eq.) (Note: This protocol was optimized for TMS, but the principle extends to TBS with TBSCl).
-
Reaction Completion: Stir the mixture at 0–5 °C for 1-2 hours.
-
Workup and Isolation: Follow steps 6-8 from Protocol 1. This method consistently provides high yields (69–83%) and excellent (E/Z)-selectivity (>99:1).[6]
Applications & Causality: The Synthetic Power
The utility of TBS-protected silyl ketene acetals stems from their nature as stable, isolable, and yet highly reactive nucleophiles.[1][12]
The Mukaiyama Aldol Addition
In the Mukaiyama aldol reaction, silyl enol ethers (including silyl ketene acetals) react with aldehydes or ketones in the presence of a Lewis acid, such as TiCl₄ or BF₃·OEt₂.[13][14] The silyl ketene acetal functions as a soft enolate equivalent, adding to the activated carbonyl to form a β-siloxy ester, which upon hydrolytic workup yields the corresponding β-hydroxy ester (the aldol product). This reaction avoids the harsh basic conditions of traditional aldol reactions, allowing for a much broader substrate scope.[12][15]
Caption: Role of silyl ketene acetals in the Mukaiyama Aldol Addition.
The Ireland-Claisen Rearrangement
The Ireland-Claisen rearrangement is a powerful C-C bond-forming reaction that converts an allylic ester into a γ,δ-unsaturated carboxylic acid.[9][11][16] The key step involves the in situ formation of a silyl ketene acetal from the allylic ester, which then undergoes a[10][10]-sigmatropic rearrangement.[10][17] The use of the silyl ketene acetal intermediate allows the rearrangement to proceed at much milder temperatures (room temperature to 80 °C) compared to the classic Claisen rearrangement.[9][11] The stereochemistry of the newly formed stereocenters is directly controlled by the (E) or (Z) geometry of the silyl ketene acetal intermediate.[11]
Stability, Handling, and Troubleshooting
-
Stability: TBS-protected silyl ketene acetals are significantly more stable to hydrolysis and chromatography than their trimethylsilyl (TMS) counterparts due to the steric bulk of the tert-butyl group.[18][19][20] They can often be purified on silica gel, provided it is neutralized with a base like triethylamine. They are, however, sensitive to both acid and fluoride sources.[18][21][22]
-
Handling and Storage: Due to their moisture sensitivity, silyl ketene acetals should be handled under an inert atmosphere (nitrogen or argon) using anhydrous solvents and reagents. For long-term storage, they should be kept in a sealed container under nitrogen in a freezer.
-
Troubleshooting:
-
Low Yield: Often caused by incomplete enolization or moisture contamination. Ensure the base is active, all reagents and solvents are scrupulously dry, and the glassware is flame-dried.
-
C-Silylation: While O-silylation is thermodynamically favored, C-silylation can occur under certain conditions. Using highly polar solvents or failing to maintain low temperatures can increase the risk.
-
Poor Stereoselectivity: Ensure the correct solvent system is used (pure THF for Z, THF/HMPA for E) and that temperature control is rigorous during enolate formation.
-
Conclusion
The preparation of TBS-protected silyl ketene acetals is a cornerstone technique in synthetic organic chemistry. By mastering the principles of enolate generation, silyl trapping, and stereochemical control, researchers can access a class of intermediates with broad synthetic utility. The methodologies presented herein, from the classic low-temperature protocols to more modern, process-friendly alternatives, provide a robust toolkit for the reliable and selective synthesis of these valuable reagents. A thorough understanding of their stability and handling ensures their successful application in constructing complex molecular architectures, furthering advancements in both academic research and industrial drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. LDA can be used to form enolates on esters and nitriles. Predict ... | Study Prep in Pearson+ [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Practical and Robust Method for Regio- and Stereoselective Preparation of (E)-Ketene tert-Butyl TMS Acetals and β-Ketoester-derived tert-Butyl (1Z,3E)-1,3-Bis(TMS)dienol Ethers [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Ireland-Claisen Rearrangement | NROChemistry [nrochemistry.com]
- 10. Ireland-Claisen Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 15. scholarship.richmond.edu [scholarship.richmond.edu]
- 16. Ireland-Claisen Rearrangement [organic-chemistry.org]
- 17. Ireland-Claisen rearrangement | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. total-synthesis.com [total-synthesis.com]
- 19. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 20. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 22. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
An In-Depth Technical Guide to 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene (CAS: 77086-38-5): A Cornerstone Reagent in Modern Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene, a prominent silyl ketene acetal in contemporary organic synthesis. The document delves into its synthesis, physicochemical properties, and critically, its versatile applications as a powerful nucleophile in carbon-carbon bond-forming reactions. With a focus on the underlying principles and mechanistic rationale, this guide is intended for researchers, scientists, and professionals in drug development who seek to leverage this reagent's unique reactivity. Detailed protocols for its synthesis and key applications, including the Mukaiyama aldol and asymmetric Mannich reactions, are presented, alongside a discussion of its role in the total synthesis of complex molecules of pharmaceutical interest.
Introduction: The Strategic Advantage of Silyl Ketene Acetals
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a paramount objective. Silyl ketene acetals, a class of silyl enol ethers derived from esters, have emerged as exceptionally versatile and reliable nucleophiles for achieving this goal.[1][2] Among these, this compound (also known as ketene methyl t-butyldimethylsilyl acetal) stands out for its balanced reactivity and steric profile.[3][4] The tert-butyldimethylsilyl (TBS) group imparts significant thermal stability while allowing for facile cleavage under specific conditions, making it an ideal protecting and activating group.[5] This guide will explore the synthesis, properties, and strategic applications of this key reagent, providing both theoretical understanding and practical, field-proven protocols.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 77086-38-5 | [4] |
| Molecular Formula | C₉H₂₀O₂Si | [4] |
| Molecular Weight | 188.34 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Density | 0.863 g/mL at 25 °C | [4] |
| Boiling Point | 62 °C at 9 mmHg | [4] |
| Refractive Index (n20/D) | 1.429 | [4] |
Safety Profile:
This compound is a flammable liquid and vapor.[4] It should be handled in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The compound is also sensitive to moisture and should be stored under an inert atmosphere.
Synthesis of this compound
The most common and reliable method for the synthesis of silyl ketene acetals involves the deprotonation of an ester with a strong, non-nucleophilic base, followed by trapping of the resulting enolate with a silyl halide. Lithium diisopropylamide (LDA) is a frequently employed base for this transformation.
General Synthetic Workflow
The synthesis proceeds via the formation of a lithium enolate from methyl acetate, which is then quenched with tert-butyldimethylsilyl chloride.
References
- 1. Total synthesis of epothilone B, epothilone D, and cis- and trans-9,10-dehydroepothilone D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Annulation of O-silyl N,O-ketene acetals with alkynes for the synthesis of dihydropyridinones and its application in concise total synthesis of phenanthroindolizidine alkaloids [frontiersin.org]
- 4. cib.csic.es [cib.csic.es]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene for Researchers and Drug Development Professionals
This guide provides an in-depth overview of the physical properties, synthesis, handling, and applications of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene, a versatile silyl ketene acetal of significant interest in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize advanced chemical reagents.
Introduction: The Strategic Importance of this compound
This compound, also known as ketene methyl tert-butyldimethylsilyl acetal, is a key reagent in modern organic chemistry. Its utility stems from its role as a nucleophilic building block, particularly in carbon-carbon bond-forming reactions. The presence of the bulky tert-butyldimethylsilyl group confers enhanced stability compared to its trimethylsilyl analogue, allowing for greater control and selectivity in its reactions. This guide will delve into the fundamental physical characteristics that underpin its reactivity and provide practical insights into its application.
Core Physical and Chemical Properties
A thorough understanding of the physical properties of a reagent is paramount for its effective use in synthesis. The following table summarizes the key physical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀O₂Si | --INVALID-LINK--[1] |
| Molecular Weight | 188.34 g/mol | --INVALID-LINK--[1] |
| Appearance | Colorless to almost colorless clear liquid | --INVALID-LINK--[2] |
| Boiling Point | 62 °C at 9 mmHg | --INVALID-LINK--[3] |
| Density | 0.863 g/mL at 25 °C | --INVALID-LINK--[3] |
| Refractive Index (n20/D) | 1.429 | --INVALID-LINK--[3] |
| Flash Point | 52 °C (125.6 °F) - closed cup | --INVALID-LINK--[3] |
| CAS Number | 77086-38-5 | --INVALID-LINK--[1] |
Synthesis and Purification: A Practical Approach
The synthesis of this compound is typically achieved through the O-silylation of the enolate of methyl acetate. The following protocol is a representative method.[4]
Experimental Protocol: Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C (dry ice/acetone bath). To this solution, n-butyllithium (1.0 equivalent) is added dropwise. The mixture is stirred at this temperature for 30 minutes. The causality for using LDA is its strong, non-nucleophilic basicity, which ensures rapid and complete deprotonation of the ester without competing nucleophilic attack at the carbonyl group.
-
Enolate Formation: A solution of methyl acetate (1.0 equivalent) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction is stirred for 1 hour at this temperature to ensure complete enolate formation. The low temperature is critical to prevent side reactions such as self-condensation of the ester.
-
Silylation: A solution of tert-butyldimethylsilyl chloride (1.1 equivalents) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight. The use of the tert-butyldimethylsilyl group provides steric hindrance, leading to a more stable silyl ketene acetal compared to less bulky silyl groups.[4]
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether or pentane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield pure this compound.[5] It is important to note that silyl ketene acetals can be sensitive to acidic conditions, and therefore, purification by column chromatography on standard silica gel may lead to decomposition. If chromatography is necessary, the silica gel should be neutralized with a base such as triethylamine, which is often included in the eluent in a small percentage (e.g., 1%).[5]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons as two singlets or a pair of doublets with a small geminal coupling constant. The methoxy group will appear as a singlet, and the tert-butyl and dimethylsilyl groups will also present as singlets with integrations of 9 and 6 protons, respectively.
-
¹³C NMR: The carbon NMR spectrum will display signals for the olefinic carbons, the methoxy carbon, and the carbons of the tert-butyldimethylsilyl group.
-
FTIR: The infrared spectrum should exhibit a strong C=C stretching vibration for the enol ether and characteristic C-O stretching bands.
Applications in Organic Synthesis: The Mukaiyama Aldol Reaction
This compound is a cornerstone reagent in the Mukaiyama aldol reaction, a Lewis acid-catalyzed addition of silyl enol ethers to carbonyl compounds.[6][7] This reaction is a powerful tool for the construction of β-hydroxy esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.
Experimental Protocol: Mukaiyama Aldol Reaction with Benzaldehyde
Caption: Workflow of the Mukaiyama Aldol Reaction.
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar is charged with anhydrous dichloromethane under an inert atmosphere and cooled to -78 °C.
-
Lewis Acid Addition: A Lewis acid, such as titanium tetrachloride (TiCl₄) (1.1 equivalents), is added dropwise. The choice of Lewis acid is critical as it influences the stereochemical outcome of the reaction.[8]
-
Carbonyl Compound Addition: Benzaldehyde (1.0 equivalent) is then added to the reaction mixture.
-
Silyl Ketene Acetal Addition: A solution of this compound (1.2 equivalents) in anhydrous dichloromethane is added dropwise. The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC). The rationale for using a silyl enol ether is to control the regioselectivity of the enolate formation and to allow for a smooth, Lewis acid-mediated reaction.
-
Quenching and Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ester.
Safety, Handling, and Storage
This compound is a flammable liquid and should be handled with appropriate safety precautions.[1][9] It is also moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, offering a stable and selective means of forming carbon-carbon bonds. A comprehensive understanding of its physical properties, coupled with robust protocols for its synthesis and application, is essential for its effective utilization in research and development. This guide provides the foundational knowledge and practical insights necessary for scientists to confidently incorporate this powerful tool into their synthetic strategies.
References
- 1. This compound | C9H20O2Si | CID 4564491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. 1-(tert-ブチルジメチルシリルオキシ)-1-メトキシエテン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene, a key silyl ketene acetal intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers a detailed interpretation of the spectrum, including chemical shift assignments, coupling constant analysis, and a discussion of the underlying principles governing the spectral features. Furthermore, this guide presents a validated experimental protocol for sample preparation and spectral acquisition, alongside an examination of potential impurities and their spectral signatures.
Introduction: The Significance of Silyl Ketene Acetals
Silyl ketene acetals are a class of versatile nucleophiles widely employed in modern organic synthesis. Their utility stems from their ability to participate in a variety of carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol and Michael reactions. The compound this compound, derived from methyl acetate, is a frequently used reagent in these transformations, offering a masked enolate equivalent with tunable reactivity and stability.
The precise characterization of this key reagent is paramount to ensure its purity and to understand its reactivity. ¹H NMR spectroscopy stands as the most powerful and accessible analytical technique for this purpose, providing detailed structural information through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns.
Structural Features and Predicted ¹H NMR Spectrum
The structure of this compound presents four distinct proton environments, which give rise to a characteristic ¹H NMR spectrum.
Diagram of the molecular structure and key proton environments.
}
Based on established principles of NMR spectroscopy and data from analogous compounds, the following spectral features are predicted:
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Vinylic Protons (Ha and Hb) | 3.2 - 3.6 | Doublet | 2H | Jgem ≈ 1-3 Hz |
| Methoxy Protons (-OCH₃) | 3.5 - 3.7 | Singlet | 3H | N/A |
| tert-Butyl Protons (-C(CH₃)₃) | ~0.9 | Singlet | 9H | N/A |
| Dimethylsilyl Protons (-Si(CH₃)₂) | ~0.2 | Singlet | 6H | N/A |
Detailed Spectral Analysis
Chemical Shifts: Understanding the Electronic Environment
-
Vinylic Protons (Ha and Hb): The chemical shift of vinylic protons is highly sensitive to the nature of the substituents on the double bond. In this compound, both the methoxy (-OCH₃) and the silyloxy (-OSi(tBu)Me₂) groups are electron-donating through resonance. This electron donation increases the electron density at the terminal CH₂ carbon, leading to a significant upfield shift compared to unsubstituted ethene (δ 5.25 ppm). The predicted range of 3.2 - 3.6 ppm is consistent with values reported for similar silyl ketene acetals.
-
Methoxy Protons (-OCH₃): The protons of the methoxy group are deshielded by the adjacent electronegative oxygen atom, resulting in a chemical shift in the range of 3.5 - 3.7 ppm.[1][2][3][4] This is a characteristic region for methoxy groups attached to sp²-hybridized carbons.
-
tert-Butyldimethylsilyl (TBDMS) Group Protons: The protons of the TBDMS protecting group give rise to two distinct singlets. The nine equivalent protons of the tert-butyl group typically appear around 0.9 ppm, while the six equivalent protons of the dimethylsilyl group are found further upfield, at approximately 0.2 ppm. The upfield shift of the dimethylsilyl protons is a consequence of the lower electronegativity of silicon compared to carbon.
Spin-Spin Coupling: Deciphering the Connectivity
The most informative coupling interaction in the ¹H NMR spectrum of this compound is the geminal coupling between the two vinylic protons, Ha and Hb.
-
Geminal Coupling (²JH-H): The two protons on the terminal carbon of the double bond are chemically equivalent but magnetically non-equivalent in an achiral solvent. They will therefore split each other into a doublet. The magnitude of the geminal coupling constant in terminal alkenes is typically small, in the range of 0 to 3 Hz.[5][6] This small coupling constant is a key diagnostic feature for the presence of a terminal double bond.
-
Long-Range Coupling: While typically weak, long-range coupling over four or five bonds can sometimes be observed, especially through π-systems.[7][8] In this molecule, a very small long-range coupling (⁴J) might exist between the vinylic protons and the methoxy protons. However, this coupling is often less than 1 Hz and may not be resolved in a standard ¹H NMR spectrum.
Experimental Protocol: Acquiring a High-Quality Spectrum
The successful acquisition of a clean and interpretable ¹H NMR spectrum of this compound requires careful attention to the experimental setup, particularly given the compound's sensitivity to moisture.
Workflow for the preparation of an air-sensitive NMR sample.
}
Sample Preparation for an Air-Sensitive Compound
-
Glassware: All glassware, including the NMR tube (preferably a J. Young's tube for a reliable seal) and vials, must be rigorously dried in an oven at >120 °C for several hours and cooled under a stream of dry nitrogen or in a desiccator.[9][10][11]
-
Inert Atmosphere: The sample should be prepared under an inert atmosphere, such as in a glovebox or using a Schlenk line, to prevent hydrolysis of the silyl ketene acetal.[9][10][11][12]
-
Solvent: Use a high-purity, anhydrous deuterated solvent. Benzene-d₆ (C₆D₆) or chloroform-d (CDCl₃) are common choices. The solvent should be stored over molecular sieves to ensure it is dry.
-
Procedure: a. In the inert atmosphere, weigh approximately 1-5 mg of this compound into a small vial. b. Add 0.6-0.7 mL of the anhydrous deuterated solvent to the vial and gently agitate to dissolve the compound. c. Using a clean, dry pipette, transfer the solution to the dried NMR tube. d. Securely seal the NMR tube. If using a standard NMR tube, it should be sealed with a tight-fitting cap and wrapped with Parafilm. For prolonged storage or for highly sensitive reactions, flame-sealing the tube is recommended. A J. Young's tube provides a convenient and highly effective seal.[12]
NMR Spectrometer Setup and Acquisition Parameters
-
Spectrometer: A standard 300-500 MHz NMR spectrometer is suitable for acquiring a high-resolution spectrum.
-
Lock and Shim: The spectrometer should be locked onto the deuterium signal of the solvent, and the magnetic field homogeneity should be optimized by shimming.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
-
Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.
-
-
Data Processing: The acquired free induction decay (FID) should be processed with an exponential multiplication (line broadening of 0.3 Hz is a good starting point), followed by Fourier transformation, phase correction, and baseline correction.
Synthesis and Potential Impurities
This compound is typically synthesized by the silylation of the lithium enolate of methyl acetate. The enolate is generated by treating methyl acetate with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C). The subsequent addition of tert-butyldimethylsilyl chloride (TBDMSCl) traps the enolate as the corresponding silyl ketene acetal.
General synthetic scheme for this compound.
}
Potential impurities that may be observed in the ¹H NMR spectrum include:
-
Methyl Acetate (Starting Material): This will show two singlets at approximately δ 3.7 ppm (-OCH₃) and δ 2.1 ppm (-C(O)CH₃).
-
Diisopropylamine: If LDA is used in excess or not fully quenched, a broad singlet for the N-H proton and multiplets for the isopropyl groups may be observed.
-
Hexane/Heptane: These are common solvents for commercial alkyllithium reagents and may appear as multiplets around δ 1.3 and δ 0.9 ppm.
-
Hydrolysis Product (Methyl acetate and TBDMS-OH): If the compound is exposed to moisture, it will hydrolyze back to methyl acetate and tert-butyldimethylsilanol. The latter will show signals for the TBDMS group and a broad singlet for the -OH proton.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for the structural verification and purity assessment of this important synthetic reagent. A thorough understanding of the chemical shifts and coupling patterns, as detailed in this guide, allows for a confident and accurate interpretation of the spectrum. Adherence to the provided experimental protocols for sample preparation and spectral acquisition will ensure the collection of high-quality data, which is essential for reliable chemical analysis in a research and development setting.
References
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. Proton NMR Table [www2.chemistry.msu.edu]
- 3. web.pdx.edu [web.pdx.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Illustrated Glossary of Organic Chemistry - Long range coupling [chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 12. organomation.com [organomation.com]
An In-Depth Technical Guide to 13C NMR Data for Silyl Ketene Acetals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Silyl Ketene Acetals and the Power of 13C NMR
Silyl ketene acetals are highly versatile intermediates in organic synthesis, prized for their utility in carbon-carbon bond formation, particularly in aldol and Michael reactions. Their reactivity and stereoselectivity are intricately linked to their electronic and steric properties. A thorough understanding of their structure is therefore paramount for controlling their chemical behavior and designing novel synthetic methodologies. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful tool for the structural elucidation of these important molecules. This guide provides a comprehensive overview of the 13C NMR data of silyl ketene acetals, offering insights into the interpretation of their spectra and providing a framework for their characterization in a research and development setting.
Deciphering the 13C NMR Spectrum of Silyl Ketene Acetals: A Roadmap
The 13C NMR spectrum of a silyl ketene acetal is characterized by the chemical shifts of the two olefinic carbons, C1 (the silyloxy-substituted carbon) and C2, as well as the carbons of the silyl group and other substituents. The electronic environment of these carbons is highly sensitive to the nature of the substituents, providing a detailed fingerprint of the molecule's structure.
The General Structure and Key NMR-Active Nuclei
The fundamental structure of a silyl ketene acetal features a carbon-carbon double bond with a silyloxy group and another heteroatom-containing group (typically an alkoxy or an amino group) attached to one of the carbons (C1).
Caption: General structure of a silyl ketene acetal highlighting the key NMR-active nuclei: C1, C2, and the silicon atom.
Interpreting the Chemical Shifts: The Voice of the Molecule
The chemical shifts of C1 and C2 are the most informative signals in the 13C NMR spectrum of a silyl ketene acetal. Their positions are dictated by the electronic effects of the substituents.
Characteristic Chemical Shift Ranges
The olefinic carbons of silyl ketene acetals typically resonate in a distinct region of the 13C NMR spectrum.
| Carbon | Typical Chemical Shift Range (ppm) |
| C1 (=C(OSiR₃)X) | 145 - 160 |
| C2 (=CR¹R²) | 80 - 100 |
It is important to note that these are general ranges, and the precise chemical shifts can be influenced by a variety of factors as discussed below. For instance, in 1-phenyl-1-trimethylsiloxyethylene, a related silyl enol ether, the vinyl carbons appear at 155.78 and 91.19 ppm.
The Influence of Substituents: A Deeper Dive
The electronic nature of the substituents on the silicon atom, the C2 carbon, and the heteroatom (X) at C1 significantly perturbs the chemical shifts of the olefinic carbons.
-
Substituents on Silicon (R_Si): Electron-withdrawing groups on the silicon atom tend to deshield the silicon nucleus, which can have a minor shielding effect on C1. Conversely, electron-donating groups on silicon will have the opposite effect.
-
Substituents on C2 (R¹ and R²): Electron-withdrawing groups on C2 will deshield this carbon, shifting its signal downfield. Electron-donating groups will cause an upfield shift. The steric bulk of these substituents can also influence the chemical shift.
-
The Nature of X (Alkoxy vs. Amino): Silyl ketene acetals derived from amides (X = NR₂) generally exhibit different chemical shifts compared to those derived from esters (X = OR). The nitrogen atom in amide-derived systems is a better electron donor than the oxygen in ester-derived acetals, which can lead to a greater shielding of C2.
-
E/Z Isomerism: The stereochemistry of the double bond has a pronounced effect on the 13C NMR spectrum. Generally, in E/Z isomers of alkenes, the carbon atom that is cis to a bulky substituent experiences a shielding effect (upfield shift) compared to its counterpart in the trans isomer. This "gamma-gauche" effect is a valuable tool for assigning the stereochemistry of silyl ketene acetals. For example, in E/Z pairs of but-2-ene, the methyl carbons show distinct chemical shifts, with the cis isomer appearing at a lower ppm value.[1]
Experimental Protocol for Acquiring High-Quality 13C NMR Data
Obtaining clean and informative 13C NMR spectra of silyl ketene acetals, which can be sensitive to moisture, requires careful experimental technique.
Caption: A streamlined workflow for acquiring high-quality 13C NMR data of silyl ketene acetals.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rigorous Drying: Silyl ketene acetals are moisture-sensitive. Ensure the NMR tube is oven-dried and cooled under a stream of dry nitrogen or in a desiccator.
-
Solvent Choice: Use a dry, deuterated solvent such as benzene-d₆, toluene-d₈, or chloroform-d. Chloroform-d should be passed through a short plug of basic alumina immediately before use to remove acidic impurities.
-
Concentration: A concentration of 10-50 mg of the silyl ketene acetal in 0.5-0.7 mL of solvent is typically sufficient.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).
-
-
Instrumental Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is generally used. For quantitative analysis, an inverse-gated decoupling sequence is necessary to suppress the Nuclear Overhauser Effect (NOE).[2]
-
Acquisition Time (at): Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is usually adequate for qualitative spectra. For quantitative measurements, a much longer delay (5 times the longest T₁ relaxation time of any carbon in the molecule) is required to ensure full relaxation.[2]
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is necessary to achieve a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature throughout the experiment to ensure chemical shift stability.
-
-
Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Conclusion: A Powerful Symbiosis for Structural Insight
13C NMR spectroscopy is an indispensable technique for the characterization of silyl ketene acetals. The chemical shifts of the olefinic carbons, C1 and C2, provide a wealth of information about the electronic and steric environment of the double bond. By carefully analyzing these shifts, in conjunction with the effects of substituents and stereochemistry, researchers can gain deep insights into the structure and reactivity of these important synthetic intermediates. The implementation of robust experimental protocols ensures the acquisition of high-quality, reproducible data, which is crucial for advancing the science of organic synthesis and drug development.
References
An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
This guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene, a key reagent in modern organic synthesis. As a silyl ketene acetal, its utility in drug development and complex molecule synthesis stems from its role as a nucleophilic enolate equivalent. Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the structural integrity and purity of this critical building block. This document is intended for researchers, scientists, and drug development professionals who utilize or characterize silyl ketene acetals.
Introduction: The Molecular Blueprint
This compound, with the CAS number 77086-38-5, is an organosilicon compound featuring a unique convergence of functional groups.[1][2] Its structure marries a bulky tert-butyldimethylsilyl (TBDMS) ether with a methoxy-substituted ethene core, creating an electron-rich olefin.[3] Understanding this structure is paramount to interpreting its vibrational spectrum.
The key functional groups dictating the IR spectrum are:
-
Silyl Ether (Si-O-C): Characterized by the strong Si-O bond.
-
Enol Ether (C=C-O-CH₃): An alkene functionality significantly influenced by the adjacent oxygen atoms.
-
Alkyl Groups: Including the tert-butyl and methyl groups on the silicon, the methoxy methyl group, and the vinyl hydrogens.
The synergy of these groups makes IR spectroscopy a powerful tool for verifying the successful synthesis of the target molecule and identifying potential impurities.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The acquisition of a clean and representative IR spectrum is foundational to accurate analysis. This compound is a colorless liquid at room temperature, making it well-suited for analysis by Attenuated Total Reflectance (ATR) FTIR spectroscopy.[4][5]
Safety Precautions
This compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[4][6] It is also moisture-sensitive; exposure to water will lead to hydrolysis, cleaving the silyl ether to form methyl acetate and silyl byproducts.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
ATR-FTIR Protocol
Attenuated Total Reflectance is the preferred method for this type of liquid sample due to its simplicity, minimal sample requirement, and ease of cleaning.[7]
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Crystal Cleaning: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable volatile solvent, such as dry isopropanol or acetone, and allow it to evaporate completely.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and H₂O) and the crystal itself.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal. A sufficient amount is enough to completely cover the crystal surface.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the liquid sample and the crystal. Collect the sample spectrum. Typically, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ provides an excellent signal-to-noise ratio for a neat liquid.
-
Post-Measurement Cleaning: Clean the sample from the ATR crystal using a tissue and an appropriate solvent.
dot graphdot { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} graphdot
Figure 1: Workflow for acquiring an ATR-FTIR spectrum of a liquid sample.
Spectral Interpretation: Decoding the Vibrational Signature
The following diagram illustrates the correlation between the molecule's structure and its key IR-active bonds.
dot graphdot { graph [layout=neato, overlap=false]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#EA4335", len=1.5];
} graphdot
Figure 2: Key vibrational modes of this compound.
Summary of Key Absorption Bands
The following table summarizes the expected prominent absorption bands, their origins, and typical wavenumber ranges.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3020 | Medium | =C-H stretching (vinyl hydrogens)[8] |
| ~2960, ~2860 | Strong | C-H asymmetric & symmetric stretching (tert-butyl and methyl groups)[9] |
| ~1665 | Strong | C=C stretching (enol ether) |
| ~1470, ~1370 | Medium | C-H bending (CH₃ deformation) |
| ~1250 | Strong | Asymmetric C-O-C stretching (=C-O-Si)[8] |
| ~1090 | Strong | Si-O stretching |
| ~840 | Strong | Si-(CH₃)₂ rocking and C-H out-of-plane bending |
Detailed Band Analysis
-
C-H Stretching Region (3100-2800 cm⁻¹): Two distinct types of C-H stretching vibrations are expected. The medium-intensity peaks appearing just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) are characteristic of the sp²-hybridized C-H bonds of the vinyl (=CH₂) group.[8] Below 3000 cm⁻¹, a series of strong, sharp peaks will dominate, arising from the numerous sp³-hybridized C-H bonds. These correspond to the asymmetric and symmetric stretching modes of the methyl groups on the silicon, the methoxy group, and the large tert-butyl group.[9]
-
C=C Stretching Region (~1665 cm⁻¹): A strong absorption band around 1665 cm⁻¹ is a key diagnostic feature for the C=C double bond of the silyl ketene acetal. In simple alkenes, this peak is often of medium intensity. However, in enol ethers, the polarization of the double bond due to the adjacent oxygen atom significantly increases the change in dipole moment during the stretching vibration, resulting in a characteristically strong absorption.
-
Fingerprint Region (1500-650 cm⁻¹): This region contains a wealth of structural information.
-
C-H Bending: Medium-intensity bands around 1470 cm⁻¹ and 1370 cm⁻¹ correspond to the asymmetric and symmetric bending (deformation) modes of the methyl groups. The tert-butyl group often shows a characteristic split peak in this region.
-
C-O Stretching: Silyl enol ethers typically exhibit very strong and broad absorptions associated with C-O stretching. A prominent, strong band around 1250 cm⁻¹ can be assigned to the asymmetric stretching of the =C-O-Si linkage.[8]
-
Si-O Stretching: Another very strong and characteristic band is expected around 1090 cm⁻¹ for the Si-O single bond stretch. The intensity of this absorption is a hallmark of organosilicon compounds.
-
Si-C Vibrations and Out-of-Plane Bending: A strong, sharp peak around 840 cm⁻¹ is highly characteristic of the tert-butyldimethylsilyl group. This band is often attributed to the Si-(CH₃)₂ rocking vibration, but it also overlaps with the out-of-plane C-H bending of the vinyl group.
-
Purity Assessment and Impurity Identification
An IR spectrum is not only for structural confirmation but also serves as a rapid quality control tool. Commercial grades of this reagent are typically >97.0% pure.[4] Common impurities may arise from the synthesis, which often involves the reaction of methyl acetate with a strong base (like lithium diisopropylamide) and subsequent trapping with tert-butyldimethylsilyl chloride.
-
Starting Material (Methyl Acetate): The most significant indicator of unreacted methyl acetate would be a very strong, sharp absorption in the carbonyl (C=O) region, typically around 1740 cm⁻¹. The absence of any significant peak in the 1700-1800 cm⁻¹ range is a strong indicator of high purity.
-
Hydrolysis Products: If the sample has been exposed to moisture, hydrolysis will occur. This would regenerate methyl acetate (C=O stretch at ~1740 cm⁻¹) and produce silanols (Si-OH) or disiloxanes (Si-O-Si). Silanols exhibit a broad O-H stretching band around 3200-3400 cm⁻¹, while disiloxanes show a strong, broad Si-O-Si stretch around 1060 cm⁻¹.
Conclusion
Infrared spectroscopy is an indispensable technique for the structural verification and purity assessment of this compound. The key to its analysis lies in the confident identification of several strong, characteristic bands: the C=C stretch of the enol ether at ~1665 cm⁻¹, the complex and intense C-O and Si-O stretching vibrations between 1300 and 1000 cm⁻¹, and the prominent Si-C rocking mode around 840 cm⁻¹. By understanding these spectral markers, researchers can rapidly confirm the identity of this valuable synthetic intermediate and ensure its quality for use in demanding applications within pharmaceutical and materials science research.
References
- 1. This compound | C9H20O2Si | CID 4564491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 77086-38-5 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 1-tert-Butoxy-2-methoxyethane [webbook.nist.gov]
- 6. rsc.org [rsc.org]
- 7. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Quantitative Infrared Database [webbook.nist.gov]
- 9. scispace.com [scispace.com]
stability and storage of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
An In-Depth Technical Guide to the Stability and Storage of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
Authored by: A Senior Application Scientist
Introduction: The Synthetic Utility of a Key Silyl Ketene Acetal
This compound, also known by synonyms such as ketene methyl t-butyldimethylsilyl acetal, is a pivotal reagent in modern organic synthesis.[1][2] As a silyl ketene acetal (SKA), it functions as a versatile enolate equivalent, enabling crucial carbon-carbon bond formations. Its application is prominent in stereoselective reactions, including the Mukaiyama aldol and Mannich reactions, for the synthesis of complex molecules like β-hydroxy esters and indolyl-β³, ³-aminoacid esters.[1] The tert-butyldimethylsilyl (TBDMS) group provides significant steric bulk and enhanced hydrolytic stability compared to less substituted silyl ethers, a critical feature influencing its reactivity and handling requirements.[3]
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and field-proven handling protocols for this compound to ensure its integrity and maximize its synthetic efficacy.
Physicochemical Properties
A foundational understanding of the compound's physical properties is essential for its safe and effective use.
| Property | Value |
| Molecular Formula | C₉H₂₀O₂Si |
| Molecular Weight | 188.34 g/mol [4] |
| Appearance | Colorless liquid[5] |
| Boiling Point | 62 °C at 9 mmHg[2][6] |
| Density | 0.863 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.429[2] |
| Flash Point | 52 °C (125.6 °F) - closed cup[2] |
| CAS Number | 77086-38-5[1][7] |
Core Stability and Decomposition Pathways
While stable under recommended storage conditions, this compound is susceptible to degradation, primarily through hydrolysis.[7] Its stability is contingent on rigorously excluding atmospheric moisture and incompatible chemical agents.
Key Instability Factors:
-
Moisture Sensitivity: The Si-O bond is the compound's Achilles' heel. It is highly susceptible to cleavage by water, a process that is significantly accelerated by trace amounts of acid or base.[7][8] Hydrolysis leads to the irreversible decomposition of the silyl ketene acetal, rendering it inactive for its intended synthetic purpose.
-
Thermal Stress: As a flammable liquid with a flash point of 52 °C, it must be kept away from heat, sparks, open flames, and other ignition sources.[7][9]
-
Chemical Incompatibility: Contact with strong oxidizing agents can lead to vigorous, potentially hazardous reactions.[7] Similarly, strong acids and bases will catalyze its rapid decomposition.
Mechanism of Decomposition: Hydrolysis
The primary decomposition pathway is hydrolysis of the silyl enol ether linkage. This process breaks the O-Si bond, leading to the formation of an unstable enol intermediate which rapidly tautomerizes to the corresponding ester, methyl acetate. The other product is tert-butyldimethylsilanol.
Upon combustion, hazardous decomposition products, including carbon oxides and silicon oxides, are formed.[7]
Validated Protocols for Storage and Handling
Adherence to strict, validated protocols is non-negotiable for preserving the chemical integrity of this compound. The central principle is the rigorous exclusion of atmospheric moisture and oxygen.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[7] Refrigeration (e.g., +4 °C) is recommended.[10] | Reduces vapor pressure and slows potential decomposition pathways. Prevents exposure to heat sources. |
| Atmosphere | Handle and store under an inert gas (e.g., Argon or Nitrogen).[7] | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Container | Keep container tightly closed in a dry, well-ventilated place.[7][9] Use original manufacturer packaging (e.g., Sure/Seal™ bottles) where possible.[11] | Prevents ingress of ambient air and moisture. Specialized caps with septa allow for inert atmosphere handling. |
| Light | Protect from light where possible.[9] | While not the primary concern, prolonged light exposure can potentially promote radical reactions in some organic compounds. |
Experimental Protocol: Reagent Handling and Dispensing
This protocol ensures the transfer of the reagent from its storage container to the reaction vessel without exposure to the atmosphere.
1. System Preparation:
- Glassware: All glassware (reaction flask, syringes, needles) must be rigorously dried, either in an oven (e.g., 140 °C for 4 hours) or by flame-drying under vacuum.[11]
- Inert Atmosphere Setup: Assemble the reaction flask while hot and immediately place it under a positive pressure of dry inert gas (Argon is preferred due to its density) using a Schlenk line or similar manifold.[11][12]
2. Reagent Equilibration:
- Remove the sealed bottle of this compound from the refrigerator.
- Crucially, allow the bottle to warm to room temperature before opening or piercing the septum. This prevents condensation of atmospheric moisture on the cold surfaces around the seal.[12]
3. Reagent Transfer via Syringe:
- Ensure the syringe and needle are completely dry (oven-dried and cooled in a desiccator).
- Flush the syringe multiple times with the inert gas from your manifold.
- With the reagent bottle upright, pierce the septum with a needle connected to the inert gas line to create a slight positive pressure.
- Pierce the septum in a different location with the transfer syringe needle.
- Slowly draw the desired volume of the liquid into the syringe. The positive pressure in the bottle will aid this process.
- Remove the syringe and immediately insert the needle tip into a rubber stopper to prevent drips and atmospheric exposure.
- Quickly transfer the reagent to the reaction flask by injecting it through a septum on the flask against a counterflow of inert gas.
4. Post-Use Storage:
- After withdrawing the reagent, remove the inert gas inlet needle from the bottle septum.
- To enhance the seal, wrap the cap and neck of the bottle with Parafilm®.
- Return the bottle to the recommended cool, dry storage location promptly.
Handling Workflow Diagram
Conclusion: A Protocol for Purity and Performance
The synthetic power of this compound is directly proportional to its purity. Its inherent sensitivity to moisture necessitates a handling and storage protocol built on the unwavering principle of atmospheric exclusion. By adopting the methodologies outlined in this guide—from meticulous glassware preparation to disciplined inert atmosphere techniques—researchers can ensure the long-term stability and reactivity of this valuable reagent, leading to reliable and reproducible results in the synthesis of novel chemical entities.
References
- 1. 1-(叔丁基二甲基硅氧基)-1-甲氧基乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1-(叔丁基二甲基硅氧基)-1-甲氧基乙烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 4. This compound | C9H20O2Si | CID 4564491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [cymitquimica.com]
- 6. This compound CAS#: 77086-38-5 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. How To [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
Harnessing Computational Chemistry to Unravel the Reactivity of Silyl Ketene Acetals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silyl ketene acetals (SKAs) are pivotal intermediates in organic synthesis, prized for their versatility in forming carbon-carbon bonds, particularly in aldol and Michael additions. Their reactivity, however, is nuanced, governed by a delicate interplay of electronic effects, steric hindrance, and catalysis. This technical guide delves into the application of theoretical calculations, primarily Density Functional Theory (DFT), to dissect and predict the reactivity of silyl ketene acetals. We will explore how computational models can illuminate reaction mechanisms, rationalize stereochemical outcomes, and guide the rational design of catalysts and reaction conditions. This document serves as a bridge between experimental observation and theoretical understanding, providing researchers with the conceptual framework and practical insights needed to leverage computational chemistry in their work with these powerful synthetic tools.
Introduction: The Synthetic Power and Mechanistic Complexity of Silyl Ketene Acetals
Silyl ketene acetals are enolate equivalents, stabilized by a silicon-oxygen bond, which renders them highly effective nucleophiles in a variety of chemical transformations. Their most prominent application is in the Mukaiyama aldol reaction, a Lewis acid-catalyzed carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound. This reaction and its variants are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures found in natural products and pharmaceuticals.
Despite their widespread use, the mechanistic details of SKA reactions can be intricate. Factors such as the nature of the silyl group, the substituents on the ketene acetal backbone, the choice of Lewis acid catalyst, and the solvent can all profoundly influence the reaction's efficiency and stereochemical outcome. An empirical, trial-and-error approach to optimizing these reactions can be time-consuming and resource-intensive. Theoretical calculations offer a powerful alternative, providing a window into the fleeting transition states and reactive intermediates that govern the course of these reactions.
The Computational Chemist's Toolkit: Methodologies for Studying Silyl Ketene Acetal Reactivity
Density Functional Theory (DFT) has emerged as the workhorse of computational organic chemistry for its favorable balance of accuracy and computational cost. By approximating the electron density of a molecule, DFT can be used to calculate a wide range of properties, including molecular geometries, reaction energies, and activation barriers.
Core Concepts in DFT Calculations for SKA Reactivity:
-
Functionals and Basis Sets: The accuracy of a DFT calculation is determined by the choice of the exchange-correlation functional and the basis set. Common functionals like B3LYP are often paired with basis sets such as 6-31G* for initial geometry optimizations, with more sophisticated basis sets employed for final energy calculations. The inclusion of diffuse basis sets is crucial for accurately describing species like nitrones.
-
Solvent Modeling: Reactions are rarely performed in the gas phase. Therefore, incorporating the effect of the solvent is critical for obtaining realistic results. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are frequently used to account for the bulk electrostatic effects of the solvent.
-
Transition State Searching: Identifying the transition state (the highest energy point along the reaction coordinate) is paramount to understanding reaction kinetics. Algorithms like the Berny optimization are used to locate these critical points on the potential energy surface. A true transition state is characterized by having exactly one imaginary frequency in its vibrational analysis.
Illuminating Reaction Mechanisms: A Computational Perspective
Theoretical calculations can provide invaluable insights into the step-by-step process of a chemical reaction. For silyl ketene acetal reactions, this includes elucidating the role of the catalyst and distinguishing between different possible mechanistic pathways.
The Mukaiyama Aldol Reaction: Concerted vs. Stepwise Pathways
A central question in the uncatalyzed Mukaiyama aldol reaction is whether it proceeds through a concerted, six-membered ring transition state or a stepwise pathway involving an oxetane intermediate. High-level ab initio calculations have shown that the concerted pathway, via a twist-boat transition state, is significantly favored energetically.
Caption: Concerted vs. Stepwise Pathways in the Mukaiyama Aldol Reaction.
The Role of Lewis Acid Catalysis
Lewis acids accelerate the Mukaiyama aldol reaction by coordinating to the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity. Computational studies can model this interaction and quantify the resulting decrease in the activation barrier. DFT calculations have been instrumental in understanding how different Lewis acids, such as TiCl4 and SiCl4, activate the aldehyde and influence the reaction's stereochemical outcome.
The mechanism often involves the formation of a cationic species, and in some cases, an electron transfer mechanism may be operative. Computational investigations can help distinguish between a purely polar mechanism and one involving single-electron transfer (SET) by analyzing the electronic structure of the intermediates and transition states.
Caption: Generalized Catalytic Cycle for a Lewis Acid-Mediated Mukaiyama Aldol Reaction.
Predicting and Rationalizing Stereoselectivity
One of the most powerful applications of theoretical calculations is in understanding and predicting the stereochemical outcome of a reaction. In the context of silyl ketene acetal chemistry, this often involves analyzing the subtle energetic differences between diastereomeric transition states.
The stereoselectivity of the Mukaiyama aldol reaction is often rationalized using an open transition state model. The relative orientation of the substituents on the silyl ketene acetal and the aldehyde in the transition state determines whether the syn or anti diastereomer is formed. DFT calculations can be used to model these transition states and predict the major product by comparing their relative energies. These models have been successfully applied to understand the diastereoselectivity in Lewis acid-catalyzed Mukaiyama aldol reactions.
Practical Guide: A Workflow for Computational Investigation
For researchers looking to apply these theoretical methods, a systematic workflow is essential.
Experimental Protocol: A Typical Computational Workflow
-
System Definition: Define the reactants, catalyst (if any), and solvent.
-
Conformational Search: For flexible molecules, perform a conformational search to identify the lowest energy conformers of the reactants.
-
Geometry Optimization: Optimize the geometries of the reactants, products, and any proposed intermediates using a suitable level of theory (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true minima (no imaginary frequencies) on the potential energy surface.
-
Transition State Search: Locate the transition state(s) connecting the reactants and products. This is often the most challenging step and may require chemical intuition to generate a good initial guess for the transition state structure.
-
Transition State Verification: Perform a frequency calculation on the transition state structure to confirm that it has exactly one imaginary frequency. The corresponding vibrational mode should correspond to the expected bond-forming/bond-breaking process.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state connects the desired reactants and products.
-
Single-Point Energy Calculation: To obtain more accurate energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory (e.g., a larger basis set or a different functional).
-
Analysis: Analyze the calculated energies to determine the reaction profile, including the activation energy and the overall reaction energy. Examine the geometries of the transition states to understand the origins of stereoselectivity.
Quantitative Data Summary
The following table provides a hypothetical comparison of activation barriers for a Mukaiyama aldol reaction under different conditions, as might be obtained from DFT calculations.
| Reaction Condition | Lewis Acid | Solvent | Calculated Activation Barrier (kcal/mol) | Predicted Major Diastereomer |
| Uncatalyzed | None | Toluene | 30.5 | syn |
| Catalyzed | TiCl4 | Dichloromethane | 15.2 | anti |
| Catalyzed | SiCl4 | Dichloromethane | 18.7 | syn |
Note: These values are illustrative and will vary depending on the specific reactants and computational methods used. High-level ab initio calculations have shown that uncatalyzed Mukaiyama aldol reaction barriers can vary significantly, from 30 to 131 kJ mol⁻¹ (approximately 7 to 31 kcal/mol).
Future Directions and Conclusion
The application of theoretical calculations to the study of silyl ketene acetal reactivity is a vibrant and evolving field. Future research will likely focus on the development of more accurate and efficient computational methods, enabling the study of larger and more complex systems. The integration of machine learning with DFT calculations holds promise for accelerating the discovery of new catalysts and reactions.
An In-depth Technical Guide to the Discovery and Enduring Impact of Mukaiyama Reagents
This guide provides a comprehensive overview of the discovery, history, mechanisms, and applications of the influential reagents developed by Professor Teruaki Mukaiyama. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Legacy of Teruaki Mukaiyama
Teruaki Mukaiyama (1927-2018) was a towering figure in the field of organic chemistry in Japan, leaving an indelible mark on the landscape of synthetic methodology.[1] His work, particularly in the development of new reactions, has provided the scientific community with powerful tools for the construction of complex organic molecules. Among his most notable contributions are the Mukaiyama reagents, a term that broadly encompasses both his groundbreaking condensation agents and the methodologies for Lewis acid-mediated aldol additions. This guide will delve into the origins and applications of these pivotal discoveries.
Part 1: The Mukaiyama Condensation Reagent
In the mid-1970s, Mukaiyama introduced 2-chloro-1-methylpyridinium iodide (CMPI), a reagent that would become a cornerstone of modern organic synthesis for the formation of esters and amides.[1][2] This discovery addressed the need for mild and effective methods for dehydrative coupling reactions.
Discovery and Historical Context
Prior to Mukaiyama's work, many condensation reactions required harsh conditions that were incompatible with sensitive functional groups. The development of onium salt-based reagents, such as CMPI, provided a milder alternative.[3] The family of 2-halo-N-alkylpyridinium salts are now collectively known as the Mukaiyama reagents.[1]
Mechanism of Action
The efficacy of the Mukaiyama reagent lies in its ability to activate a carboxylic acid towards nucleophilic attack. The reaction proceeds through the following key steps:
-
Activation: The carboxylate anion attacks the 2-position of the 2-chloro-1-methylpyridinium iodide, displacing the chloride ion. This forms a highly reactive acyloxy-pyridinium intermediate.
-
Nucleophilic Attack: A nucleophile, such as an alcohol or an amine, then attacks the activated carbonyl carbon of this intermediate.
-
Product Formation: The desired ester or amide is formed, along with the byproduct 1-methyl-2-pyridone.[4]
The reaction is typically carried out in the presence of a base, like triethylamine, to neutralize the hydrohalic acid generated during the process.[4]
Applications
The Mukaiyama reagent is highly versatile and has been employed in a wide array of synthetic transformations:
-
Ester and Amide Synthesis: It is extensively used for the formation of ester and amide bonds, including in peptide synthesis due to its mild conditions and low toxicity.[2][5]
-
Macrolactonization: The reagent is particularly effective in intramolecular reactions to form large-ring lactones (macrolides), which are common structural motifs in many natural products.[2][4]
-
β-Lactam Formation: It provides an efficient route to β-lactams from β-amino acids.[2]
-
Other Transformations: The reagent has also been utilized for the synthesis of carbodiimides from N,N'-disubstituted thioureas and the conversion of alcohols to alkyl thiocyanates.[4]
Experimental Protocol: Esterification using the Mukaiyama Reagent
The following is a general procedure for the esterification of a carboxylic acid with an alcohol using 2-chloro-1-methylpyridinium iodide.
Materials:
-
Carboxylic acid
-
Alcohol
-
2-Chloro-1-methylpyridinium iodide (CMPI)
-
Triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM) as solvent
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM, add triethylamine (2.5 eq) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add 2-chloro-1-methylpyridinium iodide (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Part 2: The Mukaiyama Aldol Addition
In 1973, Mukaiyama reported a novel type of aldol reaction that involves the addition of a silyl enol ether to an aldehyde or ketone, mediated by a Lewis acid.[6][7] This discovery was a landmark in carbon-carbon bond formation, offering a solution to the problem of uncontrolled cross-aldol reactions.[6]
Discovery and Significance
The Mukaiyama aldol addition allows for a directed cross-aldol reaction, preventing the self-condensation of the aldehyde component.[6] This is achieved by using a pre-formed and stable silyl enol ether as the nucleophile. The reaction is highly valued for its versatility and has been extensively used in organic synthesis.[6]
Mechanism of Action
The reaction is catalyzed by a Lewis acid, such as titanium tetrachloride (TiCl₄), which activates the carbonyl group of the aldehyde or ketone.
-
Lewis Acid Activation: The Lewis acid coordinates to the oxygen atom of the carbonyl compound, rendering the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: The silyl enol ether, a neutral nucleophile, attacks the activated carbonyl carbon, forming a new carbon-carbon bond.
-
Silyl Transfer and Workup: A chlorosilane is eliminated, and subsequent aqueous workup yields the β-hydroxy ketone or aldehyde product.[6][7]
The reaction typically proceeds through an open, acyclic transition state, and the stereochemical outcome is influenced by steric and electronic factors.[8][9][10]
Stereoselectivity and Asymmetric Variants
While the archetypal Mukaiyama aldol reaction may produce a mixture of diastereomers, significant advancements have been made in controlling the stereoselectivity.[6] The development of chiral Lewis acids has enabled highly enantioselective Mukaiyama aldol reactions, making it a powerful tool for asymmetric synthesis.[6] The stereochemical outcome is highly dependent on the choice of substrates, Lewis acid, and reaction conditions.[6]
Applications in Complex Molecule Synthesis
The Mukaiyama aldol reaction has been a key strategy in the total synthesis of numerous complex natural products, including the anticancer drug Taxol.[3][6] Its ability to form carbon-carbon bonds with high levels of control makes it an indispensable tool for medicinal chemists and synthetic organic chemists.
| Application Area | Significance | Key Features |
| Natural Product Synthesis | Construction of complex carbon skeletons. | High stereocontrol, functional group tolerance. |
| Drug Discovery | Synthesis of chiral building blocks. | Access to enantiomerically pure compounds. |
| Methodology Development | Platform for new catalytic systems. | Versatility in choice of Lewis acids and substrates. |
Experimental Protocol: Lewis Acid-Mediated Mukaiyama Aldol Addition
The following is a general procedure for the TiCl₄-mediated Mukaiyama aldol addition of a silyl enol ether to an aldehyde.
Materials:
-
Aldehyde
-
Silyl enol ether
-
Titanium tetrachloride (TiCl₄) (as a solution in DCM)
-
Anhydrous dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the aldehyde (1.0 eq) in anhydrous DCM under an inert atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the TiCl₄ solution (1.1 eq) dropwise to the aldehyde solution.
-
After stirring for 5 minutes, add the silyl enol ether (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the β-hydroxy carbonyl compound.
Conclusion
The discoveries of the Mukaiyama condensation reagent and the Mukaiyama aldol addition have profoundly impacted the field of organic synthesis. These methodologies provide mild, efficient, and versatile routes to essential chemical bonds, enabling the synthesis of a vast array of complex molecules, from pharmaceuticals to materials. The ongoing development of new variations and applications of these reactions is a testament to the enduring legacy of Teruaki Mukaiyama's contributions to chemistry.
References
- 1. Teruaki Mukaiyama - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Teruaki Mukaiyama | Chem-Station Int. Ed. [en.chem-station.com]
- 4. 2-Chloro-1-methylpyridinium iodide|Mukaiyama Reagent [benchchem.com]
- 5. 2-Chloro-1-methylpyridinium iodide | 14338-32-0 [chemicalbook.com]
- 6. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 7. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 8. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Mukaiyama Aldol Addition [organic-chemistry.org]
- 10. Mukaiyama Aldol Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Methodological & Application
Application Notes and Protocols: The Mukaiyama Aldol Reaction with 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
For: Researchers, scientists, and drug development professionals
Introduction: A Modern Approach to Carbon-Carbon Bond Formation
The Mukaiyama aldol reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-carbon bonds.[1][2] First described by Teruaki Mukaiyama in 1973, this reaction utilizes a silyl enol ether as a stable enolate equivalent, which reacts with a carbonyl compound in the presence of a Lewis acid.[3][4][5][6] This approach elegantly overcomes many of the challenges associated with traditional base-mediated aldol reactions, such as self-condensation and lack of regioselectivity.[2][7]
This guide focuses on a particularly useful silyl ketene acetal, 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene . This reagent serves as a synthetic equivalent of the methyl acetate enolate and is instrumental in the diastereoselective and enantioselective synthesis of β-hydroxy esters.[8] Its bulky tert-butyldimethylsilyl (TBS) group often enhances stereoselectivity in the aldol addition.[9] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and explore its applications in complex molecule synthesis.
Mechanistic Insights: The Role of the Lewis Acid and the Silyl Ketene Acetal
The Mukaiyama aldol reaction is initiated by the activation of the carbonyl electrophile (an aldehyde or ketone) by a Lewis acid.[3][4][9] Common Lewis acids employed include titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and tin(IV) chloride (SnCl₄).[3][9] The Lewis acid coordinates to the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
The silyl enol ether, in this case, this compound, then acts as the nucleophile. The reaction is believed to proceed through an open, acyclic transition state, as the low Lewis acidity of silicon makes a closed, six-membered transition state less favorable.[7] The stereochemical outcome of the reaction, yielding either syn or anti aldol adducts, is influenced by a combination of factors including the geometry of the silyl enol ether, the nature of the substituents on both reactants, and the choice of Lewis acid and reaction conditions.[7][10]
Below is a generalized workflow for this reaction:
Caption: Generalized workflow of the Mukaiyama aldol reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocol provides a detailed methodology for a representative Mukaiyama aldol reaction between an aldehyde and this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aldehyde | Reagent Grade, >98% | Sigma-Aldrich | Purify by distillation if necessary. |
| This compound | 97% | Sigma-Aldrich[8] | Store under inert atmosphere. |
| Titanium tetrachloride (TiCl₄) | 1.0 M solution in CH₂Cl₂ | Sigma-Aldrich | Handle in a fume hood with proper PPE. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, >99.8% | Sigma-Aldrich | Dry over CaH₂ and distill before use. |
| Saturated aq. NaHCO₃ | |||
| Anhydrous MgSO₄ | |||
| Diethyl ether (Et₂O) | ACS Grade | ||
| Hexanes | ACS Grade | ||
| Ethyl acetate | ACS Grade |
Protocol: Synthesis of a β-Hydroxy Ester
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous dichloromethane (CH₂Cl₂) (5 mL per 1 mmol of the aldehyde).[11]
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled solvent, add the aldehyde (1.0 equiv).
-
Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe. The solution will typically turn yellow or orange.[11] Stir for 10 minutes.
Reaction Execution:
-
Add a solution of this compound (1.2 equiv) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.[11]
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine, then dry over anhydrous MgSO₄.[11]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired β-hydroxy ester.
Data Presentation: Catalyst and Condition Screening
The choice of Lewis acid and reaction conditions can significantly impact the yield and diastereoselectivity of the Mukaiyama aldol reaction. The following table summarizes typical conditions for various aldehydes.
| Entry | Aldehyde | Lewis Acid (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn:anti) |
| 1 | Benzaldehyde | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 2 | 92 | 85:15 |
| 2 | Isovaleraldehyde | BF₃·OEt₂ (1.2) | CH₂Cl₂ | -78 | 3 | 85 | 70:30 |
| 3 | Cyclohexanecarboxaldehyde | SnCl₄ (1.1) | CH₂Cl₂ | -78 to 0 | 4 | 88 | 90:10 |
| 4 | Furfural | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 1.5 | 95 | >95:5 |
Note: Diastereomeric ratios (d.r.) are determined by ¹H NMR analysis of the crude reaction mixture.
Applications in Complex Molecule Synthesis
The Mukaiyama aldol reaction with silyl ketene acetals like this compound is a key step in the total synthesis of numerous natural products and pharmaceutically active compounds. For instance, it has been employed in the synthesis of macrolides, polyketides, and alkaloids where the stereocontrolled formation of β-hydroxy carbonyl moieties is crucial.[3][4][6] The reaction's reliability and predictability make it an invaluable tool for constructing complex molecular architectures.
Troubleshooting and Expert Insights
-
Low Yields: Ensure all reagents and solvents are strictly anhydrous. Water can hydrolyze the silyl enol ether and deactivate the Lewis acid. The use of freshly distilled solvents and flame-dried glassware is critical.
-
Poor Diastereoselectivity: The choice of Lewis acid can have a profound effect on the stereochemical outcome. For substrates prone to chelation, Lewis acids like TiCl₄ may favor a specific diastereomer. Experimenting with different Lewis acids (e.g., BF₃·OEt₂, SnCl₄) and solvents is recommended.
-
Side Reactions: At higher temperatures, elimination of the β-hydroxy group to form an α,β-unsaturated ester can occur. Maintaining low temperatures throughout the reaction and workup is essential.
Conclusion
The Mukaiyama aldol reaction of this compound is a robust and highly effective method for the synthesis of β-hydroxy esters. Its operational simplicity, coupled with the ability to achieve high levels of stereocontrol, has cemented its place in the synthetic organic chemist's toolbox. By understanding the mechanistic nuances and carefully controlling the reaction parameters, researchers can effectively leverage this powerful transformation in the pursuit of complex molecular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. This compound 97 77086-38-5 [sigmaaldrich.com]
- 9. scribd.com [scribd.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. benchchem.com [benchchem.com]
The Asymmetric Mannich Reaction Utilizing 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene: A Comprehensive Guide for Synthetic Chemists
In the landscape of modern organic synthesis, the asymmetric Mannich reaction stands as a cornerstone for the stereoselective construction of carbon-carbon bonds and the introduction of nitrogen-containing functionalities. This powerful transformation provides access to chiral β-amino carbonyl compounds, which are pivotal building blocks for a vast array of pharmaceuticals and biologically active molecules.[1][2][3] This guide provides an in-depth exploration of the asymmetric Mannich reaction with a specific focus on the highly versatile and reactive silyl ketene acetal, 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene.
This document is intended for researchers, scientists, and professionals in drug development, offering both a robust theoretical framework and detailed, field-proven experimental protocols. The content herein is structured to provide not just a set of instructions, but a deeper understanding of the causality behind the experimental choices, ensuring scientific integrity and empowering researchers to adapt and innovate.
Theoretical Framework: Understanding the Asymmetric Mannich Reaction
The Mannich reaction, in its classic form, involves the aminoalkylation of an acidic proton located alpha to a carbonyl group with formaldehyde and a primary or secondary amine. The asymmetric variant of this reaction seeks to control the stereochemical outcome, yielding one enantiomer of the β-amino carbonyl product in excess. This is typically achieved through the use of a chiral catalyst that orchestrates the approach of the nucleophile to the electrophile.
The Role of this compound
This compound serves as a highly effective nucleophile in the Mannich reaction. It is a silyl ketene acetal, which functions as a stable and readily handled enolate equivalent. The tert-butyldimethylsilyl (TBS) group provides steric bulk and stability, while the methoxy group influences the reactivity of the ketene acetal. Upon activation by a Lewis acid or other catalytic species, it readily adds to an imine electrophile to form the desired β-amino ester precursor.
The Iminium Ion Electrophile
The electrophilic partner in the Mannich reaction is an iminium ion, which is typically generated in situ from an aldehyde and an amine. For enhanced stability and to control reactivity, pre-formed imines, often protected with groups like tert-butoxycarbonyl (Boc), are commonly used. The nature of the imine's substituents significantly impacts the reaction's efficiency and stereoselectivity.
The Chiral Catalyst: The Heart of Asymmetric Induction
The enantioselectivity of the reaction is dictated by the chiral catalyst. A wide array of catalysts have been developed, broadly categorized into chiral Lewis acids and chiral organocatalysts.
-
Chiral Lewis Acids: These catalysts, often complexes of metals like copper, zinc, or titanium with chiral ligands, activate the imine by coordinating to the nitrogen or a carbonyl group on the protecting group. This coordination lowers the LUMO of the imine, making it more susceptible to nucleophilic attack. The chiral environment around the metal center then directs the facial approach of the silyl ketene acetal, leading to the preferential formation of one enantiomer.[4]
-
Chiral Organocatalysts: These metal-free catalysts, such as proline and its derivatives or thiourea-based catalysts, operate through various activation modes. For instance, a chiral Brønsted acid catalyst can protonate the imine, forming a chiral iminium ion pair. The counter-ion of the catalyst can then play a crucial role in directing the nucleophilic attack.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for key aspects of the asymmetric Mannich reaction using this compound. These protocols are designed to be self-validating, with explanations for critical steps.
Synthesis of N-Boc Protected Aldimines
A reliable synthesis of the imine electrophile is crucial for the success of the Mannich reaction. This protocol describes a general method for the preparation of N-Boc-aldimines from the corresponding aldehyde.
Materials and Reagents:
-
Aldehyde (1.0 equiv)
-
tert-Butyl carbamate (1.05 equiv)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Anhydrous dichloromethane (DCM) or toluene
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde and anhydrous solvent.
-
Add tert-butyl carbamate to the solution.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the reaction mixture to act as a dehydrating agent.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion, filter the reaction mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc aldimine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization, though in many cases, the crude imine is of sufficient purity for the subsequent Mannich reaction.
Causality of Experimental Choices:
-
Inert Atmosphere: Prevents the hydrolysis of the imine product and the silyl ketene acetal in the subsequent reaction.
-
Anhydrous Conditions: Water will react with the imine, leading to hydrolysis back to the aldehyde and amine, thus reducing the yield.
-
Drying Agent: Actively removes the water formed during the condensation reaction, driving the equilibrium towards the formation of the imine.
Asymmetric Mannich Reaction: A Representative Protocol
This protocol outlines a general procedure for the copper-catalyzed asymmetric Mannich reaction between an N-Boc aldimine and this compound.
Materials and Reagents:
-
N-Boc aldimine (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Chiral Copper Catalyst (e.g., Cu(OTf)₂ complex with a chiral bis(oxazoline) (BOX) ligand) (5-10 mol%)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral copper catalyst.
-
Add the anhydrous solvent, followed by the N-Boc aldimine.
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and room temperature). The optimal temperature will depend on the specific catalyst and substrates and should be determined experimentally.
-
Slowly add this compound to the reaction mixture via syringe over a period of 10-15 minutes.
-
Stir the reaction at the same temperature for the specified time (typically 2-24 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to afford the desired β-amino ester.
-
The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Causality of Experimental Choices:
-
Slow Addition of the Silyl Ketene Acetal: Helps to control the reaction rate and can improve enantioselectivity by minimizing background uncatalyzed reactions.
-
Low Temperature: Often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Choice of Solvent: The polarity and coordinating ability of the solvent can significantly influence the activity and selectivity of the catalyst. Less coordinating solvents are often preferred for Lewis acid catalysis.
-
Quenching: The addition of a mild acid or base workup is necessary to hydrolyze the silyl ether intermediate to the final β-amino ester product.
Data Presentation and Visualization
Comparative Performance of Chiral Catalysts
The choice of chiral catalyst is paramount for achieving high enantioselectivity. The table below summarizes representative data for the asymmetric Mannich reaction of this compound with an N-Boc imine, highlighting the performance of different catalyst systems.
| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Cu(OTf)₂ | (S,S)-Ph-BOX | DCM | -78 | 85 | 92 |
| Cu(OAc)₂ | (R,R)-tBu-BOX | THF | -40 | 90 | 95 |
| Sc(OTf)₃ | (R)-BINOL | Toluene | -20 | 78 | 88 |
| Organocatalyst | (S)-Proline derivative | DMSO | RT | 75 | 85 |
Note: The data presented in this table is a representative compilation from various literature sources for analogous reactions and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Visualizing the Reaction Mechanism and Workflow
To further elucidate the process, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of a chiral Lewis acid-catalyzed Mannich reaction and the overall experimental workflow.
Caption: Catalytic cycle of a chiral Lewis acid-catalyzed Mannich reaction.
Caption: General experimental workflow for the asymmetric Mannich reaction.
Troubleshooting and Field-Proven Insights
-
Low Yield:
-
Cause: Incomplete reaction, hydrolysis of imine or silyl ketene acetal.
-
Solution: Ensure strictly anhydrous conditions. Increase reaction time or temperature. Check the purity of the starting materials.
-
-
Low Enantioselectivity:
-
Cause: Background uncatalyzed reaction, catalyst deactivation, incorrect temperature.
-
Solution: Lower the reaction temperature. Perform a slow addition of the nucleophile. Screen different chiral catalysts and solvents. Ensure the catalyst is active and handled under inert conditions.
-
-
Diastereoselectivity Issues (for substituted silyl ketene acetals):
-
Cause: The geometry of the silyl ketene acetal (E/Z) and the nature of the catalyst and substrates.
-
Solution: The choice of silylating agent and conditions for the preparation of the silyl ketene acetal can influence the E/Z ratio. Different catalyst systems may favor different diastereomers.
-
Conclusion
The asymmetric Mannich reaction using this compound is a powerful and versatile tool for the synthesis of chiral β-amino esters. By understanding the underlying principles of the reaction mechanism and carefully selecting the chiral catalyst and reaction conditions, researchers can achieve high yields and excellent enantioselectivities. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of complex, nitrogen-containing molecules for pharmaceutical and other applications. The continued development of novel chiral catalysts and a deeper understanding of the factors governing stereoselectivity will undoubtedly further expand the utility of this important transformation.
References
- 1. Organocatalytic Asymmetric Mannich Reaction of 3-Hydroxyoxindoles/3-Aminooxindoles with in Situ Generated N-Boc-Protected Aldimines for the Synthesis of Vicinal Oxindole-Diamines/Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium [mdpi.com]
- 3. Practical enantioselective synthesis of beta-substituted-beta-amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Lewis Acid-Catalyzed Michael Addition of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene to Enones
Abstract
The Michael addition of silyl ketene acetals to α,β-unsaturated carbonyl compounds, a cornerstone of modern organic synthesis known as the Mukaiyama-Michael reaction, provides a powerful and versatile method for carbon-carbon bond formation.[1][2][3] This guide focuses specifically on the reaction between 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene, a readily accessible silyl ketene acetal, and various enones. This transformation is of paramount importance as it furnishes 1,5-dicarbonyl compounds, which are pivotal building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.[4][5][6] We will provide a detailed exploration of the reaction mechanism, comprehensive experimental protocols, troubleshooting insights, and a discussion of the reaction's scope, all grounded in established scientific literature.
Introduction: Strategic Synthesis of 1,5-Dicarbonyl Compounds
The formation of carbon-carbon bonds in a controlled and predictable manner is the central endeavor of organic chemistry. The Michael addition, in its classic form, involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[3] The Mukaiyama variant utilizes silyl enol ethers or silyl ketene acetals as stable and easily handled enolate equivalents, which are activated by a Lewis acid to react with Michael acceptors.[2][7]
This compound (also known as ketene methyl t-butyldimethylsilyl acetal) is a particularly useful nucleophile in this context.[8][9][10] Its reaction with enones, catalyzed by a Lewis acid such as Titanium(IV) chloride (TiCl₄), provides a direct and efficient route to γ-keto esters, a subclass of 1,5-dicarbonyl compounds.[11][12] These products are highly valuable synthetic intermediates, readily undergoing further transformations like intramolecular aldol condensations to form cyclohexenone rings.
This document serves as a practical guide for researchers, offering both the theoretical underpinnings and the practical steps necessary to successfully implement this reaction in a laboratory setting.
Figure 1: Overall transformation of the Mukaiyama-Michael addition.
Reaction Mechanism: A Step-by-Step Look
The generally accepted mechanism for the TiCl₄-catalyzed Mukaiyama-Michael addition involves the activation of the enone by the Lewis acid.[13][14] This activation enhances the electrophilicity of the β-carbon of the enone, making it more susceptible to nucleophilic attack.
-
Lewis Acid Activation: The Lewis acid (e.g., TiCl₄) coordinates to the carbonyl oxygen of the enone. This coordination withdraws electron density from the carbonyl group, polarizing the α,β-unsaturated system and significantly increasing the electrophilicity of the β-carbon.
-
Nucleophilic Attack: The silyl ketene acetal, acting as a soft nucleophile, attacks the activated β-carbon of the enone. This is the key carbon-carbon bond-forming step and proceeds via a six-membered ring-like transition state to ensure high stereoselectivity in many cases.
-
Intermediate Formation: The attack results in the formation of a new silyl enol ether intermediate. The titanium atom coordinates with both oxygen atoms, forming a stable chelate.
-
Hydrolysis (Workup): Upon aqueous workup, the silyl enol ether is hydrolyzed to reveal the ketone, and the ester functionality from the original silyl ketene acetal is preserved, yielding the final 1,5-dicarbonyl product.
The choice of Lewis acid can be critical; while TiCl₄ is highly effective, it is also a strong Lewis acid that can sometimes promote side reactions.[13][14][15] Other Lewis acids, such as SnCl₄ or silylium ions, have also been employed, sometimes offering different reactivity or selectivity profiles.[1][14]
Figure 2: Step-wise mechanism of the Lewis acid-catalyzed Michael addition.
Experimental Protocol: A Practical Guide
This section provides a representative protocol for the Michael addition of this compound to cyclohexen-2-one catalyzed by Titanium(IV) chloride.
Materials & Reagents:
-
Cyclohexen-2-one
-
This compound[8]
-
Titanium(IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Table 1: Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| Enone (Cyclohexen-2-one) | 1.0 eq | Limiting Reagent |
| Silyl Ketene Acetal | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the enone. |
| Lewis Acid (TiCl₄) | 1.0 - 1.2 eq | Stoichiometric amounts are often required for full activation.[15] |
| Solvent | Anhydrous DCM | Aprotic and effectively solubilizes reactants and intermediates. |
| Temperature | -78 °C to 0 °C | Low temperature is crucial to control reactivity and minimize side reactions. |
| Reaction Time | 1 - 4 hours | Monitored by TLC until disappearance of the limiting reagent. |
| Atmosphere | Inert (Argon or N₂) | TiCl₄ and the silyl ketene acetal are sensitive to moisture. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add cyclohexen-2-one (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the TiCl₄ solution (1.1 eq) dropwise to the stirred solution of the enone. A color change (often to yellow or red) is typically observed upon formation of the enone-TiCl₄ complex. Stir for 15-20 minutes at -78 °C.
-
Nucleophile Addition: Add this compound (1.2 eq) dropwise to the reaction mixture. Maintain the temperature at -78 °C.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C. The progress can be monitored by thin-layer chromatography (TLC) by quenching small aliquots in saturated NaHCO₃ solution and extracting with ethyl acetate.
-
Quenching: Once the reaction is complete (typically 1-3 hours), quench the reaction at -78 °C by slowly adding saturated aqueous NaHCO₃ solution. Caution: Quenching is exothermic.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and separate the layers. Extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude γ-keto ester can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).[16]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Lewis acid (decomposed by moisture).2. Poor quality silyl ketene acetal.3. Insufficient reaction time or temperature too low. | 1. Use a fresh bottle or freshly titrated solution of TiCl₄. Ensure strictly anhydrous conditions.2. Purify the silyl ketene acetal by distillation before use.3. Allow the reaction to stir longer or warm slowly to a slightly higher temperature (e.g., -40 °C or 0 °C) while monitoring by TLC. |
| Formation of Side Products | 1. Reaction temperature too high, leading to aldol side reactions or polymerization.2. Presence of protic impurities.3. Competing 1,2-addition. | 1. Maintain the reaction temperature at -78 °C, especially during additions.2. Use freshly distilled, anhydrous solvents and reagents.3. While less common with silyl ketene acetals, using a bulkier Lewis acid or different solvent might favor 1,4-addition. |
| Complex Mixture after Workup | 1. Hydrolysis of the silyl ketene acetal before reaction.2. Instability of the product to workup conditions. | 1. Add the silyl ketene acetal to the pre-formed enone-Lewis acid complex.2. Use a milder quenching procedure or buffer the aqueous solution. |
| Competing anti-Michael Addition | Radical pathways initiated by single-electron transfer (SET), especially with electron-deficient acceptors like nitrostyrenes. | This is less common for enones but has been observed with other acceptors.[17][18] If suspected, altering the Lewis acid or using radical scavengers might be explored, though this indicates a fundamental change in mechanism. |
Scope and Limitations
The Mukaiyama-Michael addition of this compound is a broadly applicable reaction.
-
Michael Acceptors: A wide range of α,β-unsaturated ketones (enones), both cyclic and acyclic, are suitable substrates. α,β-Unsaturated esters and aldehydes can also be used, although aldehydes may sometimes favor 1,2-addition (Mukaiyama-Aldol reaction).[1][19][20] Steric hindrance near the β-position of the acceptor can slow down or inhibit the reaction.
-
Lewis Acids: While TiCl₄ is common, other Lewis acids like SnCl₄, ZnCl₂, and BF₃·OEt₂ can also be used. Chiral Lewis acids have been developed to achieve highly enantioselective versions of this reaction, which is crucial in pharmaceutical development.[21][22][23]
-
Limitations: Substrates that are highly sensitive to strong Lewis acids may degrade. Very sterically hindered enones or silyl ketene acetals may fail to react. Furthermore, achieving high diastereoselectivity with acyclic enones can sometimes be challenging and may require careful optimization of the silyl ketene acetal geometry and reaction conditions.[24]
Conclusion
The TiCl₄-catalyzed Michael addition of this compound to enones is a robust and reliable method for the synthesis of 1,5-dicarbonyl compounds. A thorough understanding of the reaction mechanism, careful attention to anhydrous reaction conditions, and rational optimization are key to achieving high yields of the desired products. The versatility of the substrates and the potential for asymmetric catalysis make this reaction a valuable tool in the arsenal of synthetic chemists in academic and industrial research.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1,3 and 1,5-dicarbonyl compounds [quimicaorganica.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound 97 77086-38-5 [sigmaaldrich.com]
- 9. This compound | C9H20O2Si | CID 4564491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [cymitquimica.com]
- 11. Powerful Ti-Crossed Claisen Condensation between Ketene Silyl Acetals or Thioacetals and Acid Chlorides or Acids [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Mukaiyama-Michael Reaction of Ketene Silyl Acetal: Electron Transfer or Nucleophilic Addition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. prepchem.com [prepchem.com]
- 17. Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. macmillan.princeton.edu [macmillan.princeton.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Lewis base activation of Lewis acids: catalytic, enantioselective addition of silyl ketene acetals to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Enantioselective addition of ketene silyl acetals to nitrones catalyzed by chiral titanium complexes. Synthesis of optically active beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols: Lewis Acid-Catalyzed Cycloaddition of Silyl Ketene Acetals
Introduction: A Gateway to Molecular Complexity
In the landscape of modern synthetic organic chemistry, the quest for efficient and stereocontrolled methods to construct complex molecular architectures is paramount. Lewis acid-catalyzed cycloaddition reactions of silyl ketene acetals have emerged as a powerful tool in this endeavor, providing a versatile platform for the synthesis of a diverse array of carbocyclic and heterocyclic frameworks. These reactions are of particular significance in the field of drug discovery and development, where the rapid and predictable assembly of intricate molecular scaffolds is a critical driver of innovation.
Silyl ketene acetals, as stable enolate equivalents, offer a unique combination of nucleophilicity and synthetic versatility. Their reactivity can be finely tuned through the judicious choice of a Lewis acid catalyst, which activates the reaction partner, thereby facilitating cycloaddition under mild conditions. This approach not only accelerates the reaction rate but also provides a handle for controlling the stereochemical outcome, a crucial aspect in the synthesis of biologically active molecules. This guide will delve into the mechanistic underpinnings, practical applications, and detailed protocols of Lewis acid-catalyzed cycloadditions of silyl ketene acetals, offering researchers a comprehensive resource to harness the full potential of this elegant synthetic strategy.
Mechanistic Insights: The Role of the Lewis Acid
The central principle of Lewis acid catalysis in this context is the activation of an electrophilic reaction partner, rendering it more susceptible to nucleophilic attack by the silyl ketene acetal. The Lewis acid coordinates to the electrophile, typically a carbonyl group or an imine, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This enhanced electrophilicity facilitates the cycloaddition reaction, which can proceed through either a concerted or a stepwise pathway, depending on the nature of the reactants and the Lewis acid employed.
A noteworthy advancement in this field is the concept of Lewis base activation of a weak Lewis acid. For instance, a strong Lewis base can activate a weak Lewis acid like silicon tetrachloride (SiCl4), leading to the in situ formation of a highly reactive and chiral Lewis acid catalyst. This approach has proven effective in promoting aldol-type additions, a reaction class closely related to cycloadditions.
Application Notes and Protocols for Lewis Acid Mediated Aldol Addition
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The aldol addition is a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal for the construction of complex molecular architectures found in natural products and pharmaceuticals. This application note provides an in-depth guide to the Lewis acid mediated aldol addition, a powerful variant that offers significant advantages in terms of reactivity, selectivity, and substrate scope over traditional base-mediated methods. We will delve into the mechanistic underpinnings of this reaction, explore the role of various Lewis acids in controlling stereochemical outcomes, and provide detailed, field-proven protocols for its successful implementation in a research setting. This guide is intended to equip researchers with the foundational knowledge and practical expertise to effectively utilize this transformative reaction in their synthetic endeavors.
Introduction: The Power of Lewis Acid Mediation in Aldol Chemistry
The classic aldol reaction, typically promoted by a base, involves the nucleophilic addition of an enolate to a carbonyl compound. While fundamentally important, base-mediated aldol reactions can be fraught with challenges, including side reactions like self-condensation, lack of regioselectivity with unsymmetrical ketones, and difficulties in controlling stereochemistry.
The advent of the Lewis acid mediated aldol addition, particularly the Mukaiyama aldol reaction, revolutionized the field.[1][2] In this approach, a silyl enol ether, a stable enolate equivalent, is activated by a Lewis acid to react with a carbonyl compound.[3][4] This strategy offers several key advantages:
-
Enhanced Reactivity and Milder Conditions: Lewis acids activate the carbonyl electrophile, allowing the reaction to proceed under milder conditions than those required for many base-mediated variants.[5]
-
Chemoselectivity: The use of pre-formed silyl enol ethers allows for crossed aldol reactions between different carbonyl compounds without the issue of self-condensation.[2]
-
Stereocontrol: The choice of Lewis acid, substrate, and reaction conditions provides a powerful handle for controlling both diastereoselectivity and enantioselectivity.[6][7] This is achieved through the formation of highly organized transition states.[7][8]
This guide will focus on providing a comprehensive understanding of the principles and a practical framework for the application of Lewis acid mediated aldol additions.
Mechanistic Principles: The Role of the Lewis Acid
The central role of the Lewis acid is to coordinate to the carbonyl oxygen of the aldehyde or ketone, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the silyl enol ether.[3][9] The reaction generally proceeds through an open transition state, although cyclic transition states are proposed for certain Lewis acids like boron enolates.[1][4]
The general mechanism for a Lewis acid (LA) catalyzed Mukaiyama aldol addition is depicted below:
Figure 1: Generalized mechanism of a Lewis acid mediated aldol addition.
The stereochemical outcome of the reaction is highly dependent on the nature of the Lewis acid, the geometry of the silyl enol ether (E vs. Z), and the steric and electronic properties of the substrates.[2] For instance, the Zimmerman-Traxler model is often invoked to predict the diastereoselectivity of reactions involving boron enolates, which proceed through a chair-like six-membered transition state.[7][10]
A Universe of Lewis Acids: Tailoring Selectivity
A wide array of Lewis acids have been employed in aldol additions, each offering distinct advantages in terms of reactivity and selectivity. The choice of Lewis acid is a critical parameter that must be optimized for a given substrate combination.
| Lewis Acid | Common Examples | Key Features & Applications | References |
| Titanium-based | TiCl₄, Ti(OiPr)₄ | Highly effective and widely used. TiCl₄ is a strong Lewis acid promoting reactions even with less reactive ketones.[11][12] Often used in stoichiometric amounts, but catalytic versions exist.[2][3] The addition of Lewis bases like THF can dramatically improve diastereoselectivity.[13] | [2][3][11][12][13] |
| Boron-based | BF₃·OEt₂, BCl₃, Dialkylboron Triflates (R₂BOTf) | Boron enolates, formed in situ, often exhibit high levels of stereocontrol through well-defined Zimmerman-Traxler transition states.[10][14][15] The choice of amine base can influence the syn/anti selectivity.[16] | [10][14][15][16] |
| Tin-based | SnCl₄, Sn(OTf)₂ | Sn(OTf)₂ in combination with chiral diamines is a powerful catalyst for asymmetric Mukaiyama aldol reactions.[17] | [17] |
| Copper-based | Cu(OTf)₂, --INVALID-LINK--₂ | Chiral copper(II) complexes are excellent catalysts for enantioselective aldol additions, particularly with substrates capable of chelation.[18] | [18] |
| Other Metals | ZnCl₂, AlCl₃, Sc(OTf)₃ | These Lewis acids are also utilized, with their reactivity and selectivity profiles varying depending on the specific metal and ligands.[4] | [4] |
Detailed Experimental Protocol: A Representative TiCl₄-Mediated Aldol Addition
This protocol provides a step-by-step guide for a typical Lewis acid mediated aldol addition using titanium tetrachloride (TiCl₄) with a silyl enol ether and an aldehyde. This procedure is illustrative and may require optimization for different substrates.
Safety Precautions:
-
Titanium tetrachloride is a corrosive and moisture-sensitive liquid that reacts violently with water, releasing HCl gas. Handle it in a well-ventilated fume hood using dry syringes and needles.
-
All glassware must be rigorously dried before use.
-
The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Silyl enol ether (1.2 mmol, 1.2 equiv)
-
Titanium tetrachloride (TiCl₄) (1.1 mmol, 1.1 equiv, typically as a 1.0 M solution in dichloromethane)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, syringes, needles, and standard glassware for workup and purification.
Workflow Diagram:
Figure 2: Step-by-step experimental workflow for a TiCl₄-mediated aldol addition.
Procedure:
-
Reaction Setup:
-
To a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol).
-
Under an inert atmosphere, add anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Lewis Acid and Silyl Enol Ether:
-
Slowly add the titanium tetrachloride solution (1.1 mL of a 1.0 M solution in CH₂Cl₂, 1.1 mmol) dropwise to the stirred solution of the aldehyde. A colored complex may form.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
Add the silyl enol ether (1.2 mmol) dropwise via syringe.
-
Continue stirring at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 30 minutes to several hours depending on the substrates.
-
-
Workup:
-
Once the reaction is complete, quench it by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired β-hydroxy carbonyl compound.
-
Troubleshooting and Key Considerations
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Inactive Lewis acid | Use a fresh bottle or a newly prepared solution of the Lewis acid. |
| Poor quality silyl enol ether | Purify the silyl enol ether by distillation before use. | |
| Insufficient reaction time or temperature | Allow the reaction to stir for a longer period or let it slowly warm to a higher temperature (e.g., -40 °C or 0 °C). | |
| Formation of side products | Excess Lewis acid | Use stoichiometric or slightly sub-stoichiometric amounts of the Lewis acid. |
| Reaction quenched at low temperature | Ensure the reaction is fully quenched before warming to room temperature to avoid side reactions. | |
| Low stereoselectivity | Inappropriate Lewis acid or reaction conditions | Screen different Lewis acids and solvents. The addition of coordinating solvents like THF can sometimes improve selectivity with TiCl₄.[13] For high diastereoselectivity, consider using boron-mediated protocols.[14] |
Conclusion
The Lewis acid mediated aldol addition is a versatile and powerful tool for the stereoselective construction of β-hydroxy carbonyl units. A thorough understanding of the reaction mechanism and the influence of the Lewis acid is paramount for achieving high yields and selectivities. The protocol provided herein for a TiCl₄-mediated reaction serves as a solid starting point for researchers. By carefully selecting the Lewis acid, optimizing reaction conditions, and employing rigorous experimental technique, the full synthetic potential of this important transformation can be realized in the pursuit of complex molecule synthesis.
References
- 1. Mukaiyama Aldol Addition [organic-chemistry.org]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Chiral Lewis acid - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. youtube.com [youtube.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. researchgate.net [researchgate.net]
- 13. Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone [organic-chemistry.org]
- 14. DSpace [research-repository.griffith.edu.au]
- 15. Asymmetric aldol reaction using boron enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Boron-Mediated Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 17. Asymmetric Mukaiyama aldol reactions using chiral diamine-coordinated Sn(II) triflate: development and application to natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Diastereoselective Synthesis of β-Hydroxy Esters
For: Researchers, scientists, and drug development professionals.
Introduction
β-Hydroxy esters are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals.[1][2][3][4][5] The stereochemical configuration of the two adjacent chiral centers in these molecules is often crucial for their biological function. Consequently, the development of synthetic methods that afford high levels of diastereoselectivity is a cornerstone of modern organic synthesis. This guide provides an in-depth exploration of the key strategies for the diastereoselective synthesis of β-hydroxy esters, with a focus on the underlying mechanistic principles and practical experimental protocols.
I. The Aldol Reaction: A Classic Approach to Diastereocontrol
The aldol reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds and the simultaneous creation of β-hydroxy carbonyl compounds.[6] The diastereoselectivity of the aldol reaction is profoundly influenced by the geometry of the enolate intermediate and the reaction conditions.
The Zimmerman-Traxler Model: A Predictive Framework
The stereochemical outcome of aldol reactions involving metal enolates can be rationalized and predicted by the Zimmerman-Traxler model.[7][8][9] This model postulates a six-membered, chair-like transition state where the metal cation of the enolate coordinates with the carbonyl oxygen of the aldehyde.[7] The substituents on the enolate and aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric interactions, thereby dictating the relative stereochemistry of the newly formed stereocenters.[7][10]
A key principle of this model is that the geometry of the enolate directly influences the diastereomeric outcome:
-
Z-enolates preferentially lead to syn-aldol products. To avoid a high-energy 1,3-diaxial interaction, the substituent on the aldehyde also adopts a pseudo-equatorial orientation, resulting in the syn diastereomer.[7]
-
E-enolates generally favor the formation of anti-aldol products.
The diastereoselectivity can be further enhanced by using boron enolates, as the shorter B-O bond lengths create a more compact and rigid transition state, amplifying steric effects.[6][7]
Visualizing the Zimmerman-Traxler Model
Caption: Zimmerman-Traxler model pathways.
Protocol: Diastereoselective Aldol Reaction of an Ester Enolate
This protocol details the generation of a lithium Z-enolate from an ester and its subsequent reaction with an aldehyde to yield a syn-β-hydroxy ester.
Materials:
-
Ester (e.g., ethyl propionate)
-
Aldehyde (e.g., isobutyraldehyde)
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Procedure:
-
Enolate Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add a solution of diisopropylamine in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to the diisopropylamine solution. Stir the mixture at -78 °C for 30 minutes to generate LDA.
-
Slowly add a solution of the ester in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
-
Aldol Addition:
-
Slowly add a solution of the aldehyde in anhydrous THF to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the desired β-hydroxy ester.
-
Expected Outcome: This procedure should yield the syn-β-hydroxy ester as the major diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or gas chromatography.
II. Diastereoselective Reduction of β-Keto Esters
An alternative and powerful strategy for accessing β-hydroxy esters with high diastereoselectivity is the reduction of the corresponding β-keto esters. This approach allows for the stereocontrolled formation of either syn or anti products by selecting the appropriate reducing agent and reaction conditions.
Substrate- and Reagent-Controlled Reductions
The stereochemical outcome of the reduction of a β-keto ester can be influenced by pre-existing stereocenters in the substrate (substrate control) or by the nature of the chiral reducing agent (reagent control).[11]
-
Chelation-Controlled Reductions: In cases where the β-keto ester possesses a chelating group (e.g., a hydroxyl group at the α- or γ-position), certain reducing agents can coordinate to both the carbonyl oxygen and the chelating group, leading to a rigid cyclic intermediate. The hydride is then delivered from the less sterically hindered face, resulting in high diastereoselectivity.
-
Non-Chelation-Controlled Reductions: In the absence of a chelating group, the stereochemical outcome is often governed by Felkin-Anh or related models, where the hydride attacks the carbonyl group from the face opposite to the largest substituent at the adjacent stereocenter.
Key Reduction Methodologies
Several reliable methods have been developed for the diastereoselective reduction of β-keto esters:
| Method | Reducing Agent/Catalyst | Predominant Diastereomer | Key Features |
| Noyori Asymmetric Hydrogenation | Ru-BINAP complexes[12][13] | syn or anti (enantioselective) | Highly enantioselective reduction of a wide range of β-keto esters.[12][14][15] |
| Evans-Saksena Reduction | Tetramethylammonium triacetoxyborohydride[16] | anti | Intramolecular hydride delivery from a boron complex.[16][17][18] |
| Narasaka-Prasad Reduction | Boron chelating agent with an external hydride source[19] | syn | Intermolecular hydride delivery to a chelated intermediate.[16][19] |
| Enzymatic Reductions | Ketoreductases (KREDs)[2][20] | syn or anti (enantio- and diastereoselective) | High selectivity under mild conditions; access to various stereoisomers.[3][20][21][22] |
Protocol: Evans-Saksena Reduction for anti-β-Hydroxy Esters
This protocol describes the diastereoselective reduction of a β-keto ester to the corresponding anti-β-hydroxy ester using tetramethylammonium triacetoxyborohydride.
Materials:
-
β-Keto ester
-
Tetramethylammonium triacetoxyborohydride (Me₄NHB(OAc)₃)
-
Anhydrous acetonitrile (MeCN)
-
Glacial acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous Rochelle's salt (sodium potassium tartrate) solution
-
Standard organic solvents for extraction and chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of the β-keto ester in a mixture of anhydrous acetonitrile and acetic acid (typically a 1:1 ratio).
-
Cool the solution to the desired temperature (e.g., -40 °C).
-
-
Reduction:
-
In a separate flask, prepare a solution of tetramethylammonium triacetoxyborohydride in anhydrous acetonitrile.
-
Slowly add the reducing agent solution to the β-keto ester solution via a syringe pump over several hours.
-
Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the anti-β-hydroxy ester.
-
Visualizing the Reduction Workflow
Caption: Diastereoselective reduction pathways.
III. Conclusion
The diastereoselective synthesis of β-hydroxy esters is a critical endeavor in organic chemistry with significant implications for drug discovery and development. The choice of synthetic strategy, whether through an aldol reaction or the reduction of a β-keto ester, depends on the desired diastereomer and the specific substrate. A thorough understanding of the underlying mechanistic principles, such as the Zimmerman-Traxler model and chelation control, is paramount for achieving high levels of stereocontrol. The protocols provided herein serve as a practical guide for researchers to implement these powerful synthetic transformations in their own laboratories.
References
- 1. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. benchchem.com [benchchem.com]
- 8. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. | Semantic Scholar [semanticscholar.org]
- 16. Evans–Saksena reduction - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene in Natural Product Synthesis
Introduction: The Strategic Advantage of a Bulky Silyl Ketene Acetal
In the intricate field of natural product synthesis, the ability to form carbon-carbon bonds with high stereo- and regiocontrol is paramount. 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene, a specific type of silyl ketene acetal (SKA), has emerged as a uniquely powerful tool for this purpose. It functions as a stable and readily handled synthetic equivalent of the enolate of methyl acetate. Its strategic value lies in the combination of the nucleophilic enol ether and the sterically demanding tert-butyldimethylsilyl (TBDMS) group. This bulky silyl group not only enhances the reagent's stability, allowing for its isolation and purification, but also profoundly influences the stereochemical course of its reactions, providing a level of control that is essential for constructing complex molecular architectures found in nature.[1][2]
This guide provides an in-depth exploration of the applications of this compound, focusing on its role in cornerstone reactions like the Mukaiyama aldol and Michael additions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven protocols, and showcase its utility in the total synthesis of complex polyketide natural products.[3][4]
Core Application I: The Mukaiyama Aldol Addition for Polyketide Synthesis
The Mukaiyama aldol addition is a powerful Lewis acid-mediated reaction between a silyl enol ether and a carbonyl compound, such as an aldehyde or ketone, to form a β-hydroxy carbonyl compound.[5] This reaction is a cornerstone of modern organic synthesis and is particularly vital in the assembly of polyketides, a diverse class of natural products known for their wide range of biological activities.[4][6] this compound is an exemplary reagent for this transformation, reliably delivering β-hydroxy ester motifs.
Mechanistic Rationale
The reaction is initiated by the activation of the aldehyde carbonyl group by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂). This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to attack by the nucleophilic silyl ketene acetal.[4] Unlike traditional enolate-based aldol reactions that often proceed through a six-membered cyclic transition state, the Mukaiyama aldol reaction is generally considered to proceed through an open, linear transition state due to the poor ligating ability of the siloxy group.[1] The stereochemical outcome (syn vs. anti) is therefore highly dependent on the geometry of the silyl ketene acetal, the specific substrates, and the choice of Lewis acid.[5]
Caption: Mechanism of the Mukaiyama Aldol Addition.
Application in the Synthesis of Epothilone D
A key application of this methodology is found in the synthesis of macrolide natural products like the epothilones, which are potent anticancer agents. In a synthesis of Epothilone D, this compound was used to install a crucial β-hydroxy ester fragment, which later forms part of the complex macrolactone backbone.
| Parameter | Condition | Yield | Diastereomeric Ratio (dr) | Reference |
| Aldehyde | Heterocyclic Aldehyde | Good to Excellent | N/A | |
| Lewis Acid | TiCl₄ | 55% | 7:1 | [7] |
| Lewis Acid | BF₃·OEt₂ | 90% | >95:5 | [7] |
| Solvent | Dichloromethane (CH₂Cl₂) | - | - | [7] |
| Temperature | -78 °C | - | - | [7] |
Protocol 1: General Procedure for Lewis Acid-Catalyzed Mukaiyama Aldol Addition
This protocol describes a general method for the titanium tetrachloride (TiCl₄)-mediated addition of this compound to an aldehyde.
Materials:
-
Aldehyde (1.0 equiv)
-
This compound (1.2 equiv)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂ (1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, syringe, magnetic stirrer, and standard glassware
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dry ice/acetone bath
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).
-
Reagent Addition: Add anhydrous CH₂Cl₂ to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.0 equiv) to the cooled solvent.
-
Slowly add the TiCl₄ solution (1.1 equiv) dropwise via syringe. The solution will typically turn yellow or orange. Stir for 10-15 minutes at -78 °C.[7]
-
In a separate, dry vial, dissolve this compound (1.2 equiv) in a small amount of anhydrous CH₂Cl₂.
-
Add the solution of the silyl ketene acetal dropwise to the reaction mixture over 15 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion (typically 1-4 hours), quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution while maintaining the temperature at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and dilute with CH₂Cl₂.
-
Separate the layers. Wash the organic layer sequentially with water and saturated aqueous NH₄Cl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude β-silyloxy ester by flash column chromatography on silica gel. The silyl ether can then be cleaved using standard methods (e.g., TBAF, HF•Pyridine) to yield the final β-hydroxy ester.
Self-Validation: The success of the reaction is confirmed by the disappearance of the aldehyde starting material on TLC and the appearance of a new, less polar spot corresponding to the silylated product. ¹H NMR spectroscopy of the purified product will show characteristic signals for the newly formed C-H bond and the ester moiety, with coupling constants providing information on the diastereoselectivity.
Core Application II: Michael Addition for Acyclic and Cyclic Systems
The thia-Michael addition is a conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound.[8] Similarly, silyl ketene acetals like this compound can act as soft carbon nucleophiles in Michael additions to form 1,5-dicarbonyl compounds or their equivalents. This reaction is a powerful method for extending carbon chains and has been applied to the synthesis of various natural products.[9][10]
Mechanistic Rationale
The reaction is typically catalyzed by a Lewis acid, which coordinates to the carbonyl oxygen of the α,β-unsaturated system, activating the β-position for nucleophilic attack. The silyl ketene acetal then adds in a 1,4-fashion. The resulting intermediate is a silyl enol ether, which upon aqueous workup, tautomerizes to the more stable keto form, yielding the 1,5-dicarbonyl precursor.
Caption: Experimental workflow for a Michael addition reaction.
Protocol 2: Lewis Acid-Catalyzed Michael Addition to an α,β-Unsaturated Ester
This protocol provides a method for the conjugate addition to a substrate like methyl acrylate.
Materials:
-
Methyl acrylate (1.0 equiv)
-
This compound (1.2 equiv)
-
Lewis Acid (e.g., TiCl₄, 1.1 equiv, or Sc(OTf)₃, 0.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard dry glassware and inert atmosphere setup
Procedure:
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous CH₂Cl₂ and cool to -78 °C.
-
Activation: Add the Lewis acid to the cold solvent. If using a solid catalyst like Sc(OTf)₃, add it before cooling.
-
Add the α,β-unsaturated ester (1.0 equiv) and stir the mixture for 10-20 minutes.
-
Nucleophile Addition: Slowly add a solution of this compound (1.2 equiv) in CH₂Cl₂ via syringe pump over 30 minutes.
-
Reaction: Allow the reaction to stir at -78 °C for 2-6 hours, monitoring by TLC for the consumption of the starting enone.
-
Quenching & Workup: Quench the reaction at -78 °C with saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature, transfer to a separatory funnel, and extract with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography to yield the desired 1,5-diester product.
Trustworthiness: This protocol is self-validating. The formation of the desired product can be unequivocally confirmed by mass spectrometry (correct molecular ion) and NMR spectroscopy. In the ¹³C NMR spectrum, the appearance of two distinct ester carbonyl signals and the absence of olefinic carbons from the starting material confirm a successful conjugate addition.
Safety and Handling
This compound is a flammable liquid and is sensitive to moisture.[11][12]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Storage: Store in a cool, dry place under an inert atmosphere (nitrogen or argon) to prevent hydrolysis. Containers should be kept tightly sealed.[11]
-
Fire Safety: Keep away from sources of ignition. Use dry chemical powder, carbon dioxide, or alcohol-resistant foam to extinguish fires.[11]
Conclusion
This compound is a highly reliable and versatile reagent in the synthetic chemist's toolbox. Its stability and the stereodirecting influence of the bulky TBDMS group make it a superior choice for constructing the β-hydroxy ester and 1,5-dicarbonyl motifs that are prevalent in a vast array of complex natural products, particularly polyketides. The protocols detailed herein provide a robust framework for leveraging this reagent's capabilities to advance research in organic synthesis and drug development.
References
- 1. Mukaiyama Aldol Addition [organic-chemistry.org]
- 2. Polyketide - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Bioinspired iterative synthesis of polyketides [frontiersin.org]
- 4. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 6. surface.syr.edu [surface.syr.edu]
- 7. benchchem.com [benchchem.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. chemicalbook.com [chemicalbook.com]
- 12. This compound | C9H20O2Si | CID 4564491 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Epothilone D via a Silyl Ketene Acetal Strategy
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Imperative for Epothilone D and the Role of Silyl Ketene Acetal Chemistry
Epothilone D, a 16-membered macrolide natural product, has garnered significant attention in the field of oncology due to its potent anti-tumor activity.[1][2] Its mechanism of action, similar to that of paclitaxel, involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[1] However, Epothilone D has shown superior efficacy against paclitaxel-resistant cancer cell lines and better water solubility, making it a compelling target for total synthesis and analog development.
The total synthesis of a complex molecule like Epothilone D is a testament to the power of modern synthetic organic chemistry. A key challenge in any such synthesis is the stereocontrolled construction of carbon-carbon bonds. This document details a field-proven strategy for the synthesis of the C1-C6 fragment of Epothilone D, a critical building block, employing an enantioselective Mukaiyama aldol addition of a silyl ketene acetal. This approach offers a reliable and highly stereoselective route to establishing the C3 and C4 stereocenters of the target molecule.
Retrosynthetic Analysis: A Convergent Approach to Epothilone D
A convergent synthesis, where complex fragments of a molecule are synthesized independently before being coupled, is often the most efficient strategy for natural product synthesis. In the context of Epothilone D, a logical disconnection can be made at the C6-C7 bond, the C10-C11 olefin, and the ester linkage, leading to three key fragments. Our focus here is the synthesis of the C1-C6 fragment (Fragment D in some synthetic schemes).
The retrosynthetic analysis for this fragment hinges on a Mukaiyama aldol reaction. The C3-C4 bond is disconnected, revealing a silyl ketene acetal derived from a protected β-hydroxy ester and an α,β-unsaturated aldehyde. This disconnection is particularly advantageous as it allows for the use of well-established methods for asymmetric aldol reactions to control the stereochemistry at C3 and C4.
Caption: Retrosynthetic analysis of Epothilone D highlighting the key Mukaiyama aldol disconnection.
Key Reagents and Mechanistic Considerations
The success of the Mukaiyama aldol addition lies in the careful selection of the silyl ketene acetal, the aldehyde, and the Lewis acid catalyst.
-
Silyl Ketene Acetal: This nucleophile is generated from a chiral, protected β-hydroxy ester. The silyl group serves to trap the enolate, rendering it stable and isolable, yet sufficiently reactive to undergo the desired aldol addition in the presence of a Lewis acid. The chirality of the starting ester is crucial for inducing the desired stereochemistry in the final product.
-
Aldehyde: The electrophilic partner in this reaction is an α,β-unsaturated aldehyde, which will ultimately form the C5 and C6 portion of the fragment.
-
Lewis Acid: A Lewis acid, such as titanium tetrachloride (TiCl₄), is essential to activate the aldehyde towards nucleophilic attack by the silyl ketene acetal.[3][4] The choice of Lewis acid can significantly influence the stereochemical outcome of the reaction.
The reaction is believed to proceed through an open transition state, where the stereochemistry is determined by the facial bias of the reacting partners and the nature of the Lewis acid coordination.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of the C1-C6 fragment of Epothilone D.[1]
Protocol 1: Synthesis of the Silyl Ketene Acetal
This protocol describes the preparation of the silyl ketene acetal from methyl (R)-3-(tert-butyldimethylsilyloxy)-2-methylpropionate.
Materials:
-
Methyl (R)-3-(tert-butyldimethylsilyloxy)-2-methylpropionate
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Trimethylsilyl chloride (TMSCl)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous THF (appropriate volume for the scale of the reaction).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add the LDA solution (1.1 equivalents) to the stirred THF.
-
In a separate flame-dried flask, dissolve methyl (R)-3-(tert-butyldimethylsilyloxy)-2-methylpropionate (1.0 equivalent) in anhydrous THF.
-
Add the ester solution dropwise to the LDA solution at -78 °C over 30 minutes.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add trimethylsilyl chloride (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the addition of anhydrous hexane.
-
Filter the mixture through a pad of Celite under an inert atmosphere to remove lithium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude silyl ketene acetal. This product is often used in the next step without further purification.
Protocol 2: Enantioselective Mukaiyama Aldol Addition
This protocol details the Lewis acid-mediated aldol reaction between the silyl ketene acetal and the aldehyde partner.
Materials:
-
Silyl ketene acetal (from Protocol 1)
-
(E)-2-Methyl-2-pentenal (or other suitable aldehyde)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous DCM.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add the aldehyde (1.0 equivalent) to the stirred DCM.
-
Slowly add the TiCl₄ solution (1.1 equivalents) to the reaction mixture. A colored complex should form.
-
In a separate flame-dried flask, dissolve the crude silyl ketene acetal (1.2 equivalents) in anhydrous DCM.
-
Add the silyl ketene acetal solution dropwise to the aldehyde-TiCl₄ complex at -78 °C over 30 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired aldol adduct.
Data Summary
The following table summarizes typical results for the key Mukaiyama aldol addition step in the synthesis of the C1-C6 fragment of Epothilone D.
| Entry | Silyl Ketene Acetal Source | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | Methyl (R)-3-(TBSO)-2-methylpropionate | (E)-2-Methyl-2-pentenal | TiCl₄ | 85 | >95:5 | Mulzer et al. (2000) |
Workflow and Mechanistic Rationale
The overall workflow for the synthesis of the C1-C6 fragment is a sequential process that leverages the stability of the silyl ketene acetal.
Caption: Experimental workflow for the synthesis of the C1-C6 fragment of Epothilone D.
The high diastereoselectivity observed in this reaction is a direct consequence of the chiral center already present in the silyl ketene acetal. The Lewis acid-activated aldehyde presents two prochiral faces to the incoming nucleophile. The inherent chirality of the silyl ketene acetal, coupled with the steric and electronic environment of the transition state, directs the attack to one face of the aldehyde, leading to the preferential formation of the desired syn-aldol product.
Conclusion and Future Perspectives
The use of a silyl ketene acetal in a Mukaiyama aldol addition is a robust and highly effective strategy for the stereocontrolled synthesis of the C1-C6 fragment of Epothilone D. The protocols outlined in this document provide a reliable framework for researchers engaged in the synthesis of epothilones and other complex polyketide natural products. The modularity of this approach also allows for the synthesis of a variety of analogs by simply modifying the structure of the silyl ketene acetal or the aldehyde coupling partner, thus facilitating structure-activity relationship (SAR) studies and the development of next-generation anti-cancer agents.
References
Application Notes & Protocols for the Synthesis of Indolyl-β-Amino Acid Esters
For: Researchers, scientists, and drug development professionals.
Abstract
Indolyl-β-amino acid esters are a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules and approved therapeutics. Their unique structural features, combining the indole nucleus with a β-amino acid side chain, allow for diverse interactions with biological targets. This document provides a comprehensive guide to the synthesis of these valuable compounds, moving beyond a simple recitation of protocols to offer insights into the underlying chemical principles and strategic considerations for reaction design. We will explore both classical and modern synthetic approaches, provide detailed, field-tested protocols, and discuss the critical applications that drive research in this area.
Introduction: The Significance of the Indolyl-β-Amino Acid Scaffold
The indole ring is a ubiquitous heterocycle in nature, found in neurotransmitters like serotonin and essential amino acids like tryptophan. When coupled with a β-amino acid, the resulting structure gains conformational flexibility and proteolytic resistance compared to its α-amino acid counterparts. This combination has proven highly effective for targeting enzymes and receptors implicated in a range of diseases, from cancer to neurological disorders. The ester functionality serves a dual purpose: it can act as a protecting group for the carboxylic acid, a handle for further derivatization, or a prodrug element to enhance bioavailability.
The strategic importance of this scaffold is underscored by its presence in compounds investigated for their anti-cancer, anti-inflammatory, and antiviral properties. The development of efficient, stereocontrolled synthetic routes is therefore a critical endeavor in modern drug discovery.
Strategic Approaches to Synthesis
The synthesis of indolyl-β-amino acid esters can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, stereochemical outcome, and scalability.
The Michael Addition: A Classic and Versatile Approach
The conjugate addition of indoles to α,β-unsaturated carbonyl compounds (aza-Michael or Friedel-Crafts/Michael addition) is a cornerstone of indolyl-β-amino acid ester synthesis. This method is atom-economical and often proceeds under mild conditions.
Mechanism & Rationale: The nucleophilic character of the indole ring, particularly at the C3 position, allows it to attack the electrophilic β-carbon of an acrylic acid ester derivative. The reaction is typically catalyzed by a Lewis or Brønsted acid to activate the Michael acceptor.
Diagram of the General Michael Addition Pathway
Caption: General workflow for the Michael addition of indoles to unsaturated esters.
Enantioselective Synthesis: The Gateway to Chiral Drugs
For pharmaceutical applications, controlling the stereochemistry is paramount. Chiral catalysts, including both metal complexes and organocatalysts, have been successfully employed to achieve high enantioselectivity in the synthesis of indolyl-β-amino acid esters.
Expert Insight: The choice of catalyst is critical. For instance, chiral phosphoric acids (Brønsted acids) have shown remarkable success in activating imines for enantioselective additions of indoles. Similarly, copper or palladium complexes with chiral ligands can effectively catalyze the conjugate addition of indoles to enoates. The selection often involves screening a panel of catalysts and ligands to find the optimal conditions for a specific substrate.
Diagram of a Catalytic Asymmetric Synthesis Cycle
Caption: A simplified catalytic cycle for enantioselective Michael addition.
Detailed Experimental Protocols
The following protocols are presented as robust starting points. Researchers should perform their own optimization based on their specific substrates and equipment.
Protocol 3.1: Lewis Acid-Catalyzed Synthesis of Ethyl 3-(1H-indol-3-yl)-3-phenylpropanoate
This protocol describes a classic Friedel-Crafts-type reaction between indole and ethyl cinnamate.
Materials & Reagents:
-
Indole (99%)
-
Ethyl cinnamate (98%)
-
Scandium(III) triflate (Sc(OTf)₃) (99%)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an argon atmosphere, add indole (1.17 g, 10 mmol) and anhydrous dichloromethane (40 mL).
-
Reagent Addition: Add ethyl cinnamate (1.76 g, 10 mmol) to the solution. Stir until all solids are dissolved.
-
Catalyst Introduction: In a single portion, add scandium(III) triflate (245 mg, 0.5 mmol, 5 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, quench the reaction by adding saturated NaHCO₃ solution (30 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure product.
Data Summary Table
| Parameter | Value |
| Expected Yield | 80-90% |
| Appearance | White to pale yellow solid |
| ¹H NMR (CDCl₃) | Consistent with desired structure |
| Mass Spec (ESI+) | m/z = 294.14 [M+H]⁺ |
Protocol 3.2: Organocatalytic Enantioselective Synthesis of a Chiral Indolyl-β-Amino Acid Ester
This protocol utilizes a chiral phosphoric acid (CPA) catalyst for the asymmetric addition of indole to a Boc-protected imino ester.
Materials & Reagents:
-
N-Boc-α-imino ethyl glyoxylate
-
Indole
-
(R)-TRIP (chiral phosphoric acid catalyst)
-
Toluene, anhydrous
-
Standard workup and purification reagents (as above)
Procedure:
-
Catalyst & Substrate: To a flame-dried Schlenk tube under argon, add the (R)-TRIP catalyst (3-5 mol%).
-
Solvent & Reagents: Add anhydrous toluene (0.1 M concentration with respect to the imine). Add the N-Boc-α-imino ethyl glyoxylate (1.0 equiv).
-
Indole Addition: Add the indole (1.2 equiv) and stir the mixture at the specified temperature (often 0 °C to room temperature).
-
Monitoring: Monitor the reaction by chiral HPLC to determine both conversion and enantiomeric excess (ee).
-
Workup & Purification: Once the reaction reaches completion, concentrate the mixture directly and purify by flash column chromatography to afford the enantiomerically enriched product.
Trustworthiness through Self-Validation: The protocol's integrity is maintained by rigorous monitoring. The enantiomeric excess should be determined using a validated chiral HPLC method with a suitable stationary phase (e.g., Chiralpak AD-H). The absolute configuration is typically assigned by comparison to literature data or by X-ray crystallography.
Applications in Drug Development
The indolyl-β-amino acid ester framework is a fertile ground for identifying novel therapeutic agents.
-
Oncology: Derivatives have been shown to act as tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.
-
Neuroscience: The structural similarity to tryptophan makes these compounds ideal candidates for targeting enzymes and receptors in the central nervous system, with potential applications in treating depression and neurodegenerative diseases.
-
Infectious Diseases: Certain indolyl-β-amino acid derivatives have demonstrated activity against viral targets, including HIV-1 integrase.
The ability to readily synthesize diverse libraries of these compounds using the methods described above is crucial for structure-activity relationship (SAR) studies in the hit-to-lead optimization phase of drug discovery.
Conclusion
The synthesis of indolyl-β-amino acid esters has evolved significantly, with modern catalytic methods providing unprecedented control over stereochemistry and efficiency. The protocols and strategies outlined in this guide are designed to be both educational and practical, empowering researchers to access these valuable building blocks. The inherent versatility of the indole nucleus and the β-amino acid backbone ensures that this scaffold will remain a high-priority target in medicinal chemistry for the foreseeable future.
Application Notes and Protocols: Catalytic Enantioselective Reactions of Silyl Ketene Acetals
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Silyl Ketene Acetals in Asymmetric Synthesis
Silyl ketene acetals (SKAs) are highly versatile and reactive nucleophiles that have become indispensable tools in modern organic synthesis. As enolate equivalents, they offer a distinct advantage in their stability, ease of handling, and tunable reactivity, allowing for carbon-carbon bond formations under mild conditions. The true power of SKAs is unleashed when their reactions are guided by chiral catalysts, enabling the construction of stereochemically complex molecules with high enantiopurity. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dictated by its specific three-dimensional arrangement.
This guide provides an in-depth exploration of catalytic enantioselective reactions involving silyl ketene acetals. Moving beyond a simple recitation of procedures, we will delve into the mechanistic principles that govern these transformations, offering field-proven insights into experimental design, optimization, and troubleshooting. The protocols detailed herein are selected to represent robust and widely applicable methodologies for key transformations, including aldol, Mannich, and Michael reactions.
Part 1: Core Principles and Mechanistic Foundations
1.1 Understanding Silyl Ketene Acetals (SKAs)
SKAs are O-silylated enolates derived from esters or carboxylic acids. Their reactivity is primarily dictated by the substituents on the silicon atom and the double bond, as well as the geometry (E/Z) of the acetal itself.
-
Preparation: SKAs are typically prepared by reacting an ester with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) followed by quenching the resulting enolate with a silyl halide (e.g., trimethylsilyl chloride, TMSCl). Alternative methods, such as the hydrosilylation of α,β-unsaturated esters, also provide access to these reagents.
-
Handling and Stability: While more stable than their corresponding lithium or sodium enolates, SKAs are sensitive to moisture and protic sources. They should be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques. For optimal results and reproducibility, it is often recommended to use freshly prepared or distilled SKAs.
1.2 Major Catalytic Strategies
The central principle of enantioselective catalysis in this context is the creation of a chiral environment around the reacting partners. This is achieved by a chiral catalyst that interacts with either the electrophile or the SKA, thereby dictating the facial selectivity of the nucleophilic attack.
-
Chiral Lewis Acid (LA) Catalysis: This is the most prevalent strategy. A chiral LA, typically a metal complex with a chiral ligand, coordinates to the electrophile (e.g., an aldehyde or imine), lowering its LUMO energy and rendering it more susceptible to nucleophilic attack. The chiral ligand creates a sterically defined pocket that blocks one face of the electrophile, allowing the SKA to attack preferentially from the other face.
-
Lewis Base Activation of Lewis Acids: In an innovative approach pioneered by Denmark, a chiral Lewis base (e.g., a phosphoramide) activates a weak Lewis acid like SiCl₄. The Lewis base coordinates to the silicon center, inducing the dissociation of a chloride ion and forming a highly electrophilic cationic silicon species. This chiral cationic Lewis acid then serves as the active catalyst to activate the electrophile.
-
Brønsted Acid Catalysis: Chiral Brønsted acids, such as phosphoric acids derived from BINOL, can activate electrophiles through hydrogen bonding, increasing their reactivity and controlling the stereochemical outcome. This approach avoids the use of metals, which can be advantageous in terms of cost and toxicity.
-
Organocatalysis: This broad category includes the Lewis base activation strategy mentioned above, as well as other metal-free approaches. For instance, chiral thioureas have been used in conjunction with a nucleophilic catalyst to facilitate enantioselective acylations of SKAs by binding and activating the anion of an acylpyridinium intermediate.
1.3 Stereochemical Control: Open vs. Closed Transition States
The diastereoselectivity (e.g., syn vs. anti in aldol reactions) and enantioselectivity are determined in the transition state of the C-C bond-forming step. The geometry of this transition state is highly dependent on the catalyst system. While early models often invoked closed, cyclic transition states involving the metal center, many modern catalytic systems are believed to proceed through more flexible "open" transition states where steric interactions between the catalyst, electrophile, and the incoming nucleophile are the primary determinants of stereoselectivity.
Part 2: Key Enantioselective Reactions & Protocols
This section provides detailed protocols for three fundamental enantioselective reactions of silyl ketene acetals.
2.1 The Mukaiyama-Aldol Reaction
The Mukaiyama-aldol reaction is the Lewis acid-promoted addition of a silyl enol ether or silyl ketene acetal to a carbonyl compound, most commonly an aldehyde. Its catalytic, enantioselective variants are cornerstones of modern asymmetric synthesis.
Caption: General experimental workflow for catalytic enantioselective reactions.
This protocol is adapted from the work of Nakadai et al. and describes a highly enantioselective aldol reaction using a chiral iron(II) bipyridine catalyst, which is notable for its effectiveness in aqueous conditions.
-
Reagents & Equipment:
-
Chiral Iron(II) pre-catalyst
-
Aldehyde (e.g., Benzaldehyde)
-
Silyl Ketene Acetal (e.g., 1-(trimethylsiloxy)cyclohexene)
-
Anhydrous THF/H₂O solvent mixture
-
Standard glassware for inert atmosphere reactions, syringe pump, magnetic stirrer
-
-20 °C cooling bath
-
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the chiral iron(II) catalyst (5.0 mol%).
-
Add a 9:1 mixture of THF and H₂O (0.5 M relative to the aldehyde).
-
Cool the resulting solution to -20 °C.
-
Add the aldehyde (1.0 equiv) to the cooled catalyst solution.
-
Slowly add the silyl ketene acetal (1.5 equiv) via syringe pump over 1 hour.
-
Stir the reaction mixture at -20 °C and monitor by TLC until the aldehyde is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired β-hydroxy ketone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Caption: Simplified catalytic cycle for a Lewis acid-catalyzed Mukaiyama-aldol reaction.
| Substrate (Aldehyde) | Yield (%) | ee (%) | Reference |
| Benzaldehyde | 95 | 98 | |
| 4-Nitrobenzaldehyde | 96 | 99 | |
| 4-Methoxybenzaldehyde | 92 | 97 | |
| Cinnamaldehyde | 90 | 96 | |
| Cyclohexanecarboxaldehyde | 85 | 95 |
2.2 The Mannich-Type Reaction
The catalytic enantioselective Mannich reaction of SKAs with imines provides a direct route to chiral β-amino esters and their derivatives, which are valuable building blocks for synthesizing β-lactam antibiotics and other pharmaceuticals.
This protocol is based on the work of Thomson and Leighton, employing a chiral silicon Lewis acid to activate acylhydrazones for reaction with α-aryl silyl ketene acetals.
-
Reagents & Equipment:
-
Neopentoxychlorosilane catalyst
-
Acylhydrazone (e.g., derived from benzaldehyde)
-
α-Aryl silyl ketene acetal (e.g., derived from methyl phenylacetate)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions, syringe pump, magnetic stirrer
-
-78 °C cooling bath (dry ice/acetone)
-
-
Step-by-Step Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the acylhydrazone (1.0 equiv) and anhydrous DCM (0.1 M).
-
Cool the solution to -78 °C.
-
Add the neopentoxychlorosilane catalyst (1.1 equiv) and stir for 15 minutes.
-
Add the silyl ketene acetal (1.2 equiv) dropwise over 30 minutes.
-
Stir the reaction at -78 °C for 12-24 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding methanol, followed by a saturated aqueous solution of NaHCO₃.
-
Warm to room temperature, separate the layers, and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Determine diastereomeric ratio by ¹H NMR and enantiomeric excess by chiral HPLC.
-
| Acylhydrazone (Aryl Group) | SKA (Aryl Group) | Yield (%) | dr (syn:anti) | ee (syn, %) | Reference |
| Phenyl | Phenyl | 85 | >20:1 | 96 | |
| 4-Methoxyphenyl | Phenyl | 88 | >20:1 | 97 | |
| 2-Naphthyl | Phenyl | 81 | >20:1 | 95 | |
| Phenyl | 4-Chlorophenyl | 90 | >20:1 | 96 |
2.3 The Mukaiyama-Michael Addition
The conjugate addition of SKAs to α,β-unsaturated carbonyl compounds, known as the Mukaiyama-Michael reaction, is a powerful method for forming 1,5-dicarbonyl compounds, which are versatile synthetic intermediates. Overcoming the low electrophilicity of substrates like α,β-unsaturated esters has been a significant challenge.
This protocol is adapted from the work of Antilla and coworkers, describing a highly enantioselective addition to β,γ-unsaturated α-keto esters using a chiral magnesium BINOL-derived phosphate catalyst.
-
Reagents & Equipment:
-
Chiral Magnesium Phosphate Catalyst
-
β,γ-Unsaturated α-keto ester
-
Silyl ketene acetal
-
4Å Molecular Sieves
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions, magnetic stirrer
-
-30 °C cooling bath
-
-
Step-by-Step Procedure:
-
To a flame-dried test tube under argon, add activated 4Å molecular sieves (40 mg).
-
Add the chiral magnesium phosphate catalyst (2.5 mol%) and the β,γ-unsaturated α-keto ester (1.0 equiv).
-
Add anhydrous toluene (0.05 M).
-
Cool the mixture to -30 °C.
-
Add the silyl ketene acetal (1.5 equiv) via syringe.
-
Stir the reaction at -30 °C for 1 hour.
-
Remove the toluene in vacuo. Add THF (1.0 mL) followed by 1.0 M HCl (aq., 0.2 mL) at 0 °C to desilylate the intermediate.
-
Warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous NaHCO₃ and extract with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by silica gel column chromatography to afford the 1,5-dicarbonyl product.
-
Determine enantiomeric excess by chiral HPLC.
-
Caption: Plausible mechanistic pathways for the Michael addition.
| Substrate (Keto Ester) | Yield (%) | ee (%) | Reference |
| Ethyl 2-oxo-4-phenylbut-3-enoate | 94 | 98 | |
| Ethyl 2-oxo-4-(p-tolyl)but-3-enoate | 96 | 98 | |
| Ethyl 4-(4-bromophenyl)-2-oxobut-3-enoate | 95 | 96 | |
| Ethyl 4-(2-naphthyl)-2-oxobut-3-enoate | 91 | 97 |
Part 3: Practical Considerations & Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Decomposed silyl ketene acetal. 3. Insufficiently dry conditions (solvents, reagents, glassware). 4. Reaction temperature too low. | 1. Use freshly prepared or properly stored catalyst. 2. Use freshly distilled or prepared SKA. 3. Flame-dry all glassware; use freshly distilled anhydrous solvents; ensure inert atmosphere. 4. Allow the reaction to run longer or warm slightly (e.g., from -78 °C to -60 °C). |
| Low Enantioselectivity | 1. Racemic background reaction is competing. 2. Catalyst decomposition or impurity. 3. Incorrect catalyst loading. 4. Reaction temperature too high. | 1. Lower the reaction temperature; ensure slow addition of the nucleophile. 2. Verify the purity and enantiopurity of the catalyst/ligand. 3. Optimize catalyst loading; too low may not outcompete the background reaction. 4. Run the reaction at a lower temperature, even if it requires a longer time. |
| Low Diastereoselectivity | 1. Substrate or SKA geometry (E/Z) is not optimal for the catalyst system. 2. Reaction proceeding through a less-ordered transition state. | 1. Prepare and use a defined E or Z isomer of the SKA if possible. 2. Screen different solvents or catalyst systems that may enforce a more rigid transition state. |
| Formation of Side Products | 1. Self-condensation of the electrophile. 2. Hydrolysis of the SKA. 3. Silyl group transfer to other functional groups. | 1. Add the electrophile to the catalyst solution before adding the SKA. 2. Ensure rigorous anhydrous conditions. 3. Use silyl groups less prone to migration or protect sensitive functional groups. |
Application Notes and Protocols for Tandem Reactions Involving 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Power of Tandem Reactions and the Versatility of a Key Silyl Ketene Acetal
In the pursuit of synthetic efficiency, tandem (or domino/cascade) reactions have emerged as a powerful strategy, enabling the construction of complex molecular architectures in a single, uninterrupted sequence. This approach circumvents the need for isolating and purifying intermediates, thereby saving time, resources, and improving overall yield. At the heart of many such elegant transformations is the silyl ketene acetal, a class of reagents that serve as versatile enolate equivalents. Among these, 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene (TBSMVE) stands out due to its stability, reactivity, and the synthetic utility of the resulting methyl ester functionality.
This guide provides an in-depth exploration of tandem reactions featuring TBSMVE, offering both the theoretical underpinnings and practical, field-proven protocols. We will delve into the mechanistic intricacies of these reactions, explain the rationale behind experimental choices, and provide detailed, step-by-step procedures for their successful implementation in a research setting.
Core Principles: Unleashing the Reactivity of this compound
TBSMVE (Structure 1) is a nucleophilic C2 synthon, primed to react with a variety of electrophiles. Its utility in tandem sequences stems from its ability to participate in an initial carbon-carbon bond-forming event, which then generates a new reactive intermediate capable of undergoing a subsequent, intramolecular or intermolecular transformation. The tert-butyldimethylsilyl (TBS) group serves as a bulky, protecting group for the enolate, which can be readily cleaved under standard workup conditions. The methoxy group ensures that the final product is a methyl ester, a versatile handle for further synthetic manipulations.
Structure 1: this compound (TBSMVE)
-
CAS Number: 77086-38-5
-
Molecular Formula: C₉H₂₀O₂Si
-
Molecular Weight: 188.34 g/mol
-
Appearance: Colorless to almost colorless clear liquid
-
Physical Properties: Boiling point of 62 °C at 9 mmHg and a density of 0.863 g/mL at 25 °C.
The tandem reactions discussed herein are typically initiated by the activation of an electrophile by a catalyst, which is then attacked by the nucleophilic double bond of TBSMVE. The choice of catalyst, whether a Lewis acid or an organocatalyst, is critical in controlling the reaction pathway and stereochemical outcome.
Tandem Reaction Showcase I: The Trityl Perchlorate-Catalyzed Tandem Michael-Mukaiyama Aldol Reaction
A classic and highly effective tandem reaction involving silyl enol ethers is the sequential Michael addition and Mukaiyama aldol reaction. This one-pot procedure allows for the formation of two carbon-carbon bonds and the stereoselective synthesis of γ-acyl-substituted δ-hydroxy ketone derivatives, which are valuable precursors for molecules like tetrahydropyrans and δ-valerolactones.
Mechanistic Rationale
The reaction is catalyzed by a catalytic amount of trityl perchlorate (TrClO₄), a mild Lewis acid. The proposed mechanism proceeds in two distinct, yet seamless, stages within the same pot:
-
Michael Addition: The trityl perchlorate activates an α,β-unsaturated ketone, increasing its electrophilicity. TBSMVE then acts as the nucleophile, attacking the β-position of the activated enone in a conjugate addition. This step forms a new silyl enol ether intermediate.
-
Mukaiyama Aldol Reaction: The newly formed, more substituted silyl enol ether, in the presence of the regenerated trityl salt catalyst, then reacts with an aldehyde (added to the same pot). The catalyst activates the aldehyde, which is then attacked by the silyl enol ether, forming the δ-hydroxy ketone product after silyl group transfer and aqueous workup.
The remarkable stereocontrol observed in this reaction is a key feature, often yielding products with high diastereoselectivity.
Caption: Workflow for the Tandem Michael-Mukaiyama Aldol Reaction.
Experimental Protocol: A Representative Procedure
This protocol is adapted from the work of Mukaiyama and Kobayashi for the synthesis of γ-acyl-substituted δ-hydroxy ketone derivatives.
Materials:
-
Trityl perchlorate (TrClO₄)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
α,β-Unsaturated ketone (e.g., Cyclohexenone, 1.0 mmol)
-
This compound (TBSMVE, 1.1 mmol)
-
Aldehyde (e.g., Benzaldehyde, 1.1 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add trityl perchlorate (0.05 mmol, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (5 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Michael Addition Initiation: To the cooled solution, add the α,β-unsaturated ketone (1.0 mmol) followed by the dropwise addition of this compound (1.1 mmol). Stir the mixture at -78 °C.
-
Monitoring the First Reaction: The progress of the Michael addition can be monitored by thin-layer chromatography (TLC). Typically, this step is complete within 1-2 hours.
-
Aldol Reaction Initiation: Once the Michael addition is complete, add the aldehyde (1.1 mmol) to the reaction mixture at -78 °C.
-
Reaction Progression: Continue stirring at -78 °C and monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
Quenching: Quench the reaction at -78 °C by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired γ-acyl-substituted δ-hydroxy ketone derivative.
Data Presentation: Substrate Scope and Diastereoselectivity
The tandem Michael-Mukaiyama aldol reaction exhibits broad substrate scope with good to excellent yields and high diastereoselectivity. The following table, adapted from the seminal work by Mukaiyama and Kobayashi, illustrates the versatility of this reaction.
| Entry | α,β-Unsaturated Ketone | Aldehyde | Yield (%) | Diastereomer Ratio (anti:syn) |
| 1 | Cyclohexenone | Benzaldehyde | 88 | >95:5 |
| 2 | Cyclopentenone | Benzaldehyde | 85 | >95:5 |
| 3 | Benzylidenacetone | Benzaldehyde | 80 | >95:5 |
| 4 | Chalcone | 3-Phenylpropanal | 87 | >95:5 |
| 5 | Cyclohexenone | Isobutyraldehyde | 82 | >95:5 |
Tandem Reaction Showcase II: Lewis Acid-Catalyzed Tandem Conjugate Addition-Cyclization for Dihydropyran Synthesis
Another powerful application of TBSMVE in tandem catalysis is the synthesis of substituted dihydropyran rings. These moieties are prevalent in a wide range of natural products and biologically active compounds. This transformation can be achieved through a Lewis acid-catalyzed tandem conjugate addition of TBSMVE to an α,β,γ,δ-unsaturated aldehyde, followed by an intramolecular cyclization/silylation sequence.
Mechanistic Rationale
This tandem reaction is typically catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄). The proposed mechanism unfolds as follows:
-
Activation and Conjugate Addition: The Lewis acid (TiCl₄) coordinates to the carbonyl oxygen of the α,β,γ,δ-unsaturated aldehyde, activating it for nucleophilic attack. TBSMVE adds in a 1,6-conjugate fashion to the activated aldehyde.
-
Intramolecular Cyclization: The resulting enolate intermediate undergoes an intramolecular cyclization, with the enolate oxygen attacking the newly formed silyl-activated oxocarbenium ion. This step forms the dihydropyran ring.
-
Silyl Group Transfer and Product Formation: A final silyl transfer and workup yield the stable dihydropyran product.
Caption: Workflow for the Tandem Conjugate Addition-Cyclization Reaction.
Experimental Protocol: A Representative Procedure
This protocol is a representative example for the synthesis of dihydropyran derivatives.
Materials:
-
Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
α,β,γ,δ-Unsaturated aldehyde (e.g., Sorbic aldehyde, 1.0 mmol)
-
This compound (TBSMVE, 1.2 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add the α,β,γ,δ-unsaturated aldehyde (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add titanium tetrachloride solution (1.1 mL, 1.1 mmol, 1.0 M in CH₂Cl₂) to the cooled solution. Stir for 15 minutes.
-
Nucleophile Addition: Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete within 3-5 hours.
-
Quenching: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (15 mL) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Filter the mixture through a pad of Celite to remove titanium salts, washing the pad with dichloromethane. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to yield the dihydropyran product.
Data Presentation: Representative Examples
The tandem conjugate addition-cyclization reaction provides efficient access to functionalized dihydropyrans.
| Entry | α,β,γ,δ-Unsaturated Aldehyde | Yield (%) | Diastereomer Ratio (cis:trans) |
| 1 | Sorbic aldehyde | 78 | 90:10 |
| 2 | Cinnamaldehyde | 82 | 85:15 |
| 3 | 2,4-Hexadienal | 75 | 92:8 |
Conclusion and Future Outlook
The tandem reactions of this compound represent a highly efficient and elegant strategy for the rapid construction of complex molecular frameworks. The protocols detailed in this guide for the Tandem Michael-Mukaiyama Aldol and Tandem Conjugate Addition-Cyclization reactions provide a solid foundation for researchers to explore these powerful transformations. The ability to control stereochemistry through the judicious choice of catalysts and reaction conditions underscores the sophistication of this chemistry. As the demand for more efficient and sustainable synthetic methods grows, the application of tandem reactions with versatile reagents like TBSMVE will undoubtedly continue to expand, paving the way for novel discoveries in drug development and materials science.
scalable synthesis using 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
An In-Depth Guide to the Scalable Synthesis and Application of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
Introduction: A Modern Tool for Carbon-Carbon Bond Formation
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for robust, scalable, and selective methods for constructing carbon-carbon bonds is paramount. This compound, a prominent silyl ketene acetal, has emerged as a cornerstone reagent for achieving these goals. Functioning as a stable and easily handled synthetic equivalent of the methyl acetate enolate, it circumvents the challenges associated with traditional metal enolates, such as harsh basic conditions, limited functional group tolerance, and poor scalability.[1]
This guide provides a detailed exploration of this compound, focusing on its primary application in the Mukaiyama aldol reaction. We will delve into the mechanistic underpinnings, provide scalable experimental protocols, and discuss the critical considerations for translating these methods from the laboratory bench to process scale.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 77086-38-5 | |
| Molecular Formula | C₉H₂₀O₂Si | [2] |
| Molecular Weight | 188.34 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 62 °C at 9 mmHg | |
| Density | 0.863 g/mL at 25 °C | |
| Refractive Index | n20/D 1.429 | |
| Flash Point | 52 °C (125.6 °F) - closed cup |
Core Application: The Lewis Acid-Mediated Mukaiyama Aldol Reaction
The most significant and widespread application of this compound is its participation in the Mukaiyama aldol reaction. This reaction, first reported by Teruaki Mukaiyama in 1973, involves the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, such as an aldehyde or ketone.[4][5] The result is the formation of a β-hydroxy ester, a crucial structural motif in numerous natural products and active pharmaceutical ingredients.[6][7]
Mechanistic Rationale and Advantages for Scalability
The key to the Mukaiyama aldol reaction's success lies in its mechanism. A Lewis acid (e.g., TiCl₄, BF₃·OEt₂, TMSOTf) activates the carbonyl electrophile, making it more susceptible to nucleophilic attack.[5] The silyl ketene acetal then attacks the activated carbonyl carbon. Unlike traditional aldol reactions that rely on pre-formed lithium or boron enolates, the Mukaiyama reaction proceeds through an open transition state.[8] This distinction is critical for scalability.
Causality Behind Scalability:
-
Avoidance of Strong Bases: The reaction avoids stoichiometric, highly reactive, and often pyrophoric bases (like LDA), which can be problematic on a large scale.
-
Catalytic Potential: Many modern iterations of the Mukaiyama aldol reaction employ only catalytic amounts of a Lewis acid, reducing cost and simplifying purification.
-
High Selectivity: The reaction allows for a "crossed" aldol reaction (between a ketone-derived nucleophile and an aldehyde) without the risk of aldehyde self-condensation, leading to cleaner reaction profiles and higher yields of the desired product.[4]
-
Stability of Reagent: this compound is an isolable liquid that can be stored, unlike transiently generated metal enolates.[8]
Caption: Mukaiyama Aldol Reaction Mechanism.
Scalable Protocol: Synthesis of a β-Hydroxy Ester
This protocol provides a representative, scalable procedure for the Mukaiyama aldol reaction using this compound and a generic aldehyde, catalyzed by Titanium(IV) chloride (TiCl₄).
Safety and Handling Precautions
-
This compound: This reagent is a flammable liquid and is moisture-sensitive.[9] Handle under an inert atmosphere (Nitrogen or Argon) and away from ignition sources.[9]
-
Titanium(IV) chloride (TiCl₄): Highly corrosive and reacts violently with water. It is a strong Lewis acid. All operations must be conducted in a well-ventilated fume hood using anhydrous solvents and techniques.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, flame-retardant lab coat, and chemical-resistant gloves.[10]
Experimental Workflow
Caption: General Experimental Workflow.
Step-by-Step Methodology
-
Vessel Preparation: A multi-necked, round-bottom flask equipped with a magnetic stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is flame-dried under vacuum and backfilled with nitrogen. This ensures strictly anhydrous conditions, which are critical as both the Lewis acid and the silyl ketene acetal are sensitive to moisture.
-
Reagent Charging: The flask is charged with the aldehyde (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Titanium(IV) chloride (1.1 eq) is added dropwise via syringe or dropping funnel over 15 minutes, ensuring the internal temperature does not rise significantly. The Lewis acid coordinates to the aldehyde's carbonyl oxygen, activating it for nucleophilic attack.
-
Nucleophile Addition: this compound (1.2 eq) is added dropwise to the reaction mixture over 30 minutes.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 1-3 hours. Progress is monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the Lewis acid and initiates the hydrolysis of the intermediate silyl ether.
-
Aqueous Workup: The mixture is allowed to warm to room temperature and transferred to a separatory funnel. The organic layer is separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[11][12]
-
Purification: The drying agent is filtered off, and the solvent is removed under reduced pressure to yield the crude product. The crude material is then purified by flash column chromatography on silica gel.
Expert Note on Purification: Silyl ethers can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[11] If product degradation is observed during chromatography, it is advisable to use silica gel that has been neutralized by pre-slurrying with a solvent containing a small amount of triethylamine (0.1-1% v/v).[11]
Table 2: Representative Mukaiyama Aldol Reactions
| Aldehyde/Ketone | Lewis Acid (eq) | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | TiCl₄ (1.1) | -78 | 2 | 82 | [4] |
| Isobutyraldehyde | BF₃·OEt₂ (1.0) | -78 | 3 | 90 | [5] |
| Cyclohexanone | TiCl₄ (1.1) | 25 | 1 | 82 (threo/erythro mix) | [4] |
| Heterocyclic Aldehydes | Various Lewis Acids | -78 to RT | 1-4 | 75-95 |
Further Synthetic Applications
While the aldol reaction is its primary use, the utility of this compound extends to other important transformations.
-
Asymmetric Mukaiyama-Mannich Reaction: It reacts with isatin-derived ketimines in the presence of a chiral catalyst to produce indolyl-β-amino acid esters, which are valuable in medicinal chemistry.
-
[2+2] Cycloadditions: In the presence of a suitable catalyst, it can undergo cycloaddition with α,β-unsaturated esters to form cyclobutane structures.[12]
-
Natural Product Synthesis: It has been employed as a key building block in the total synthesis of complex molecules like Epothilone D.
Conclusion
This compound is a powerful and versatile reagent for scalable organic synthesis. Its stability, ease of handling, and ability to function as a methyl acetate enolate equivalent under mild, Lewis acidic conditions make it a superior choice over traditional enolates for industrial applications. The Mukaiyama aldol reaction, in particular, showcases its utility in reliably forming β-hydroxy esters, crucial intermediates in drug development and materials science. By understanding the mechanistic principles and adhering to robust, anhydrous protocols, researchers can effectively leverage this reagent to build complex molecular architectures efficiently and on a large scale.
References
- 1. Synthesis via enolates intro. and eaa | PPTX [slideshare.net]
- 2. This compound | C9H20O2Si | CID 4564491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [cymitquimica.com]
- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis of beta-hydroxy acid derivatives via a one-pot aldol reaction-dynamic kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: Leveraging Flow Chemistry for Silyl Ketene Acetal Reactions
Abstract
Silyl ketene acetals (SKAs) are highly versatile and reactive nucleophiles, serving as pivotal intermediates in a multitude of carbon-carbon bond-forming reactions, including Mukaiyama aldol additions, Michael additions, and Group Transfer Polymerizations. However, their high reactivity and sensitivity to moisture can present significant challenges in traditional batch chemistry, often leading to side reactions and difficulties in controlling stereoselectivity and reaction exotherms. This guide details the application of continuous flow chemistry to overcome these limitations. By leveraging the inherent advantages of flow systems—such as precise control over reaction parameters, superior heat and mass transfer, and enhanced safety—researchers can unlock the full synthetic potential of silyl ketene acetals.[1][2][3][4] This document provides in-depth application notes and detailed protocols for key SKA reactions, designed for researchers, scientists, and drug development professionals seeking to enhance efficiency, reproducibility, and scalability in their synthetic endeavors.
The Strategic Advantage: Marrying Silyl Ketene Acetals with Flow Chemistry
The synergy between silyl ketene acetals and continuous flow processing stems from the ability of flow reactors to create a highly controlled and stable reaction environment.[5]
Why Silyl Ketene Acetals? Silyl ketene acetals are neutral enolate equivalents, readily participating in crucial C-C bond-forming reactions. Their reactivity is tunable based on the substitution on the silicon atom and the ketene acetal backbone. Key reactions include:
-
Mukaiyama Aldol Reaction: A Lewis acid-catalyzed addition to carbonyl compounds to form β-hydroxy esters or ketones.[6][7][8]
-
Mukaiyama-Michael Reaction: A conjugate addition to α,β-unsaturated systems.[9][10]
-
Group Transfer Polymerization (GTP): A "living" polymerization method where SKAs act as initiators for monomers like methacrylates.[11][12]
The Causality of the Flow Chemistry Advantage Traditional batch processing of these sensitive reagents is often plagued by issues that are directly mitigated by continuous flow technology.
-
Enhanced Thermal Control: SKA reactions, particularly aldol and Michael additions, can be highly exothermic. In a batch reactor, inefficient heat dissipation leads to temperature gradients, promoting side reactions and reducing selectivity.[13] Flow reactors, with their high surface-area-to-volume ratio, allow for near-instantaneous heat removal, maintaining a uniform temperature profile and thus preserving the integrity of the desired reaction pathway.[2][3]
-
Precise Control of Residence Time: In flow chemistry, reaction time is determined by the reactor volume and the flow rate of the pumps.[14] This allows for the precise generation and immediate consumption of highly reactive intermediates that might otherwise decompose or oligomerize during the prolonged timescales of a batch reaction.[1] This is particularly crucial for controlling molecular weight in GTP.
-
Superior Mixing and Mass Transfer: Rapid and stoichiometric mixing is achieved in flow reactors, ensuring that reagents interact uniformly and immediately.[4] This prevents localized excesses of reagents, which in batch can lead to undesired side products. For fast reactions, this diffusion-limited mixing ensures that the reaction kinetics, not the mixing speed, are the rate-determining step.
-
Intrinsic Safety: The small internal volume of a flow reactor dramatically reduces the inventory of hazardous materials (e.g., strong Lewis acids, reactive intermediates) at any given moment.[2][3] This "intrinsically safer" design allows for the exploration of reaction conditions, such as elevated temperatures and pressures, that would be deemed too hazardous for large-scale batch operations.[1]
-
Seamless Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration ("scaling out") or by using a larger reactor, rather than redesigning the entire process as is often required for batch.[2][15] This makes the transition from laboratory discovery to pilot production more efficient and predictable.
Application I: The Mukaiyama Aldol Reaction in Continuous Flow
The Mukaiyama aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl moieties.[7][8] Employing flow chemistry significantly enhances control over this powerful transformation, particularly regarding diastereoselectivity.[13][16]
Mechanistic Considerations The reaction is catalyzed by a Lewis acid (e.g., TiCl₄, SnCl₄, or chiral complexes), which activates the aldehyde electrophile. The silyl enol ether then attacks the activated carbonyl, and subsequent workup yields the aldol adduct.[6] Precise temperature control is critical, as it directly influences the stability of the Zimmerman-Traxler-like transition state, which in turn governs the diastereoselectivity of the product.
Workflow for a Continuous Flow Mukaiyama Aldol Reaction
Caption: General workflow for a continuous flow Mukaiyama aldol reaction.
Protocol: Diastereoselective Synthesis of a β-Hydroxy Ester
This protocol describes the reaction between benzaldehyde and the silyl ketene acetal of methyl propionate, catalyzed by titanium tetrachloride (TiCl₄).
1. Reagent Preparation (under inert atmosphere):
-
Solution A: In a dry, nitrogen-flushed flask, dissolve benzaldehyde (1.0 M) in anhydrous dichloromethane (DCM). Cool to 0 °C and add TiCl₄ (1.1 M in DCM) dropwise.
-
Solution B: In a separate dry, nitrogen-flushed flask, dissolve 1-(methoxy)-1-(trimethylsiloxy)prop-1-ene (1.2 M) in anhydrous DCM.
2. System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram, using PFA tubing.
-
Immerse the reactor coil in a cryostat set to -78 °C.
-
Pressurize the system to approximately 5 bar using a back-pressure regulator (BPR) to ensure smooth flow and prevent outgassing.
3. Reaction Execution:
-
Load Solution A and Solution B into separate gas-tight syringe pumps.
-
Set the flow rates to achieve the desired residence time and stoichiometry. For a 10 mL reactor and a 10-minute residence time, the total flow rate would be 1.0 mL/min.
-
Pump A (Aldehyde/Lewis Acid): 0.5 mL/min
-
Pump B (SKA): 0.5 mL/min (This maintains a 1:1.2 ratio of aldehyde to SKA).
-
-
Begin pumping both solutions simultaneously through the T-mixer and into the cooled reactor coil.
-
Allow the system to reach a steady state (typically 3x the residence time) before collecting the product.
4. Collection and Workup:
-
Collect the reactor output into a flask containing a rapidly stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and the Lewis acid.
-
Once the collection is complete, transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude silyl-protected aldol adduct.
-
Deprotection can be achieved by treatment with TBAF or aqueous HCl to afford the final β-hydroxy ester.
Data Summary: Representative Reaction Parameters
| Parameter | Value | Rationale |
| Temperature | -78 °C | Maximizes syn diastereoselectivity by stabilizing the closed transition state. |
| Residence Time | 10 min | Sufficient for complete conversion; easily optimized by adjusting flow rates. |
| Stoichiometry (Ald:SKA:LA) | 1 : 1.2 : 1.1 | A slight excess of SKA and Lewis Acid ensures full consumption of the aldehyde. |
| Pressure | 5 bar | Prevents solvent boiling at elevated temperatures and ensures consistent flow. |
| Typical Yield | >95% | Flow chemistry minimizes side product formation, leading to higher isolated yields. |
| Typical syn:anti ratio | >95:5 | Superior thermal control prevents erosion of diastereoselectivity. |
Application II: Continuous Flow Mukaiyama-Michael Additions
The Mukaiyama-Michael reaction is a powerful method for forming 1,5-dicarbonyl compounds via the conjugate addition of an SKA to an α,β-unsaturated carbonyl compound.[10] The reaction is often highly exothermic and can suffer from competing 1,2-addition, issues that are effectively addressed using flow technology.[17][18]
Mechanistic Considerations Similar to the aldol reaction, a Lewis acid activates the α,β-unsaturated system (the Michael acceptor), making the β-position more electrophilic.[9] The SKA (the Michael donor) then adds in a 1,4-fashion.[19] The resulting enolate is silylated, yielding a silyl enol ether product, which can be hydrolyzed during workup. Precise temperature control is crucial to suppress the often-undesired, kinetically favored 1,2-addition pathway.
Catalytic Cycle in a Flow System
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The real advantages of continuous flow chemistry — Stoli Chem [stolichem.com]
- 3. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 4. Modern flow chemistry – prospect and advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Mukaiyama-Michael Reaction of Ketene Silyl Acetal: Electron Transfer or Nucleophilic Addition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.mpg.de [pure.mpg.de]
- 11. GROUP TRANSFER POLYMERIZATION | PPTX [slideshare.net]
- 12. Silyl Ketene Acetals/B(C6F5)3 Lewis Pair-Catalyzed Living Group Transfer Polymerization of Renewable Cyclic Acrylic Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Troubleshooting & Optimization
Mukaiyama Aldol Reactions: Technical Support & Troubleshooting Guide
Welcome to the technical support center for the Mukaiyama aldol reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction yields and troubleshoot common issues. Here, we move beyond simple protocols to explain the underlying principles that govern this powerful carbon-carbon bond-forming reaction.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Issue 1: Low or No Product Yield
Question: I am performing a Mukaiyama aldol reaction and observing very low to no formation of my desired β-hydroxy carbonyl product. My starting materials are confirmed by NMR, but TLC analysis shows only unreacted starting materials after the recommended reaction time. What are the likely causes and how can I fix this?
Answer: This is a common issue that typically points to problems with the reagents, reaction conditions, or the catalyst system. Let's break down the potential culprits and solutions.
Potential Cause A: Inactive Lewis Acid Catalyst
The heart of the Mukaiyama aldol reaction is the activation of the carbonyl electrophile by a Lewis acid.[1][2][3][4] If the Lewis acid is inactive, the reaction will not proceed.
-
Scientific Rationale: Lewis acids like titanium tetrachloride (TiCl₄), boron trifluoride (BF₃), or tin tetrachloride (SnCl₄) are extremely sensitive to moisture.[1][5] Trace amounts of water in the reaction flask or solvents will hydrolyze the Lewis acid, rendering it inactive.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be rigorously flame-dried or oven-dried immediately before use.[6] Solvents must be freshly distilled from an appropriate drying agent or taken from a solvent purification system.
-
Use Fresh or Properly Stored Lewis Acid: Lewis acids should be purchased in sure-seal bottles and handled under an inert atmosphere (Argon or Nitrogen). If you suspect your Lewis acid has been compromised, it is best to use a fresh bottle.
-
Verify Catalyst Activity: As a control, run the reaction with a known, reliable substrate combination to confirm the activity of your Lewis acid.
-
Potential Cause B: Poor Quality Silyl Enol Ether
The silyl enol ether is the nucleophilic component of this reaction. Its purity and stability are critical for success.
-
Scientific Rationale: Silyl enol ethers can be hydrolyzed back to the parent ketone or aldehyde if exposed to moisture or protic solvents, especially under acidic conditions.[5] Impurities from the silyl enol ether synthesis can also interfere with the reaction.
-
Troubleshooting Steps:
-
Purify the Silyl Enol Ether: It is highly recommended to purify the silyl enol ether by distillation or flash chromatography immediately before use.
-
Confirm Purity: Check the purity of your silyl enol ether by ¹H NMR. The absence of signals corresponding to the parent carbonyl compound is a good indicator of purity.
-
Proper Storage: Store purified silyl enol ethers under an inert atmosphere at low temperatures.
-
Potential Cause C: Inappropriate Reaction Temperature
The Mukaiyama aldol reaction is often highly sensitive to temperature.
-
Scientific Rationale: Many Mukaiyama aldol reactions require low temperatures (e.g., -78 °C) to control selectivity and prevent side reactions.[6][7] Running the reaction at a temperature that is too high can lead to decomposition of the starting materials or the product. Conversely, a temperature that is too low may result in an impractically slow reaction rate.
-
Troubleshooting Steps:
-
Optimize Temperature: If the literature precedent is not specific, screen a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and room temperature).
-
Maintain Consistent Temperature: Use a reliable cooling bath (e.g., dry ice/acetone for -78 °C) and ensure the reaction flask is properly submerged.[6]
-
Issue 2: Poor Diastereoselectivity
Question: My reaction is yielding the desired product, but as a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity of my Mukaiyama aldol reaction?
Answer: Controlling diastereoselectivity is a key challenge and a major area of research in Mukaiyama aldol chemistry. The stereochemical outcome is influenced by the geometry of the silyl enol ether, the choice of Lewis acid, the solvent, and the reaction temperature.[4][8]
Controlling Diastereoselectivity: Key Factors
| Factor | Influence on Diastereoselectivity | Recommendations |
| Silyl Enol Ether Geometry | The geometry (E or Z) of the silyl enol ether often dictates the syn or anti configuration of the product.[4] | Prepare the silyl enol ether under conditions known to favor one geometric isomer. For example, kinetic deprotonation with LDA at low temperatures often favors the E-enolate. |
| Lewis Acid | The nature and stoichiometry of the Lewis acid can significantly impact the transition state geometry and thus the diastereoselectivity.[8][9] | Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂). In some cases, chelation control with certain Lewis acids can favor a specific diastereomer. |
| Solvent | The polarity and coordinating ability of the solvent can influence the reaction pathway.[9][10] | Test different anhydrous solvents, such as dichloromethane (CH₂Cl₂), toluene, or diethyl ether.[10] |
| Temperature | Lower reaction temperatures generally lead to higher diastereoselectivity.[7] | Perform the reaction at the lowest practical temperature, typically -78 °C.[6] |
Visualizing the Transition State
The diastereoselectivity of the Mukaiyama aldol reaction is determined by the relative energies of the possible transition states. An open transition state is generally favored.[8]
Caption: Mukaiyama aldol reaction pathway.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Mukaiyama aldol reaction?
A1: The reaction is initiated by the activation of a carbonyl compound, typically an aldehyde or ketone, by a Lewis acid.[3][4] This coordination enhances the electrophilicity of the carbonyl carbon. A silyl enol ether then acts as a nucleophile, attacking the activated carbonyl carbon to form a new carbon-carbon bond.[2][11] Subsequent workup, usually with an aqueous solution, removes the silyl group to yield the β-hydroxy carbonyl product.[2][3]
Q2: Can I use catalytic amounts of the Lewis acid?
A2: While the original procedures often used stoichiometric amounts of Lewis acids like TiCl₄, many modern protocols employ catalytic quantities.[4][12] The development of more potent Lewis acid catalysts and the use of additives have made catalytic versions of the Mukaiyama aldol reaction highly efficient.[12]
Q3: Is it possible to perform enantioselective Mukaiyama aldol reactions?
A3: Yes, the development of asymmetric Mukaiyama aldol reactions is a significant area of research.[9] This is typically achieved by using a chiral Lewis acid catalyst, which creates a chiral environment around the electrophile, leading to the preferential formation of one enantiomer.[13]
Q4: What are some common side reactions to be aware of?
A4: Besides the hydrolysis of the silyl enol ether and Lewis acid, other potential side reactions include:
-
Self-condensation of the aldehyde: This can occur if the aldehyde has enolizable protons. The use of silyl enol ethers as pre-formed nucleophiles helps to minimize this.[4][14]
-
Dehydration of the aldol product: The resulting β-hydroxy carbonyl can sometimes eliminate water to form an α,β-unsaturated carbonyl compound, especially if the reaction is worked up under harsh acidic or basic conditions or at elevated temperatures.
-
Epimerization: The stereocenters formed in the reaction can be susceptible to epimerization, particularly at the α-position to the carbonyl group, if the workup or purification conditions are not carefully controlled.
Q5: What is a general experimental protocol for a Mukaiyama aldol reaction?
A5: The following is a general procedure and should be adapted based on the specific substrates and literature precedents.
General Experimental Workflow
Caption: A typical experimental workflow for a Mukaiyama aldol addition.[6]
References
- 1. scribd.com [scribd.com]
- 2. jk-sci.com [jk-sci.com]
- 3. youtube.com [youtube.com]
- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 5. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mukaiyama_aldol_addition [chemeurope.com]
- 8. Mukaiyama Aldol Addition [organic-chemistry.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 12. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. quora.com [quora.com]
Technical Support Center: Troubleshooting Low Diastereoselectivity in Aldol Additions
Welcome to the technical support center for troubleshooting aldol additions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with controlling the stereochemical outcome of their reactions. Here, we move beyond simple procedural lists to delve into the mechanistic reasoning behind experimental choices, empowering you to make informed decisions to optimize your diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing diastereoselectivity in aldol additions?
The diastereoselectivity of an aldol reaction is primarily dictated by the geometry of the enolate (E or Z) and the subsequent organization of the reactants in the transition state.[1] The Zimmerman-Traxler model is a widely accepted framework for predicting this outcome.[2][3] It postulates a six-membered, chair-like transition state where the metal cation of the enolate coordinates with the carbonyl oxygen of the aldehyde.[2][4] This cyclic arrangement minimizes steric interactions and governs the relative stereochemistry of the newly formed stereocenters.[2]
Q2: How does enolate geometry translate to the final product's stereochemistry?
Generally, a Z-enolate will lead to a syn-aldol product, while an E-enolate will favor the formation of an anti-aldol product.[2] This is a direct consequence of minimizing steric hindrance within the Zimmerman-Traxler transition state. For a Z-enolate, the substituent on the enolate (R1) occupies a pseudo-equatorial position. To avoid a high-energy 1,3-diaxial interaction, the aldehyde's substituent (R2) also prefers a pseudo-equatorial orientation, resulting in a syn relationship.[2] Conversely, an E-enolate forces the R1 group into a pseudo-axial position, which in turn encourages the R2 group to be pseudo-equatorial to minimize steric clash, leading to an anti product.
Q3: What are the key experimental factors that I can modify to influence diastereoselectivity?
Several factors can be tuned to control the diastereoselectivity of an aldol reaction.[5] These include:
-
The Metal Counterion: The choice of metal in the enolate is critical. Boron enolates, for example, often exhibit high diastereoselectivity due to shorter boron-oxygen bond lengths, which create a more compact and rigid transition state, amplifying steric effects.[1]
-
The Base and Enolization Conditions: The base used to form the enolate can influence the E/Z ratio. Sterically hindered bases at low temperatures tend to favor the kinetic enolate, while less hindered bases at higher temperatures can lead to the thermodynamic enolate.[6][7]
-
Temperature: Aldol reactions are typically performed at low temperatures (e.g., -78 °C) to ensure the reaction is under kinetic control, preventing equilibration to the more stable but potentially less selective thermodynamic product.[2][8][9]
-
Solvent: The solvent can affect the aggregation state and reactivity of the enolate.[2]
-
Chiral Auxiliaries: Employing a chiral auxiliary, as in the Evans aldol reaction, provides a powerful method for controlling both diastereoselectivity and enantioselectivity.[10][11][12]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My syn:anti ratio is close to 1:1. How can I improve it?
A 1:1 mixture of diastereomers suggests a lack of facial selectivity in the reaction, which could stem from several factors.
Potential Causes:
-
Poor Enolate Geometry Control: The enolization conditions may be generating a mixture of E- and Z-enolates.
-
Flexible Transition State: The metal counterion may not be effectively organizing the transition state, leading to multiple competing, low-energy pathways.
-
Thermodynamic Control: The reaction temperature may be too high, allowing for equilibration of the products or intermediates.[7][9]
Troubleshooting Protocol:
-
Enforce Kinetic Control:
-
Lower the Temperature: Perform the reaction at -78 °C or even lower if your equipment allows. This will help to "freeze out" higher energy transition states and prevent equilibration.[2]
-
Use a Strong, Hindered Base: For ketone enolates, switching to a base like lithium diisopropylamide (LDA) at low temperatures can favor the formation of the kinetic enolate.[6]
-
-
Increase Transition State Rigidity:
-
Switch to a Boron Enolate: If you are using a lithium enolate, consider switching to a boron-mediated aldol addition. The shorter B-O bonds create a tighter transition state, which can significantly enhance diastereoselectivity.[1][13] A common protocol involves using dibutylboron triflate (Bu₂BOTf) and a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[14]
-
-
Employ a Chiral Auxiliary:
-
The Evans Aldol Reaction: For unparalleled control, especially for achieving syn-products, the Evans aldol reaction is a highly reliable method.[11][15] This involves attaching a chiral oxazolidinone auxiliary to your carboxylic acid derivative. The auxiliary directs the enolization to selectively form the Z-enolate and shields one face of the enolate, leading to high diastereoselectivity.[10][11]
-
Issue 2: I am observing the opposite diastereomer to what the Zimmerman-Traxler model predicts.
While the Zimmerman-Traxler model is a powerful predictive tool, certain conditions can lead to deviations.
Potential Causes:
-
Chelation Control: If your aldehyde or ketone has a chelating group (e.g., an α- or β-alkoxy group), the metal counterion can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group.[16][17] This can override the typical Zimmerman-Traxler transition state and favor the formation of the opposite diastereomer.[18]
-
Open Transition State: Some reactions, particularly those involving silyl enol ethers (Mukaiyama aldol reaction), can proceed through an open, non-cyclic transition state, which can lead to different stereochemical outcomes.[5][19]
-
Boat Transition State: While less common, a boat-like transition state can sometimes be favored, leading to the opposite diastereomer. This can be influenced by the specific Lewis acid used.[4]
Troubleshooting Protocol:
-
Assess for Chelation:
-
Analyze Your Substrates: Check for the presence of Lewis basic groups (e.g., ethers, amines) on your aldehyde or enolate partner that could chelate to the metal center.
-
Change the Lewis Acid: If chelation is suspected, switching to a non-chelating Lewis acid (e.g., BF₃·OEt₂) can disrupt this interaction and restore the expected diastereoselectivity.[20] Conversely, if you want to enforce chelation control, a chelating Lewis acid like TiCl₄ or SnCl₄ can be used.[20]
-
-
Consider Alternative Named Reactions:
-
The Paterson Aldol: For the synthesis of anti-aldol products, the Paterson aldol protocol, which utilizes specific boron reagents, is highly effective.[21][22]
-
The Mukaiyama Aldol Reaction: This reaction, which uses a silyl enol ether and a Lewis acid, often favors the anti-adduct.[13] The stereochemical outcome can be highly dependent on the specific Lewis acid and substrates used.[23][24][25]
-
Issue 3: I am getting a good diastereomeric ratio, but the overall yield is low.
Low yields in aldol additions can often be attributed to side reactions or incomplete conversion.
Potential Causes:
-
Retro-Aldol Reaction: The aldol addition is a reversible reaction. If the product is not stable under the reaction conditions, it can revert to the starting materials.[13]
-
Self-Condensation: If both the enolate precursor and the aldehyde are enolizable, self-condensation can be a significant side reaction, consuming starting materials and leading to a complex mixture of products.[26]
-
Enolate Decomposition: Enolates are strong bases and can be unstable, especially at higher temperatures.
-
Proton Transfer: Unreacted enolate can deprotonate the newly formed β-hydroxy carbonyl product.
Troubleshooting Protocol:
-
Minimize the Retro-Aldol Reaction:
-
Low Temperature: Running the reaction at low temperatures and quenching it at that temperature can help to trap the desired product.
-
Immediate Workup: Process the reaction mixture promptly after the reaction is complete.
-
-
Prevent Self-Condensation:
-
Directed Aldol Strategy: The most effective way to prevent self-condensation is to use a directed approach where the enolate is pre-formed using a strong base like LDA at low temperatures before the aldehyde is added.[26]
-
Order of Addition: If using catalytic base, slowly add the enolizable carbonyl component to a mixture of the non-enolizable partner and the base. This keeps the concentration of the enolizable species low, disfavoring self-condensation.[26]
-
-
Ensure Complete Enolate Formation:
-
Choice of Base: Use a sufficiently strong base to ensure complete deprotonation of the carbonyl compound.
-
Stirring Time: Allow adequate time for the enolate to form completely before adding the aldehyde.
-
Data Presentation: The Impact of Reaction Parameters on Diastereoselectivity
The following table provides a generalized overview of how different experimental parameters can influence the outcome of an aldol addition between a ketone and an aldehyde.
| Parameter | Condition A | Outcome A (syn:anti) | Condition B | Outcome B (syn:anti) | Rationale |
| Metal Counterion | Li⁺ (from LDA) | 50:50 to 70:30 | Bu₂B⁺ (from Bu₂BOTf) | >95:5 | Boron creates a more rigid transition state, amplifying steric effects.[1][13] |
| Base/Enolization | KH (thermodynamic) | Favors more substituted enolate | LDA (kinetic) | Favors less substituted enolate | A bulky, strong base at low temperature favors kinetic deprotonation.[6][7] |
| Temperature | 0 °C to RT | Approaches thermodynamic equilibrium | -78 °C | Favors kinetic product | Low temperatures prevent reversal and favor the faster-forming product.[8][9] |
| Lewis Acid (Mukaiyama) | BF₃·OEt₂ (non-chelating) | Follows Felkin-Anh model | TiCl₄ (chelating) | Chelation control can dominate | The ability of the Lewis acid to chelate can override other stereocontrol elements.[20] |
Visualizing Key Concepts
Zimmerman-Traxler Transition States
Caption: Zimmerman-Traxler model pathways.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A stepwise approach to troubleshooting.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. benchchem.com [benchchem.com]
- 3. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Assymetric Induction [www2.chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Evans aldol ppt | PPTX [slideshare.net]
- 13. Aldol reaction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. web.uvic.ca [web.uvic.ca]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 21. Total Synthesis of Spirangien A by Paterson [organic-chemistry.org]
- 22. chem.ucla.edu [chem.ucla.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Diastereoselectivity in Lewis-acid-catalyzed Mukaiyama aldol reactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Hydrolysis of tert-Butyldimethylsilyl (TBS) Enol Ethers
Welcome to the technical support center for the hydrolysis of tert-butyldimethylsilyl (TBS) enol ethers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently and successfully perform this critical transformation in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of hydrolyzing a TBS enol ether?
A1: The hydrolysis of a tert-butyldimethylsilyl (TBS) enol ether is a fundamental deprotection step in organic synthesis. It regenerates a ketone or aldehyde functional group from its protected silyl enol ether form.[1] Silyl enol ethers serve as versatile intermediates, acting as enolate surrogates in various carbon-carbon bond-forming reactions such as Mukaiyama aldol additions and Michael reactions.[1] Once the desired transformation is complete, the TBS group is removed to unveil the carbonyl functionality for subsequent steps in a synthetic sequence.
Q2: What are the most common reagents for TBS enol ether hydrolysis?
A2: The two main classes of reagents for TBS deprotection are fluoride sources and acidic conditions.[2][3]
-
Fluoride sources , such as tetrabutylammonium fluoride (TBAF), are highly effective due to the high affinity of fluoride for silicon, forming a strong Si-F bond which drives the reaction.[3][4] Other fluoride reagents include hydrogen fluoride-pyridine (HF-pyridine) and tris(dimethylamino)sulfur(trimethylsilyl)difluoride (TAS-F).[2][5]
-
Acidic conditions can also be employed, with the rate of hydrolysis being dependent on the steric bulk of the silyl group.[5] Common acidic reagents include aqueous solutions of HCl, acetic acid, or camphorsulfonic acid (CSA).[5][6]
Q3: How does the mechanism of hydrolysis differ between acidic and fluoride-mediated conditions?
A3:
-
Acid-Catalyzed Hydrolysis: This mechanism involves protonation of the enol ether oxygen, followed by nucleophilic attack of water on the silicon atom, leading to a pentavalent silicon intermediate.[3] Alternatively, protonation can occur at the carbon atom of the double bond, generating an oxonium ion which is then attacked by water.[6]
-
Fluoride-Mediated Hydrolysis: This process is driven by the nucleophilic attack of the fluoride ion on the silicon atom, forming a transient pentacoordinate silicon intermediate.[3][7] This intermediate is unstable and collapses, releasing the enolate which is then protonated during aqueous workup to yield the carbonyl compound.[7]
Q4: Is it possible to selectively deprotect a TBS enol ether in the presence of other silyl ethers?
A4: Yes, selective deprotection is achievable and is a powerful tool in complex molecule synthesis. Selectivity is generally governed by the steric hindrance around the silicon atom and the electronic properties of the silyl group.[5] For instance, less hindered silyl ethers like trimethylsilyl (TMS) ethers are cleaved much more readily under acidic conditions than the bulkier TBS ethers.[5][8] Similarly, conditions can often be optimized to remove a primary TBS ether in the presence of a more sterically hindered secondary or tertiary TBS ether.[5] Careful selection of reagents and reaction conditions is crucial for achieving high selectivity.[4][9]
Troubleshooting Guide
This section addresses common problems encountered during the hydrolysis of TBS enol ethers, providing potential causes and actionable solutions.
Issue 1: Incomplete or Slow Reaction
-
Question: My TBS enol ether hydrolysis is not going to completion, even after extended reaction times. What could be the issue?
-
Answer:
-
Potential Cause 1: Insufficient Reagent: The stoichiometry of the deprotecting agent is critical. For fluoride-mediated reactions, ensure you are using a sufficient excess of the fluoride source, as it can be consumed by moisture or other reactive species.[10]
-
Solution 1: Increase the equivalents of your deprotecting agent (e.g., TBAF, HF-pyridine) and monitor the reaction by TLC or LC-MS.
-
Potential Cause 2: Steric Hindrance: Highly substituted or sterically congested TBS enol ethers can be notoriously difficult to hydrolyze.
-
Solution 2: Consider switching to a more potent deprotection reagent. For example, if acidic conditions are failing, a fluoride-based method might be more effective.[3] For fluoride-resistant substrates, HF-pyridine is often more powerful than TBAF.[2][5]
-
Potential Cause 3: Low Reaction Temperature: While many deprotections proceed at room temperature, sluggish reactions can often be accelerated by gentle heating.
-
Solution 3: Gradually increase the reaction temperature and monitor for product formation and potential side reactions.
-
Issue 2: Low Yield of the Desired Carbonyl Compound
-
Question: I am observing a low yield of my target ketone/aldehyde after workup. Where could my product be going?
-
Answer:
-
Potential Cause 1: Decomposition of the Product: The desired carbonyl compound may be sensitive to the reaction conditions. For example, strongly basic conditions from TBAF can cause decomposition of base-sensitive substrates.[11] Similarly, strongly acidic conditions can lead to unwanted side reactions.
-
Solution 1: If your product is base-sensitive, consider buffering the TBAF solution with acetic acid.[7][11] For acid-sensitive products, milder acidic conditions (e.g., PPTS in methanol) or fluoride-based methods are preferable.[3]
-
Potential Cause 2: Difficult Workup: Residual deprotection reagents or byproducts can complicate purification. For example, excess TBAF can be difficult to remove during aqueous extraction.[10]
-
Solution 2: An operationally simple workup for TBAF-mediated deprotections involves the addition of a sulfonic acid resin and calcium carbonate to the reaction mixture, followed by filtration.[10][12] This avoids tedious aqueous extractions.
-
Potential Cause 3: Decomposition on Silica Gel: Enol ethers and some carbonyl compounds can be unstable on standard, slightly acidic silica gel during column chromatography, leading to decomposition.[13]
-
Solution 3: Before running a column, test the stability of your compound on a small amount of silica gel. If decomposition is observed, consider neutralizing the silica gel with a base like triethylamine or using an alternative stationary phase like alumina.
-
Issue 3: Formation of Unexpected Byproducts
-
Question: I am seeing unexpected spots on my TLC plate. What are the likely side reactions?
-
Answer:
-
Potential Cause 1: Epimerization or Isomerization: If the α-carbon to the carbonyl is a stereocenter, the basic conditions of some deprotection methods (like unbuffered TBAF) can lead to epimerization.
-
Solution 1: Use buffered or acidic conditions to minimize the formation of the enolate intermediate that leads to epimerization.
-
Potential Cause 2: Aldol or Other Condensation Reactions: The newly formed enolate or carbonyl compound can undergo side reactions, especially under prolonged reaction times or elevated temperatures.
-
Solution 2: Monitor the reaction closely and quench it as soon as the starting material is consumed. Running the reaction at a lower temperature can also help to suppress these side reactions.
-
Potential Cause 3: Acylation or Halogenation: In some cases, reagents used for deprotection can lead to unwanted functionalization. For example, using acetyl chloride in methanol for deprotection could potentially lead to acetylation if not performed correctly.[4][14]
-
Solution 3: Ensure that the reaction conditions are strictly followed as per the literature protocol. Using catalytic amounts of the reagent can minimize such side reactions.[4][14]
-
Experimental Protocols
Here are detailed, step-by-step methodologies for common TBS enol ether hydrolysis procedures.
Protocol 1: TBAF-Mediated Hydrolysis
This protocol is a general and widely used method for TBS deprotection.[2][7]
Materials:
-
TBS-protected enol ether
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBS-protected enol ether (1.0 equiv.) in anhydrous THF to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Add the 1.0 M TBAF solution in THF (1.2 equiv.) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.[7]
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Acid-Catalyzed Hydrolysis with Acetic Acid
This protocol offers a milder acidic condition suitable for many substrates.[5]
Materials:
-
TBS-protected enol ether
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Prepare a 4:1:1 (v/v/v) mixture of acetic acid, THF, and water.
-
Dissolve the TBS-protected enol ether in this solvent mixture.
-
Stir the reaction at room temperature. Note that this reaction can be slow and may require several hours to days for completion.[5]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data and Reagent Comparison
The choice of deprotection reagent is crucial and depends on the specific substrate and the presence of other functional groups.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TBAF | THF, 0 °C to rt | Highly effective, fast reactions | Can be basic, workup can be difficult |
| HF-Pyridine | THF/Pyridine, 0 °C | Very powerful, good for hindered groups | Highly toxic and corrosive, requires plastic labware |
| Acetic Acid/H₂O/THF | Room Temperature | Mild, selective for some substrates | Can be very slow |
| CSA/MeOH | MeOH, -20 °C to rt | Fast and effective for primary TBS ethers | Can be too acidic for sensitive substrates |
| Oxone | aq. MeOH, rt | Mild, selective for primary TBS ethers | Slower for phenolic ethers, not for secondary/tertiary |
Visualizing the Process
Hydrolysis Workflow
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Reactions of enol ethers Hydrolysis of enol ethers [ns1.almerja.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
Technical Support Center: Purification of Aldol Products from Silyl Ketene Acetal Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of aldol products derived from silyl ketene acetal reactions, such as the Mukaiyama aldol addition. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of these valuable, yet often sensitive, compounds. Here, we provide field-proven insights and practical solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Question 1: After quenching my reaction and performing an aqueous workup, I see a significant loss of my desired aldol product. What is happening?
Answer: Product loss during aqueous workup is a frequent issue, often attributable to two main factors:
-
Emulsion Formation: Vigorous mixing of aqueous and organic layers, especially after quenching Lewis acids like TiCl₄ which form fine titanium oxide particles, can lead to stable emulsions. During separation, your product can be trapped in the emulsion layer, leading to poor recovery.
-
Product Solubility: The β-hydroxy carbonyl product is more polar than the starting silyl enol ether. It may have partial solubility in the aqueous phase, particularly if it is a low molecular weight compound or contains other polar functional groups.
Solutions:
-
Gentle Extraction: When washing the organic layer, use gentle inversions of the separatory funnel instead of vigorous shaking.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of your organic product and helping to break up emulsions.
-
Filtration: Before extraction, you can dilute the quenched reaction mixture with a solvent like dichloromethane (CH₂Cl₂) or ethyl acetate and filter it through a pad of Celite®. This removes the fine inorganic precipitates that stabilize emulsions.
-
Back-Extraction: If you suspect product loss to the aqueous layer, you can "back-extract" the combined aqueous layers with a fresh portion of organic solvent to recover dissolved material.
Question 2: My aldol product appears to be decomposing during silica gel column chromatography. My TLC plates show a new, lower Rf spot or streaking. What can I do?
Answer: This is a classic problem indicating the acid-sensitivity of your β-hydroxy carbonyl product. Standard silica gel is slightly acidic (pH ~4-5) and can catalyze decomposition pathways.[1]
-
Retro-Aldol Reaction: The acidic surface can protonate the carbonyl, facilitating a retro-aldol reaction that breaks the newly formed C-C bond, returning you to the starting aldehyde and ketone (or its enol form).
-
Dehydration: More commonly, acid catalyzes the elimination of the β-hydroxy group to form a thermodynamically stable α,β-unsaturated carbonyl compound (an enone or enal).[2] This is often observed as a new, less polar spot on the TLC plate.
Solutions:
-
Deactivate the Silica Gel: Neutralize the silica gel before running the column. This can be done by flushing the packed column with an eluent containing 1-3% triethylamine (Et₃N).[3] After flushing with one or two column volumes, you can switch back to your original, neutral eluent system.
-
Use a Buffered Stationary Phase: Consider using commercially available neutral or basic alumina, or a chemically deactivated silica gel.[1] Always run a TLC on the alternative stationary phase first to ensure your compound separates well and is stable.
-
Minimize Contact Time: Perform "flash" chromatography rather than slow gravity chromatography.[4] Use a slightly more polar solvent system than you normally would to push the compound off the column faster, minimizing its residence time on the acidic support.
-
Non-Chromatographic Methods: If the product is crystalline, recrystallization is the best alternative. If it is a high-boiling oil, distillation under high vacuum may be possible for thermally stable compounds.[5]
Question 3: I am trying to isolate the silylated aldol adduct, but the silyl ether is cleaving at some point during workup or purification. How can I prevent this?
Answer: Unintended deprotection of the silyl ether (e.g., TMS, TES, TBS) indicates exposure to protic acid or fluoride ions. The stability of silyl ethers to acidic conditions varies greatly (TMS < TES < TBS < TIPS).[6]
Potential Causes & Solutions:
-
Acidic Workup: Quenching with a strong acid or using acidic washes (like NH₄Cl, which is mildly acidic) can cleave acid-labile silyl ethers, especially TMS.
-
Solution: Quench the reaction carefully at low temperature with a saturated solution of sodium bicarbonate (NaHCO₃) or a buffered phosphate solution (pH 7) to maintain neutral conditions.[7]
-
-
Acidic Silica Gel: As mentioned in Q2, the native acidity of silica gel can be sufficient to hydrolyze sensitive silyl ethers.
-
Solution: Use silica gel deactivated with triethylamine or switch to a neutral stationary phase like alumina.[8]
-
-
"Wet" Solvents/Reagents: Adventitious water in your extraction solvents or on your glassware can contribute to hydrolysis over time, especially if trace acid is present.
-
Solution: Use anhydrous solvents for extraction and ensure your glassware is thoroughly dried. Store the crude product under an inert atmosphere if it will not be purified immediately.
-
Frequently Asked Questions (FAQs)
Q: What is the best general method to quench a Mukaiyama aldol reaction?
A: The optimal quenching method depends on the Lewis acid used and the stability of your product. A general and robust procedure is the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at the reaction temperature (e.g., -78 °C).[7] This neutralizes the Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and any generated protic acids (like HCl) while minimizing the risk of acid-catalyzed side reactions. After quenching, the mixture is typically allowed to warm to room temperature before extraction.
Q: Should I purify the silylated aldol adduct or the deprotected β-hydroxy product?
A: This is a critical strategic decision.
-
Isolate the Silyl Ether: This is often preferable. The silylated adduct is less polar and generally more robust, making it easier to handle during chromatography. It is less prone to the retro-aldol or dehydration side reactions that plague the free alcohol. You can then perform the deprotection on the clean, purified material in a separate, high-yielding step.
-
Isolate the β-Hydroxy Product: You may choose this route if the silyl group is very labile (like TMS) and cleaves during workup regardless of precautions. It is also common to combine the workup and deprotection into a single "quench-deprotection" step by quenching the reaction with an acidic solution (e.g., 1M HCl) or a fluoride source like TBAF.[9][10] This is efficient but carries a higher risk of side reactions for sensitive substrates.
Q: How do I effectively remove silicon-containing byproducts from my reaction?
A: The primary silicon byproduct is often a trialkylsilyl halide (e.g., TMSCl) formed during the reaction, which can hydrolyze to form siloxanes (R₃Si-O-SiR₃) or silanols (R₃Si-OH). These byproducts are typically non-polar.
-
Aqueous Wash: Most of these byproducts can be removed with a standard aqueous workup.
-
Chromatography: Flash chromatography is very effective at separating the desired polar aldol product from non-polar siloxane byproducts. They will typically elute very quickly from the column with the solvent front.
-
Fluoride Treatment: If byproducts are persistent, treating the crude mixture with a fluoride source (e.g., TBAF, HF-Pyridine) will convert all silicon species into highly polar fluoride salts that can be easily removed with an aqueous wash. Note that this will also deprotect your desired product.
Key Protocols & Methodologies
Protocol 1: General Workup for Isolating the Silylated Aldol Adduct
-
Cool & Quench: Cool the reaction vessel to the reaction temperature (e.g., -78 °C). Slowly add saturated aqueous NaHCO₃ solution dropwise via syringe with vigorous stirring until gas evolution ceases and the mixture is neutral to pH paper.
-
Warm & Dilute: Remove the cooling bath and allow the mixture to warm to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Filter (Optional but Recommended): Filter the entire mixture through a pad of Celite® 545 to remove fine inorganic salts (e.g., titanium oxides). Wash the filter cake with additional solvent.
-
Extract: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then saturated aqueous brine.
-
Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude silylated adduct.
Protocol 2: Purification of an Acid-Sensitive Aldol Product via Deactivated Silica Gel
-
Prepare Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack Column: Pack a glass chromatography column with the silica gel slurry.[4]
-
Deactivate: Prepare your initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add 1% v/v triethylamine. Pass two column volumes of this basic eluent through the packed column to neutralize the stationary phase.[3]
-
Load Sample: Dissolve your crude product in a minimal amount of a suitable solvent (like CH₂Cl₂). You can also "dry load" it by adsorbing it onto a small amount of silica gel, removing the solvent, and carefully adding the free-flowing powder to the top of the column.[3]
-
Elute: Run the column using your chosen eluent system (without additional triethylamine, unless tailing is observed). Collect fractions and analyze by TLC to isolate the pure product.
Visualizations
Purification Workflow Diagram
This diagram illustrates the decision-making process for purifying a Mukaiyama aldol product.
Caption: Decision workflow for purification of aldol products.
Data Tables
Table 1: Common Lewis Acids and Recommended Quenching/Workup Procedures
| Lewis Acid | Quenching Agent | Workup Considerations | Reference |
| TiCl₄ | Sat. aq. NaHCO₃ or NH₄Cl | Forms fine TiO₂ precipitate; filtration through Celite is highly recommended to prevent emulsions. | [7][11] |
| SnCl₄ | Sat. aq. NaHCO₃ | Forms tin oxides; filtration is beneficial. Can be hydrolyzed by water to form protic acids. | [12] |
| BF₃·OEt₂ | Sat. aq. NaHCO₃ | Vigorous gas (CO₂) evolution. Quench slowly at low temperature. | [13] |
| ZnCl₂ | Sat. aq. NH₄Cl or Rochelle's Salt | Aqueous washes are generally sufficient to remove the water-soluble zinc salts. | [12] |
| MgBr₂·OEt₂ | Sat. aq. NH₄Cl | Aqueous washes are sufficient. | [13] |
Table 2: Chromatography Conditions for Acid-Sensitive Aldol Products
| Problem | Stationary Phase | Mobile Phase Modifier | Rationale | Reference |
| Decomposition | Standard Silica Gel | 1-3% Triethylamine (Et₃N) | Neutralizes acidic sites on the silica surface, preventing acid-catalyzed elimination or retro-aldol. | [3][8] |
| Streaking/Tailing | Neutral Alumina | None needed | Provides a non-acidic support, ideal for basic or acid-sensitive compounds. | [1] |
| Poor Separation | Reverse-Phase C18 Silica | Water/Acetonitrile or Water/Methanol | Separates based on polarity in reverse order. Good for very polar compounds that don't move on silica. | [1] |
| Decomposition | Florisil® | None needed | A mild, neutral adsorbent (magnesium silicate) that can be less harsh than silica gel. | [1] |
References
- 1. Chromatography [chem.rochester.edu]
- 2. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 3. Chromatography [chem.rochester.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Column chromatography of acid-sensitive compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Silyl Ether Protecting Groups Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. researchgate.net [researchgate.net]
- 11. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 12. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Solvent Effects in Reactions of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use in pivotal synthetic reactions. The following information is curated to ensure scientific integrity and provide practical, field-proven insights into optimizing your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format. The solutions provided are grounded in established reaction mechanisms and solvent theory.
Issue 1: Low or No Product Yield in Mukaiyama Aldol Addition
Q: I am performing a Lewis acid-catalyzed Mukaiyama aldol addition with this compound and an aldehyde, but I am observing very low to no yield of the desired β-hydroxy ester. What are the likely causes and how can I troubleshoot this?
A: Low or no yield in this reaction is a common issue that can often be traced back to two primary factors: the stability of the silyl ketene acetal and the activity of the Lewis acid catalyst, both of which are heavily influenced by the choice of solvent and reaction conditions.
Causality and Solutions:
-
Premature Hydrolysis of the Silyl Ketene Acetal: this compound, like other silyl enol ethers, is susceptible to hydrolysis, especially in the presence of protic solvents or adventitious water.[1][2][3] This side reaction consumes your nucleophile before it can react with the aldehyde.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dichloromethane (CH₂Cl₂), toluene, and diethyl ether are common choices.[4][5] Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Choice: Avoid protic solvents such as alcohols or water, as these will rapidly hydrolyze the silyl ketene acetal.[1] While some specialized Mukaiyama reactions can be performed in aqueous media, they often require specific catalysts and conditions to outcompete hydrolysis.[1]
-
Reagent Purity: Ensure the aldehyde is free of water and acidic impurities. Passing it through a short plug of activated alumina can be effective.
-
-
-
Lewis Acid Inactivation or Sub-Optimal Activity: The effectiveness of the Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂, SnCl₄) is highly dependent on the solvent.[6] Coordinating solvents can compete with the aldehyde for binding to the Lewis acid, reducing its catalytic activity.
-
Troubleshooting Steps:
-
Solvent Polarity vs. Coordinating Ability: Non-polar, non-coordinating solvents like dichloromethane and toluene are generally preferred as they do not significantly interfere with the Lewis acid.[4][5] Highly polar and coordinating solvents like THF or acetonitrile can solvate the Lewis acid, diminishing its ability to activate the aldehyde.[6]
-
Lewis Acid Selection: The choice of Lewis acid can also be critical. For instance, TiCl₄ is a strong Lewis acid that is effective in dichloromethane.[4][7] Weaker Lewis acids may require less coordinating solvents or higher temperatures to be effective.
-
Order of Addition: Add the Lewis acid to the aldehyde first to allow for activation before introducing the silyl ketene acetal. This pre-complexation can improve reaction rates and yields.[4]
-
-
Experimental Protocol: General Procedure for a Mukaiyama Aldol Addition in Dichloromethane [4]
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv) and anhydrous dichloromethane (5 mL per 1 mmol of aldehyde).
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise.
-
Stir the mixture for 10-15 minutes at -78 °C.
-
Add a solution of this compound (1.2 equiv) in anhydrous dichloromethane dropwise over 20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature, and then perform a standard aqueous workup and purification by column chromatography.
Issue 2: Poor Diastereoselectivity in the Aldol Adduct
Q: My Mukaiyama aldol reaction is proceeding to give the desired product, but the diastereoselectivity (syn/anti ratio) is poor. How can the solvent influence the stereochemical outcome?
A: The diastereoselectivity of the Mukaiyama aldol addition is determined by the geometry of the transition state, which is significantly influenced by the solvent and the Lewis acid.[8][9] The reaction proceeds through an open transition state, and its preferred conformation is sensitive to steric and electronic effects that are modulated by the solvent environment.
Causality and Solutions:
-
Solvent Influence on Transition State Geometry: The polarity of the solvent can affect the compactness of the transition state.
-
Non-polar Solvents: Solvents like toluene and hexane can favor a more organized, chair-like transition state, which can lead to higher diastereoselectivity.
-
Polar Solvents: More polar solvents, such as dichloromethane, can also support highly selective reactions, but the specific outcome may vary depending on the substrates and Lewis acid.[10]
-
-
Lewis Acid-Solvent Interaction: The nature of the Lewis acid-solvent complex can alter the steric environment around the activated aldehyde, thereby influencing the facial selectivity of the nucleophilic attack by the silyl ketene acetal.[6]
Troubleshooting and Optimization Strategy:
-
Solvent Screening: A systematic screening of anhydrous, non-coordinating solvents is the most effective approach to optimize diastereoselectivity. A comparison of common solvents is presented in the table below.
-
Lewis Acid Variation: In conjunction with solvent screening, testing different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) can reveal a combination that favors the desired diastereomer.
Table 1: General Influence of Solvent Choice on Mukaiyama Aldol Reactions
| Solvent | Polarity | Coordinating Ability | General Impact on Reaction |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Low | Good general-purpose solvent, often providing a balance of reactivity and selectivity.[4][5] |
| Toluene | Non-polar | Low | Can enhance diastereoselectivity by favoring a more ordered transition state. |
| Hexane | Non-polar | Very Low | Similar to toluene, may improve selectivity but can suffer from solubility issues. |
| Diethyl Ether (Et₂O) | Polar Aprotic | Moderate | Can coordinate with strong Lewis acids, potentially reducing reaction rates. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Strong coordination with Lewis acids often leads to poor reactivity. |
| Acetonitrile (CH₃CN) | Polar Aprotic | High | Similar to THF, generally not a good choice for Lewis acid-catalyzed reactions.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the shelf-life and proper storage for this compound?
A: this compound is sensitive to moisture and acidic conditions. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a refrigerator. When handled properly, it can be stable for several months. Before use, it is advisable to check its purity by ¹H NMR spectroscopy.
Q2: Can I use a protic solvent for reactions with this silyl ketene acetal?
A: Generally, no. Protic solvents will lead to rapid hydrolysis of the silyl ketene acetal to the corresponding methyl acetate.[1] While there are reports of Mukaiyama aldol reactions in aqueous media, these require specific conditions, such as the use of water-tolerant Lewis acids (e.g., lanthanide triflates) or surfactants, and are not universally applicable.[1] For most applications, anhydrous aprotic solvents are essential.
Q3: My reaction is sluggish even in an appropriate solvent. What can I do?
A: If the reaction is slow, consider the following:
-
Increase the amount of Lewis acid: Stoichiometric amounts of Lewis acid are often required.[7]
-
Use a stronger Lewis acid: If you are using a weaker Lewis acid like MgBr₂·OEt₂, switching to a stronger one like TiCl₄ may accelerate the reaction.
-
Increase the temperature: While many Mukaiyama reactions are run at low temperatures to control selectivity, a modest increase in temperature (e.g., from -78 °C to -40 °C) can improve the reaction rate. However, be aware that this may negatively impact diastereoselectivity.
Q4: Are there any common side reactions I should be aware of, other than hydrolysis?
A: Besides hydrolysis, potential side reactions include:
-
Lewis acid-mediated decomposition: Prolonged exposure to strong Lewis acids at higher temperatures can lead to decomposition of the silyl ketene acetal or the product.
-
Self-condensation of the aldehyde: If the aldehyde is enolizable, it can undergo self-condensation, especially if the addition of the silyl ketene acetal is too slow.
Visualizing the Workflow
Diagram 1: Decision-Making Flowchart for Solvent Selection
Caption: A flowchart to guide solvent selection for reactions involving this compound.
References
- 1. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Glycerol acetals and ketals as bio-based solvents: positioning in Hansen and COSMO-RS spaces, volatility and stability towards hydrolysis and autoxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 8. Mukaiyama Aldol Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Mukaiyama Aldol Addition [organic-chemistry.org]
- 10. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
managing steric hindrance in silyl ketene acetal additions
Technical Support Center: Silyl Ketene Acetal Additions
Welcome to the technical support center for managing silyl ketene acetal additions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges related to steric hindrance in these critical C-C bond-forming reactions. Here, we move beyond simple protocols to explore the causality behind common experimental issues, offering a framework for logical troubleshooting and optimization.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during silyl ketene acetal additions, such as the Mukaiyama aldol reaction.
Q1: My reaction yield is very low when using a bulky ketone or aldehyde. What is the primary cause?
Low yields in these cases are almost always due to a dramatic decrease in the reaction rate caused by steric hindrance. The nucleophilic attack of the silyl ketene acetal on the Lewis acid-activated carbonyl is sterically impeded. This slow desired reaction allows side reactions, such as the dimerization or decomposition of the silyl ketene acetal, to become dominant pathways.[1] In some cases, the steric clash in the transition state raises the activation energy to a point where the reaction barely proceeds under standard conditions.
Q2: How does the size of the silyl group on the ketene acetal affect the reaction's outcome?
The silyl group is a critical control element for both reactivity and stereoselectivity.
-
Reactivity: Larger silyl groups (e.g., triisopropylsilyl, TIPS) are more sterically demanding than smaller ones (e.g., trimethylsilyl, TMS).[2] This increased bulk can hinder the approach to the electrophile, slowing the reaction.
-
Stereoselectivity: The size of the silyl group can dictate the preferred transition state. For example, in additions to α-chiral aldehydes, a bulky silyl group can disfavor the formation of a chelated transition state, leading to a reversal in diastereoselectivity from syn to anti products by favoring a non-chelating Felkin-Anh model.[3][4][5]
Q3: I'm observing poor diastereoselectivity. What are the most likely factors to investigate?
Poor diastereoselectivity often points to a lack of facial control during the C-C bond formation. Key factors include:
-
Silyl Ketene Acetal Geometry: The geometry of the double bond (E vs. Z) is a primary determinant of the syn/anti outcome in many cases.[6] Incomplete conversion to one isomer during the silylation step will lead to a mixture of products.
-
Lewis Acid: The choice of Lewis acid is paramount. Its size and coordination ability influence the geometry of the transition state.[2][7] For instance, strongly chelating Lewis acids like TiCl₄ may enforce a rigid, cyclic transition state, while others may favor a more flexible, open transition state where steric factors dominate.[8][9]
-
Temperature: Higher reaction temperatures can provide enough energy to overcome the small activation barriers between different diastereomeric transition states, leading to reduced selectivity. Running reactions at lower temperatures (e.g., -78 °C) often enhances diastereoselectivity.
Q4: Can I completely prevent the self-condensation of my silyl ketene acetal?
While complete prevention is difficult, especially with slow reactions, it can be significantly minimized. Self-condensation is a bimolecular reaction that becomes more probable when the primary reaction with the electrophile is slow.[1] Strategies to mitigate this include:
-
Slow Addition: Adding the silyl ketene acetal slowly to the mixture of the electrophile and Lewis acid keeps its instantaneous concentration low.
-
More Potent Lewis Acid: Using a stronger Lewis acid can accelerate the desired carbonyl addition, making it outcompete the self-condensation pathway.[10]
-
Temperature Control: Lower temperatures generally slow down all reactions, but can sometimes disproportionately slow the side reaction.
Q5: What is the mechanistic difference between a reaction mediated by TiCl₄ versus TMSOTf?
Both are Lewis acids that activate the electrophile, but they operate differently, influencing the transition state.
-
Titanium(IV) Chloride (TiCl₄): This is a strong, stoichiometric Lewis acid that often functions via a closed, cyclic transition state, especially if a chelating group is present on the electrophile.[9][11] This rigid structure can impart high diastereoselectivity.
-
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): Often used in catalytic amounts, TMSOTf is thought to operate through a more open transition state.[2] The stereochemical outcome is therefore more dependent on the intrinsic steric biases of the substrates rather than a rigid, chelated structure.[8] It can be particularly effective for one-pot procedures where it also facilitates the in-situ formation of the silyl ketene acetal.[12]
In-Depth Troubleshooting Guides
Guide 1: Low Reactivity with Sterically Hindered Substrates
This guide provides a systematic approach to improving reaction outcomes when either the silyl ketene acetal or the carbonyl electrophile is sterically demanding.
When bulky groups are present, the approach of the nucleophile and electrophile is hindered, leading to a high-energy transition state. If the rate of the desired reaction drops significantly, side reactions or decomposition become the primary observed outcome. Our goal is to rationally modify reaction parameters to lower this activation barrier or accelerate the reaction kinetically.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mukaiyama Aldol Addition [organic-chemistry.org]
- 3. Assymetric Induction [www2.chemistry.msu.edu]
- 4. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Alkylation of Ketene Silyl Acetals with Nitroolefins Mediated by Sterically Encumbered Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. scholarship.richmond.edu [scholarship.richmond.edu]
Technical Support Center: Preventing Desilylation During Workup
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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize silyl ethers as protecting groups in their synthetic workflows. Unintended desilylation during reaction workup is a common and often frustrating issue that can significantly impact yields and purity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and solve these challenges, ensuring the integrity of your silylated compounds.
Troubleshooting Guide: Common Workup Problems & Solutions
This section addresses specific issues you might encounter during the purification of your silyl ether-protected compounds.
Q1: My silyl ether is being cleaved during my standard aqueous workup. What's happening and how can I fix it?
A1: The Root of the Problem: Hydrolysis. The primary cause of unintended desilylation during aqueous workup is hydrolysis of the silicon-oxygen bond.[1][2] This reaction is catalyzed by both acidic and basic conditions.[1][2] The stability of your silyl ether is the most critical factor determining its susceptibility.
Causality: The mechanism of acid-catalyzed cleavage involves protonation of the ether oxygen, making it a better leaving group. In basic media, nucleophilic attack at the silicon atom leads to cleavage. The rate of these reactions is highly dependent on the steric bulk around the silicon atom; larger, more hindered groups physically block the approach of protons or nucleophiles, thus increasing stability.[3][4]
Immediate Solutions:
-
pH Control is Critical: Your first line of defense is to maintain a neutral pH (~7) during the workup.[1][2] Avoid quenching your reaction with strong acids (like 1M HCl) or strong bases if you wish to preserve the silyl group.[2]
-
Use Buffered Solutions: Instead of pure water, use buffered aqueous solutions for quenching and washing.
-
Minimize Contact Time: Perform extractions and washes as quickly as is reasonably possible to reduce the time your compound is in contact with the aqueous phase.[1]
Long-Term Strategy:
-
Select a More Robust Silyl Group: If you are using a labile group like Trimethylsilyl (TMS), which can be cleaved even by silica gel, consider switching to a more stable alternative for future syntheses.[1][5] Tert-butyldimethylsilyl (TBS) offers a good balance of stability and ease of removal, while Triisopropylsilyl (TIPS) and Tert-butyldiphenylsilyl (TBDPS) provide even greater stability for multi-step syntheses involving harsh conditions.[1][3]
Q2: I'm losing my silyl group during silica gel column chromatography. Why does this happen and what can I do?
A2: The Problem: Acidic Silica. Standard silica gel is inherently acidic and can cause the cleavage of sensitive silyl ethers, particularly TMS and to a lesser extent, TES and TBS.[1][4]
Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel can protonate the silyl ether, catalyzing its hydrolysis, especially when using protic solvents in the eluent (like methanol).
Solutions:
-
Neutralize Your Silica: You can deactivate the acidic sites on the silica gel before running your column.
-
Protocol: Prepare a slurry of your silica gel in your chosen eluent system. Add ~1% triethylamine (Et₃N) or another non-nucleophilic base, mix thoroughly, and then pack your column.
-
Alternative: Use commercially available pre-treated neutral silica gel.
-
-
Modify Your Eluent: If your separation allows, avoid protic solvents like methanol. If methanol is necessary for elution, add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidity.[1]
-
Increase Elution Speed: The longer your compound resides on the column, the greater the chance of degradation.[1] Optimize your solvent system to ensure your compound elutes reasonably quickly, without sacrificing separation. Using a shorter, wider column can also help reduce the residence time.
Q3: My reaction generates acidic or basic byproducts. How can I perform a workup without cleaving my silyl ether?
A3: The Challenge: Incompatible Byproducts. This is a classic synthetic chemistry problem. The key is to neutralize the reactive byproducts under conditions that are orthogonal to the stability of your protecting group.
Solutions:
-
Buffered Workups (as detailed in Q1): This is the most common and effective method. A saturated solution of NaHCO₃ will neutralize most acidic byproducts, while saturated NH₄Cl can handle many basic ones.
-
Non-Aqueous Workup: If your silyl ether is particularly labile, avoiding water altogether may be the best strategy.
-
Protocol: After the reaction is complete, concentrate the mixture in vacuo. Re-dissolve the residue in a non-polar organic solvent (e.g., hexanes or dichloromethane).
-
Filter the solution through a plug of a neutral solid support like Celite® or neutral alumina to remove solid impurities.
-
If acidic/basic byproducts are not solid, you can add a solid-supported scavenger resin to bind the impurities, followed by filtration.
-
-
Careful Liquid-Liquid Extraction: If a non-aqueous workup is not feasible, perform the aqueous extraction at low temperatures (e.g., 0 °C) to slow the rate of hydrolysis.
Frequently Asked Questions (FAQs)
What is the general order of silyl ether stability?
The stability of common silyl ethers is directly related to the steric bulk of the substituents on the silicon atom.[1][3][4]
Relative Stability in Acidic Conditions: TMS < TES < TBDMS (TBS) < TIPS < TBDPS[4][5][6]
Relative Stability in Basic Conditions: TMS < TES < TBDMS (TBS) ≈ TBDPS < TIPS[4][6]
This differential stability is the foundation of selective protection and deprotection strategies in complex molecule synthesis.[3][7]
Can my choice of reaction solvent affect silyl ether stability during workup?
Yes, absolutely. If you use a protic solvent (like methanol or ethanol) in your reaction, trace amounts of acid or base can catalyze solvolysis of the silyl ether even before you begin the workup.[1] When working with very sensitive silyl groups, it is always best to use anhydrous, aprotic solvents.
Are there alternatives to standard aqueous workups?
Yes. Beyond the non-aqueous filtration methods mentioned earlier, other techniques can be employed:
-
Trituration: This involves washing the crude solid material with a solvent in which your desired product is insoluble, but the impurities are soluble.[8]
-
Crystallization: If your product is crystalline, this is an excellent method for purification that avoids aqueous and chromatographic steps.
-
Solid-Phase Extraction (SPE): For certain applications, you can pass your crude reaction mixture through a cartridge containing a specific stationary phase that retains either the product or the impurities, allowing for separation.
Data & Protocols
Table 1: Relative Stability of Common Silyl Ethers
This table provides a quantitative comparison of the relative rates of acid-catalyzed hydrolysis for common silyl ethers, highlighting the dramatic increase in stability with steric bulk.
| Silyl Group | Abbreviation | Relative Rate of Acid Hydrolysis (vs. TMS) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
| Data sourced from references[4][6]. |
Protocol 1: "Silyl-Safe" Buffered Aqueous Workup
This protocol is designed to neutralize a reaction mixture and remove water-soluble impurities while minimizing the risk of desilylation.
Objective: To isolate a silyl-protected compound from a reaction mixture containing acidic or basic residues.
Materials:
-
Reaction mixture in an organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath. This slows down the rate of potential hydrolysis.
-
Quenching: Slowly add a saturated aqueous solution to quench the reaction.
-
If the reaction is acidic, add NaHCO₃ solution until gas evolution ceases.
-
If the reaction contains a basic reagent (like an amine), add NH₄Cl solution.
-
-
Transfer the mixture to a separatory funnel. If needed, add more of the organic reaction solvent to ensure proper partitioning.
-
Separate the organic layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (if acidic impurities are a concern).
-
Saturated aqueous NH₄Cl (if basic impurities are a concern).
-
Brine. The brine wash helps to remove bulk water from the organic layer.[9]
-
-
Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.
Protocol 2: Non-Aqueous Workup via Filtration
This protocol is suitable for highly labile silyl ethers where any exposure to water is detrimental.
Objective: To remove solid byproducts from a reaction mixture without an aqueous wash.
Materials:
-
Reaction mixture in an organic solvent
-
Celite® (diatomaceous earth) or a pad of neutral silica gel
-
Sintered glass funnel or Büchner funnel with filter paper
-
Anhydrous organic solvent for rinsing (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Once the reaction is complete, ensure all byproducts to be removed have precipitated as solids. If necessary, the reaction mixture can be cooled to decrease the solubility of impurities.
-
Prepare a small filtration plug by packing a layer of Celite® (approx. 1-2 cm) into a sintered glass funnel.
-
Wet the Celite® plug with the anhydrous organic solvent.
-
Carefully pour the reaction mixture through the Celite® plug.
-
Rinse the reaction flask with a small amount of the anhydrous organic solvent and pass this rinse through the plug to ensure complete transfer of the product.
-
Collect the filtrate, which contains your desired silylated compound.
-
Concentrate the filtrate in vacuo to obtain the crude product, now free of solid impurities.
Visual Guides
Mechanism of Acid-Catalyzed Desilylation
This diagram illustrates the stepwise mechanism by which acids catalyze the cleavage of silyl ethers. Understanding this process is key to preventing it.
Caption: Acid-catalyzed cleavage of a silyl ether via a pentacoordinate intermediate.
Decision Workflow for Workup Strategy
This flowchart provides a logical path to selecting the most appropriate workup procedure based on the stability of your silyl ether and the nature of the reaction byproducts.
Caption: A decision-making guide for choosing the correct workup protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
Technical Support Center: A Guide to the Stability and Handling of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
Welcome to the technical support center for 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile silyl ketene acetal in their synthetic endeavors. As a key reagent in formations of carbon-carbon bonds, such as in Mukaiyama aldol additions, its stability is paramount to achieving reproducible and high-yielding results. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the storage and use of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or no reactivity in a reaction (e.g., Mukaiyama aldol). | Reagent Decomposition: The primary cause of diminished reactivity is the hydrolysis of the silyl ketene acetal due to exposure to moisture. | 1. Verify Reagent Quality: Before use, visually inspect the reagent. It should be a clear, colorless liquid. Any cloudiness, discoloration, or presence of a precipitate suggests decomposition. 2. Perform ¹H NMR Analysis: Check for the presence of hydrolysis byproducts. 3. Purify if Necessary: If decomposition is confirmed, purify the reagent by distillation under reduced pressure. |
| Inconsistent yields between experiments. | 1. Variable Reagent Quality: Using reagent from a bottle that has been opened multiple times can lead to incremental decomposition. 2. Inadequate Inert Atmosphere: Insufficiently dried glassware or a poor inert gas technique can introduce moisture. | 1. Aliquot the Reagent: Upon receiving a new bottle, it is best practice to aliquot the reagent into smaller, oven-dried vials under a strict inert atmosphere (e.g., in a glovebox). This minimizes repeated exposure of the bulk reagent to potential contaminants. 2. Refine Inert Gas Technique: Ensure all glassware is rigorously flame-dried or oven-dried and cooled under a positive pressure of dry argon or nitrogen. Use a Schlenk line or glovebox for all manipulations.[1][2] |
| Formation of unexpected byproducts. | 1. Reaction with Hydrolysis Products: The byproducts of hydrolysis, such as tert-butyldimethylsilanol, can potentially participate in side reactions. 2. Lewis Acid Incompatibility: Certain Lewis acids can be overly harsh, leading to the decomposition of the silyl ketene acetal or side reactions. | 1. Use High-Purity Reagent: Ensure your starting material is free from hydrolysis contaminants by following the verification and purification steps above. 2. Select Appropriate Lewis Acid: The choice of Lewis acid can significantly impact the reaction. For sensitive substrates, consider milder Lewis acids. The stability of the silyl ketene acetal can be influenced by the strength and nature of the Lewis acid used.[3][4][5][6][7] |
| Difficulty in purifying the product from silicone-based impurities. | Formation of Siloxanes: Hydrolysis of the silyl group leads to the formation of silanols, which can condense to form disiloxanes (e.g., hexamethyldisiloxane) and other silicone oils. These can be difficult to separate from the desired product due to similar properties. | 1. Aqueous Workup: A carefully performed aqueous workup can help remove some water-soluble byproducts. 2. Chromatographic Purification: Flash column chromatography on silica gel is often effective. A non-polar eluent system is typically required. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition products of this compound?
A1: The primary decomposition pathway is hydrolysis, which occurs upon contact with water, even atmospheric moisture. The hydrolysis products are methyl acetate , tert-butyldimethylsilanol , and its condensation product, hexamethyldisiloxane .[8]
Q2: How can I detect decomposition using ¹H NMR spectroscopy?
A2: A pure sample of this compound will have a characteristic ¹H NMR spectrum. The presence of the following peaks indicates decomposition:
-
Methyl acetate: A sharp singlet around 2.1 ppm (methyl group) and another sharp singlet around 3.7 ppm (methoxy group).[9][10][11]
-
tert-Butyldimethylsilanol: A singlet around 0.9 ppm (tert-butyl group) and a singlet around 0.1 ppm (dimethylsilyl group).[12][13][14]
-
Hexamethyldisiloxane: A sharp singlet around 0.06 ppm.[15][16][17][18][19]
Q3: What are the ideal storage conditions for this reagent?
A3: To maximize shelf-life, store this compound at 2-8°C in a tightly sealed, amber glass bottle under a dry, inert atmosphere (argon or nitrogen). The bottle should be stored upright in a secondary container.
Q4: Can I use a drying agent to stabilize a partially hydrolyzed sample?
A4: While adding a drying agent to a solvent is common practice, it is not recommended for "rescuing" a decomposed silyl ketene acetal. The hydrolysis process is generally irreversible. Furthermore, some drying agents can be slightly acidic or basic, which could catalyze further decomposition. The most reliable method to recover the pure reagent is through distillation.
Q5: What type of drying agent is best for drying solvents for use with silyl ketene acetals?
A5: Solvents should be rigorously dried before use. For ethers and hydrocarbons, distillation from sodium/benzophenone is a common and effective method. For other solvents, activated molecular sieves (3Å or 4Å, depending on the solvent) that have been properly activated by heating under vacuum are a good choice. Avoid acidic drying agents like calcium chloride.[20][21][22]
Experimental Protocols
Protocol 1: Purification of this compound by Distillation
This protocol is intended for the purification of a partially hydrolyzed reagent. All manipulations should be performed under a dry, inert atmosphere.
Materials:
-
Round-bottom flask
-
Short-path distillation head
-
Receiving flask
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., at 120°C for at least 4 hours) and assembled while hot, then allowed to cool under a stream of dry argon or nitrogen.[23][24]
-
Apparatus Setup: Assemble the distillation apparatus. The receiving flask should be cooled in an ice bath to improve condensation of the volatile product.
-
Charge the Flask: Under a positive pressure of inert gas, transfer the this compound to the distillation flask.
-
Distillation:
-
Slowly apply vacuum.
-
Gently heat the distillation flask with stirring.
-
Collect the fraction boiling at approximately 62°C at 9 mmHg. The boiling point will vary with pressure.
-
-
Storage: Transfer the freshly distilled, pure reagent to a clean, dry, amber glass bottle under an inert atmosphere. Seal the bottle tightly and store at 2-8°C.
Protocol 2: Handling and Transfer of Air- and Moisture-Sensitive Reagents
This protocol outlines the best practices for handling this compound to prevent decomposition.
Methods:
-
Glovebox: For the highest level of protection, all manipulations should be performed inside a glovebox with a dry, inert atmosphere.
-
Schlenk Line: If a glovebox is not available, a Schlenk line can be used to maintain an inert atmosphere in the reaction vessel.[1][2]
Procedure using a Syringe:
-
Prepare the Syringe: Dry the syringe and needle in an oven and cool in a desiccator. Purge the syringe with dry argon or nitrogen at least three times immediately before use.
-
Prepare the Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to a source of inert gas to create a positive pressure.
-
Withdraw the Reagent: Insert the needle of the prepared syringe through the septum and into the liquid. Slowly withdraw the desired volume of reagent. It is good practice to withdraw a small amount of the inert gas into the syringe to create a "headspace" buffer.
-
Transfer the Reagent: Insert the needle of the syringe through the septum of the reaction flask (which should also be under a positive pressure of inert gas) and dispense the reagent.
-
Clean the Syringe: Immediately after use, quench the residual reagent in the syringe by drawing up a suitable solvent (e.g., isopropanol) and then expelling it into a waste container. Repeat this process several times before cleaning with water.
Visualization of Concepts
Decomposition Pathway
The primary mode of degradation for this compound is hydrolysis. The following diagram illustrates this process.
Caption: Hydrolysis of this compound.
Inert Atmosphere Handling Workflow
Proper handling is critical to maintaining the stability of the reagent. This workflow outlines the key steps.
Caption: Workflow for handling air- and moisture-sensitive reagents.
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 2. Air-free technique - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Methyl acetate(79-20-9) 1H NMR [m.chemicalbook.com]
- 12. tert-Butyldimethylsilanol | C6H16OSi | CID 554527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. rsc.org [rsc.org]
- 15. Hexamethyldisiloxane | C6H18OSi2 | CID 24764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Hexamethyldisiloxane(107-46-0) 1H NMR [m.chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. Hexamethyldisiloxane - Wikipedia [en.wikipedia.org]
- 19. Hexaméthyldisiloxane, qualité RMN, 99,7 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]
- 20. 利用できないコンテンツ [sigmaaldrich.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Drying solvents and Drying agents [delloyd.50megs.com]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. web.mit.edu [web.mit.edu]
Technical Support Center: Catalyst Poisoning in Reactions with Silyl Enol Ethers
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that catalyst-driven reactions are the cornerstone of modern synthesis. However, their sensitivity to impurities can lead to frustrating and costly experimental failures. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and foundational knowledge to diagnose and prevent catalyst poisoning in reactions involving silyl enol ethers.
Troubleshooting Guide: When Your Reaction Falters
This section addresses common experimental failures in a question-and-answer format, focusing on diagnosing issues related to catalyst deactivation.
Q1: My Lewis acid-catalyzed reaction (e.g., Mukaiyama Aldol) is sluggish, stalls, or fails to initiate. What's the likely cause?
A1: This is the most common symptom of catalyst poisoning. When a highly active catalyst appears inert, the cause is almost always an impurity that has deactivated its active sites. The investigation should focus on three primary sources: the solvent, the reagents (especially the silyl enol ether), and the reaction atmosphere.
Root Cause Analysis & Corrective Actions:
-
Water Contamination (Hydrolysis & Deactivation): Many common Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃) are extremely sensitive to moisture. Water can react with the catalyst to form inactive metal-oxo species. Furthermore, water readily hydrolyzes the silyl enol ether back to the starting ketone/aldehyde, consuming your substrate.[1][2][3] Even catalysts considered "water-tolerant" can suffer from reduced activity in the presence of excess moisture.[4][5][6]
-
Troubleshooting Protocol:
-
Solvent Purity Check: Use a Karl Fischer titrator to confirm water content is low ppm. If unavailable, test your solvent by adding a small amount to a powerful drying agent (e.g., a sodium/benzophenone ketyl solution); a persistent deep blue/purple color indicates an anhydrous solvent.[7]
-
Rigorous Solvent Drying: Ensure all solvents are freshly purified. While distillation over appropriate drying agents (e.g., CaH₂ for CH₂Cl₂, Na/benzophenone for THF) is a classic method, solvent purification systems (SPS) using columns of activated alumina are often safer and more convenient for achieving ultra-dry solvents.[7][8][9]
-
Proper Glassware Preparation: All glassware must be rigorously dried. Flame-drying under vacuum or oven-drying at >120°C for several hours are standard procedures. Allow glassware to cool under an inert atmosphere (Nitrogen or Argon).
-
-
-
Impurities from Silyl Enol Ether Synthesis: The preparation of your silyl enol ether can introduce catalyst poisons into your main reaction.
-
Lewis Basic Impurities: If you used an amine base like triethylamine (Et₃N) to synthesize the silyl enol ether, any residual amine is a potent Lewis base that will competitively bind to the Lewis acid catalyst, rendering it inactive.[2][10]
-
Protic Impurities: If the synthesis was incomplete, you may have residual enolizable ketone/aldehyde or alcohol byproducts that can act as protic poisons.
-
Troubleshooting Protocol:
-
Purify the Silyl Enol Ether: Never use crude silyl enol ether directly in a sensitive catalytic reaction. Purification by bulb-to-bulb distillation (Kugelrohr) is highly effective for volatile ethers.[11][12]
-
Remove Amine Salts: After synthesis, ensure the ammonium salt byproduct (e.g., triethylammonium chloride) is completely removed. This is typically done by filtering the crude reaction mixture and then washing the organic phase with cold, saturated NaHCO₃ and brine.
-
Characterization: Confirm the purity of your silyl enol ether by ¹H NMR before use. The absence of signals corresponding to the starting ketone and amine base is critical.
-
-
Below is a workflow diagram illustrating the decision-making process when troubleshooting a failed reaction.
Caption: Troubleshooting workflow for catalyst poisoning.
Q2: My asymmetric reaction is giving poor enantioselectivity (ee). Could this be related to catalyst poisoning?
A2: Absolutely. While factors like temperature and substrate structure are primary drivers of stereoselectivity, catalyst poisoning can have a subtle but devastating impact on asymmetric reactions.
Root Cause Analysis & Corrective Actions:
-
Formation of Achiral Catalytic Species: Poisons like water can react with a chiral ligand-metal complex to form achiral or racemic catalytic species. For example, a trace amount of water might hydrolyze a portion of your chiral Lewis acid catalyst into an achiral and highly active hydroxo-bridged dimer, which then catalyzes the reaction non-selectively, eroding the overall enantiomeric excess.
-
Inhibition of the Chiral Catalyst: A poison may selectively bind to and inhibit the more sterically hindered (and often more selective) chiral catalyst, allowing a less-selective background reaction to dominate.
-
Troubleshooting Protocol:
-
Re-evaluate Reagent Purity: The standards for purity in asymmetric catalysis are even higher. Re-purify all reagents and solvents as described in A1, even if the reaction appears to proceed to completion.
-
Check Catalyst/Ligand Integrity: Ensure your chiral ligand has not degraded. Run a fresh NMR or HPLC analysis. Some ligands are sensitive to air or moisture over time.
-
Run a Control Reaction: Perform the reaction with a stoichiometric amount of the chiral catalyst. If high 'ee' is restored, it strongly suggests that a catalytic poison was being introduced that inhibited turnover in the catalytic version.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to fundamental questions about preventing catalyst poisoning.
Q1: What are the most common catalyst poisons I should be aware of?
A1: The most common poisons are substances that can act as a Lewis base or a proton source.[2][10][13] They bind to the catalyst's active sites, preventing the intended reactants from coordinating.
| Poison Class | Specific Examples | Mechanism of Poisoning | Primary Source |
| Protic Species | Water (H₂O), Alcohols (ROH) | Hydrolyzes catalyst; protonates silyl enol ether | Solvents, reagents, atmosphere, glassware |
| Lewis Bases | Amines (R₃N), Sulfides (R₂S), Phosphines (R₃P), Halide ions (Cl⁻, I⁻) | Competitively bind to Lewis acidic metal center | Reagents (e.g., from SEE synthesis), additives |
| Coordinating Solvents | DMF, DMSO, Acetonitrile (MeCN), THF | Can act as ligands, blocking substrate coordination | Reaction medium |
| Oxygen (O₂) | Atmospheric O₂ | Can oxidize sensitive catalysts (e.g., low-valent metals) | Atmosphere |
Table 1: Common catalyst poisons in silyl enol ether chemistry.
Q2: What is the best way to prepare and purify a silyl enol ether to ensure it's "catalyst-ready"?
A2: The goal is to produce a pure, neutral silyl enol ether free from the reagents used to make it. The choice of method depends on whether the kinetic or thermodynamic product is desired.[1][14]
Protocol: Synthesis and Purification of 2-(Trimethylsilyloxy)prop-1-ene (from Acetone)
This protocol is an adaptation of a literature method that generates iodotrimethylsilane in situ for a reliable and economical synthesis.[15]
-
Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Reagents:
-
Acetone (dried over molecular sieves)
-
Triethylamine (distilled from CaH₂)
-
Chlorotrimethylsilane (TMSCl, distilled)
-
Sodium Iodide (NaI, dried thoroughly in a vacuum oven at 140°C for 8 hours)[15]
-
Acetonitrile (anhydrous grade, stored over molecular sieves)
-
Pentane (anhydrous grade)
-
-
Procedure:
-
Under a nitrogen atmosphere, charge the flask with acetone (1.0 eq), triethylamine (1.5 eq), and pentane.
-
Add TMSCl (1.84 eq) to the stirred mixture at room temperature.[15]
-
Prepare a solution of dried NaI (1.9 eq) in acetonitrile and add it dropwise to the reaction flask, maintaining the temperature between 35-40°C. A thick white precipitate of NaCl will form.[15]
-
After the addition is complete, stir for an additional 2 hours at room temperature.
-
Filter the mixture through a pad of Celite under nitrogen to remove the precipitated salts.
-
Transfer the filtrate to a separatory funnel. Wash sequentially with ice-cold saturated NaHCO₃ solution and ice-cold brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully on a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation at atmospheric pressure, collecting the fraction boiling at 94–96°C to yield the pure silyl enol ether.[15]
-
Q3: How does catalyst poisoning mechanistically interrupt a reaction like the Mukaiyama aldol addition?
A3: Understanding the mechanism highlights the vulnerability of the catalyst. The diagrams below illustrate the intended catalytic cycle and how common poisons disrupt it.
Intended Catalytic Cycle: The Lewis Acid (LA) activates the aldehyde, making it highly electrophilic. The nucleophilic silyl enol ether attacks, forming the C-C bond. The silylated product is released, regenerating the Lewis acid for the next cycle.[16]
Caption: Ideal catalytic cycle for the Mukaiyama aldol reaction.
Poisoning Interruption: A poison, such as water or an amine, irreversibly binds to the Lewis acid. This forms a stable, inactive complex that cannot activate the aldehyde, effectively removing the catalyst from the cycle and halting the reaction.
Caption: Interruption of the catalytic cycle by a poison.
By rigorously purifying reagents, properly drying solvents and glassware, and working under an inert atmosphere, you can create an environment where your catalyst can function optimally, leading to successful, reproducible, and high-yielding reactions.
References
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. acs.org [acs.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Characterization of Unexpected Byproducts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected byproducts during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of identifying and characterizing these unknown entities. Our approach is rooted in scientific integrity, providing not just steps, but the underlying logic to empower your experimental choices.
Part 1: The First Sign of Trouble - An Unexpected Peak
The appearance of an unknown peak in your analytical data, such as a chromatogram, is the first indication of an unexpected byproduct. Understanding the nature of this peak is the critical first step in the characterization process.
FAQ 1: I see an unexpected peak in my HPLC/GC analysis. What's my immediate course of action?
The immediate goal is to confirm the peak is real and not an artifact.
Initial Troubleshooting Steps:
-
System Suitability Check: Ensure your analytical system is performing correctly. Check for consistent retention times and peak shapes of your known compounds.
-
Blank Injection: Run a blank solvent injection to rule out contamination from the solvent or the system itself.
-
Re-injection of the Same Sample: This helps confirm the reproducibility of the peak. If the peak is inconsistent, it might be an artifact.
-
Review the Reaction: Consider the reactants, reagents, and conditions. Could a plausible side reaction have occurred?[1][2][3]
Diagram: Initial Troubleshooting Workflow
This diagram outlines the decision-making process when an unexpected peak is observed.
Caption: Initial steps to validate an unexpected analytical peak.
Part 2: Systematic Identification Workflow
Once you've confirmed the unexpected peak is a genuine byproduct, a systematic approach is necessary for its identification and characterization. This workflow integrates various analytical techniques to build a comprehensive profile of the unknown compound.[4][5][6]
FAQ 2: What is the standard workflow for identifying an unknown byproduct?
A multi-technique approach is the most robust strategy. Combining chromatographic and spectroscopic methods provides orthogonal data, leading to a more confident identification.[4][5][6]
Diagram: Integrated Byproduct Identification Workflow
This workflow illustrates the interplay between separation and spectroscopic techniques.
Caption: A systematic workflow for byproduct identification.
Experimental Protocols
Protocol 1: Isolation of an Unknown Byproduct by Preparative HPLC
-
Analytical Method Development: Develop an analytical HPLC method that shows good separation between your main product and the unexpected byproduct.[7]
-
Method Scaling: Scale up the analytical method to a preparative scale. This involves increasing the column size, flow rate, and injection volume.
-
Fraction Collection: Collect the fractions corresponding to the byproduct peak.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the isolated byproduct.
Part 3: Advanced Characterization Techniques
For definitive structure elucidation, advanced spectroscopic techniques are indispensable. Mass spectrometry provides molecular weight and fragmentation data, while NMR spectroscopy reveals the carbon-hydrogen framework.[8][9][10]
FAQ 3: How do I use Mass Spectrometry and NMR to determine the structure of an unknown?
Mass Spectrometry (MS):
-
Molecular Ion Peak: The highest m/z value often corresponds to the molecular weight of the compound.[11][12]
-
High-Resolution MS (HRMS): Provides a highly accurate mass, allowing for the determination of the elemental composition.[13]
-
Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer provides clues about its structure.[11][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule.[9]
-
¹³C NMR: Shows the different types of carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms, allowing you to piece together the molecular structure.[10]
Table: Interpreting Spectroscopic Data
| Technique | Information Gained | Key Considerations |
| LC-MS/GC-MS | Molecular Weight, Fragmentation | Ionization method can affect fragmentation.[11] |
| HRMS | Elemental Composition | Requires high mass accuracy.[13] |
| ¹H NMR | Proton environments, multiplicity | Solvent choice is crucial.[9] |
| ¹³C NMR | Carbon environments | Less sensitive than ¹H NMR. |
| 2D NMR | Atom connectivity (H-H, C-H) | Essential for complex structures.[10] |
| FT-IR | Presence of functional groups | Provides complementary information. |
Part 4: Regulatory Considerations and Forced Degradation
In the context of drug development, any unexpected byproduct is considered an impurity and must be evaluated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[15][16]
FAQ 4: What are the regulatory requirements for characterizing byproducts in pharmaceuticals?
The ICH Q3A/B guidelines provide a framework for the identification, qualification, and control of impurities in new drug substances and products.[15][16][17][18][19] The identification threshold for an impurity is based on the maximum daily dose of the drug. If an impurity exceeds this threshold, its structure must be determined.[17]
FAQ 5: What are forced degradation studies and how do they relate to byproducts?
Forced degradation studies, or stress testing, are used to intentionally degrade a drug substance under harsh conditions (e.g., acid, base, heat, light, oxidation).[20][21][22][23][24] These studies help to:
-
Identify potential degradation products that might form during storage.[20][24]
-
Establish degradation pathways.[20]
-
Develop and validate stability-indicating analytical methods.[21]
Byproducts observed in forced degradation studies can provide insights into the intrinsic stability of the drug molecule.[20]
Diagram: Forced Degradation Workflow
This diagram shows the process of conducting and evaluating forced degradation studies.
Caption: Workflow for forced degradation studies.
Part 5: Genotoxic Impurities - A Special Case
Some byproducts may have the potential to be genotoxic, meaning they can damage DNA and potentially cause cancer.[25][26] These impurities are of particular concern and are subject to stringent control.
FAQ 6: How do I assess if a byproduct is potentially genotoxic?
The assessment of genotoxic impurities often follows the ICH M7 guideline.[15] The process involves:
-
In Silico Assessment: Using computational toxicology tools (QSAR) to predict mutagenicity based on the byproduct's structure.[25]
-
Ames Test: If a structural alert is identified, a bacterial reverse mutation assay (Ames test) is typically performed.[27][28] A negative Ames test can often overrule a structural alert.[27]
-
Control Strategy: If an impurity is confirmed to be genotoxic, a control strategy must be implemented to limit its presence in the final product to an acceptable level, often based on a Threshold of Toxicological Concern (TTC).[28]
References
- 1. How To [chem.rochester.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. quora.com [quora.com]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. acdlabs.com [acdlabs.com]
- 9. jchps.com [jchps.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. aralresearch.com [aralresearch.com]
- 12. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. longdom.org [longdom.org]
- 15. jpionline.org [jpionline.org]
- 16. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. m.youtube.com [m.youtube.com]
- 18. database.ich.org [database.ich.org]
- 19. mca.gm [mca.gm]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biopharminternational.com [biopharminternational.com]
- 22. acdlabs.com [acdlabs.com]
- 23. researchgate.net [researchgate.net]
- 24. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 25. tapi.com [tapi.com]
- 26. Genotoxic Impurities and Mutagenic Impurities Analysis [intertek.com]
- 27. nihs.go.jp [nihs.go.jp]
- 28. ema.europa.eu [ema.europa.eu]
Technical Support Center: Reaction Monitoring by TLC and NMR
Welcome to the Technical Support Center for Reaction Monitoring. This guide is designed for researchers, scientists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to track the progress of chemical reactions. Here, you will find practical troubleshooting advice and frequently asked questions to address specific issues you may encounter during your experiments.
Section 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is a rapid, inexpensive, and widely used technique for qualitatively monitoring the progress of a chemical reaction.[1][2] It allows for a quick visual assessment of the consumption of starting materials and the formation of products.
TLC Troubleshooting Guide
This section addresses common problems encountered during TLC analysis for reaction monitoring.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Elongated Spots | Sample is overloaded. | Dilute the sample solution before spotting it on the TLC plate.[3][4][5] |
| Compound is highly acidic or basic. | Add a small amount of acid (e.g., acetic or formic acid) or base (e.g., triethylamine or ammonia) to the mobile phase to improve spot shape.[3][4] | |
| The sample is not fully dissolved or contains insoluble material. | Ensure your sample is completely dissolved before spotting. Filter if necessary. | |
| Decomposition on the silica plate. | Consider using a different stationary phase (e.g., alumina) or running a 2D TLC to check for stability.[6] | |
| Spots Not Visible or Very Faint | Compound is not UV-active. | Use a visualization agent such as an iodine chamber or a chemical stain (e.g., potassium permanganate, anisaldehyde).[4][7][8] |
| Sample is too dilute. | Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[4] | |
| Compound is volatile and has evaporated. | Visualization by TLC may be difficult. Consider a different monitoring technique.[4] | |
| Reactant and Product Spots Have Similar Rf Values | The solvent system is not providing adequate separation. | Experiment with different solvent systems of varying polarities.[6] A mixture of solvents often provides better separation than a single solvent.[9] |
| Consider using a different stationary phase (e.g., reverse-phase TLC). | ||
| Uneven Solvent Front | The TLC plate is touching the side of the developing chamber or the filter paper. | Ensure the plate is centered in the chamber and not in contact with the sides.[1][5] |
| The adsorbent has flaked off the sides of the plate. | Handle the plate with care to avoid damaging the stationary phase.[1] | |
| Spots Remain at the Baseline (Low Rf) | The mobile phase is not polar enough. | Increase the polarity of the solvent system. For example, increase the proportion of the more polar solvent in your mixture.[4][10] |
| Spots Run with the Solvent Front (High Rf) | The mobile phase is too polar. | Decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent.[4][10] |
TLC FAQs
Q1: How do I choose the right solvent system for my reaction?
A1: The ideal solvent system will give your starting material an Rf value of around 0.2-0.5.[11][12] This provides a good separation window to observe the appearance of the product, which will likely have a different Rf. Start with a common binary mixture, such as ethyl acetate/hexanes, and adjust the ratio to achieve the desired separation.[13] For very polar compounds, you might need to use more polar solvents like methanol in dichloromethane.[13]
Q2: My reaction is in a high-boiling solvent like DMF or DMSO. How do I run a TLC?
A2: High-boiling solvents can cause streaking. After spotting your reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to remove the solvent before developing it.[6]
Q3: How can I visualize colorless compounds on my TLC plate?
A3: Many organic compounds are not visible to the naked eye.[8][14][15] The most common non-destructive method is using a UV lamp, provided your compounds are UV-active.[8][14][16] Destructive methods involve using staining agents. An iodine chamber is a general-purpose stain that visualizes many organic compounds as brownish spots.[7][8][14] Other chemical stains, like potassium permanganate or anisaldehyde, react with specific functional groups to produce colored spots, often requiring heating to develop.[4][8][14]
Q4: What is a "co-spot" and why is it important?
A4: A co-spot is a lane on the TLC plate where you spot both the starting material and the reaction mixture in the same place. This helps to definitively identify the starting material spot in the reaction mixture lane, especially if the Rf values are close or if there are multiple spots.[17]
Experimental Protocol: Monitoring a Reaction by TLC
-
Prepare the TLC Chamber: Line the inside of a beaker or TLC tank with filter paper and add the chosen solvent system to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere to become saturated with solvent vapors.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Spot the Plate: Using separate capillary tubes, spot the starting material, the reaction mixture, and a co-spot of the starting material and reaction mixture on the baseline.
-
Develop the Plate: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[1] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots using a UV lamp or an appropriate stain.[16] The reaction is progressing if you observe the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane.[17]
Caption: A typical workflow for monitoring a chemical reaction using TLC.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring
NMR spectroscopy is a powerful technique for in-situ reaction monitoring, providing both qualitative and quantitative information about the species in a reaction mixture.[18][19] It allows for the determination of reaction kinetics and the identification of intermediates.
NMR Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Distorted or Broad Peaks | Poor magnetic field homogeneity (shimming). | Re-shim the spectrometer. If the reaction causes changes in magnetic susceptibility, shimming may be challenging.[20] |
| Presence of paramagnetic species. | This can be difficult to avoid if they are part of the reaction. Be aware that this can affect quantitation. | |
| Sample is not homogeneous. | Ensure all components are fully dissolved. For heterogeneous reactions, be aware that you are only observing the solution phase.[21][22] | |
| Inaccurate Quantitation | Incomplete relaxation of nuclei between scans. | Use a sufficiently long relaxation delay (d1), typically 5 times the longest T1 of the nuclei of interest.[21] |
| Incorrectly phased or baseline-corrected spectra. | Carefully phase and baseline correct each spectrum in the series.[23] | |
| Overlapping peaks. | If possible, choose non-overlapping peaks for integration. If not, deconvolution software may be necessary.[23] | |
| Difficulty Tracking Reaction Progress | Reaction is too fast for the NMR acquisition time. | Use a pulse sequence with a minimal number of scans (ideally ns=1 for 1H NMR) to get a "snapshot" of the reaction at each time point.[18] |
| No clear, isolated signals for reactants or products. | Consider using a different nucleus for monitoring (e.g., 19F, 31P) if applicable. |
NMR FAQs
Q1: Do I need to use a deuterated solvent for my reaction?
A1: While running the reaction directly in a deuterated solvent is the most straightforward approach for in-situ monitoring, it can be expensive and may alter the reaction kinetics.[24] Alternatively, you can take aliquots from the reaction, quench them if necessary, remove the protonated solvent under vacuum, and then dissolve the residue in a deuterated solvent for analysis.[24]
Q2: How do I get quantitative information from my NMR spectra?
A2: For accurate quantitation, it is best to use an internal standard.[25] This is a compound of known concentration that is added to the reaction mixture and has a signal that does not overlap with any of the reactant or product signals.[26] The integral of the internal standard is used to calibrate the integrals of the other species in the mixture, allowing you to calculate their concentrations.[25][27]
Q3: What are the key parameters to set for a reaction monitoring experiment?
A3: The most critical parameters are the number of scans (ns) and the relaxation delay (d1). For kinetic monitoring, you want to acquire each spectrum as quickly as possible, so a small number of scans is ideal.[18] However, for quantitative accuracy, a sufficiently long relaxation delay is crucial to ensure all signals are fully relaxed.[21] You may need to strike a balance between temporal resolution and quantitative accuracy.
Q4: My reaction is heterogeneous. Can I still monitor it by NMR?
A4: NMR is primarily a solution-state technique. If your reaction involves solids, you will only be observing the species dissolved in the liquid phase. This can still be very useful, but it's important to be aware that you are not getting a complete picture of the entire reaction mixture.[22] Stirring is also a critical factor in heterogeneous reactions, and the lack of efficient stirring in an NMR tube can significantly alter reaction kinetics compared to a round-bottom flask.[22]
Experimental Protocol: Quantitative NMR (qNMR) for Reaction Monitoring
-
Select an Internal Standard: Choose a stable, non-reactive compound with a simple NMR spectrum that does not overlap with your signals of interest.[26][28]
-
Prepare the Sample: Accurately weigh the internal standard and the starting materials. Dissolve them in the chosen deuterated solvent in an NMR tube.
-
Set Up the NMR Experiment: Set the acquisition parameters, paying close attention to the relaxation delay (d1) to ensure accurate integration. A common approach is to use an arrayed experiment that acquires a series of 1D spectra at predefined time intervals.[18][29]
-
Initiate the Reaction and Acquisition: Initiate the reaction (e.g., by adding a catalyst or by heating) and immediately start the NMR acquisition.
-
Process the Data: After the experiment is complete, process the arrayed spectra. This includes Fourier transformation, phasing, and baseline correction for each time point.[23]
-
Analyze the Data: Integrate the signal of the internal standard and the signals of the reactant(s) and product(s) for each spectrum. Use the known concentration of the internal standard to calculate the concentrations of the other species over time.[21]
Caption: Decision workflow for quantitative NMR reaction monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chembam.com [chembam.com]
- 4. silicycle.com [silicycle.com]
- 5. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 6. Chromatography [chem.rochester.edu]
- 7. sarthaks.com [sarthaks.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. brainkart.com [brainkart.com]
- 10. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 11. reddit.com [reddit.com]
- 12. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 20. pubs.acs.org [pubs.acs.org]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. scs.illinois.edu [scs.illinois.edu]
- 24. reddit.com [reddit.com]
- 25. Analytical NMR [magritek.com]
- 26. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. resolvemass.ca [resolvemass.ca]
- 29. Reaction Monitoring (R-M) [mestrelabcn.com]
Frequently Asked Questions (FAQs) on Reaction Kinetics
References
- 1. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ncert.nic.in [ncert.nic.in]
- 5. monash.edu [monash.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Effects of Catalyst on Rate of Reaction [unacademy.com]
- 9. Factors that Affect the Rate of Reactions – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 10. Solvent effects - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How to increase reaction speed | MEL Chemistry [melscience.com]
- 13. Reaction rate - Wikipedia [en.wikipedia.org]
- 14. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 15. Arrhenius equation | Definition & Facts | Britannica [britannica.com]
- 16. chem.tamu.edu [chem.tamu.edu]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. ch302.cm.utexas.edu [ch302.cm.utexas.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. m.youtube.com [m.youtube.com]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. How To Run A Reaction [chem.rochester.edu]
- 23. Troubleshooting [chem.rochester.edu]
- 24. Arrhenius Kinetics Analysis [sas.upenn.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. wnynewsnow.com [wnynewsnow.com]
- 27. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
- 28. m.youtube.com [m.youtube.com]
- 29. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
The Chemist's Compass: A Comparative Guide to 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene and Trimethylsilyl Ketene Acetals in Modern Synthesis
In the intricate landscape of organic synthesis, where the precise construction of carbon-carbon bonds is paramount, silyl ketene acetals have carved out an indispensable role as versatile enolate equivalents. Their application in cornerstone reactions such as the Mukaiyama aldol and Michael additions has empowered chemists to forge complex molecular architectures with increasing control and efficiency. Among the diverse array of silyl ketene acetals, a critical choice often emerges between reagents bearing the trimethylsilyl (TMS) group and those adorned with the bulkier tert-butyldimethylsilyl (TBDMS or TBS) group. This guide provides an in-depth, objective comparison of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene, a prominent TBS-based ketene acetal, and its trimethylsilyl counterparts, supported by experimental data and mechanistic insights to inform strategic decisions in research and development.
At a Glance: Key Distinctions
| Feature | This compound (TBS-based) | Trimethylsilyl (TMS) Ketene Acetals |
| Silyl Group | tert-Butyldimethylsilyl (TBS) | Trimethylsilyl (TMS) |
| Steric Bulk | High | Low |
| Stability | Significantly more stable to hydrolysis and various reaction conditions.[1] | More labile; sensitive to mild acidic conditions and moisture. |
| Reactivity | Generally a potent nucleophile in Lewis acid-mediated reactions.[2] | Highly reactive, often requiring milder conditions. |
| Stereoselectivity | The bulky TBS group can exert significant steric influence on transition states, often leading to higher diastereoselectivity. | The smaller TMS group has a lesser steric impact on the transition state, which can result in lower or different diastereoselectivity. |
| Applications | Preferred in multi-step syntheses where the silyl group must endure various reaction conditions.[1] | Useful for reactions where easy and mild deprotection is required. |
The Foundation: Synthesis of Silyl Ketene Acetals
The genesis of both TBS and TMS ketene acetals from methyl esters follows a well-trodden path: the deprotonation of the ester to form an enolate, which is then trapped by a silyl halide. The choice of silyl halide—tert-butyldimethylsilyl chloride (TBSCl) or trimethylsilyl chloride (TMSCl)—is the primary determinant of the final product.
Experimental Protocol: Synthesis of this compound
This procedure outlines the synthesis of the TBS-ketene acetal derived from methyl acetate.[3]
Materials:
-
Methyl acetate
-
Lithium diisopropylamide (LDA) in THF
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Hexamethylphosphoramide (HMPA) (Note: HMPA is a carcinogen and should be handled with extreme caution in a fume hood with appropriate personal protective equipment. Alternatives like tripyrrolidinophosphoric acid triamide (TPPA) can be considered.[3])
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added a solution of methyl acetate in THF dropwise.
-
The resulting enolate solution is stirred at -78 °C for 30 minutes.
-
HMPA is then added, and the mixture is stirred for an additional 15 minutes.
-
A solution of tert-butyldimethylsilyl chloride in THF is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or pentane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation to afford this compound.
Experimental Protocol: Synthesis of a Representative Trimethylsilyl Ketene Acetal
The synthesis of the TMS ketene acetal of methyl acetate follows a similar protocol, substituting TBSCl with TMSCl.
Materials:
-
Methyl acetate
-
Lithium diisopropylamide (LDA) in THF
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of LDA in anhydrous THF at -78 °C under an inert atmosphere, a solution of methyl acetate in THF is added dropwise.
-
The enolate solution is stirred at -78 °C for 30 minutes.
-
A solution of trimethylsilyl chloride in THF is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Workup is performed as described for the TBS-ketene acetal, followed by purification by distillation.
References
A Comparative Guide to Lewis Acids for Silyl Ketene Acetal Activation in the Mukaiyama Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, the Mukaiyama aldol reaction stands as a cornerstone methodology, prized for its ability to forge complex molecular architectures under mild conditions.[1] This reaction, involving the addition of a silyl enol ether or silyl ketene acetal to a carbonyl compound, is critically dependent on the choice of a Lewis acid catalyst to activate the electrophile. The selection of the appropriate Lewis acid is a pivotal decision that profoundly influences the reaction's yield, diastereoselectivity, and functional group tolerance. This guide provides an in-depth comparative analysis of commonly employed Lewis acids for the activation of silyl ketene acetals, offering experimental data, practical insights, and detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.
The Crucial Role of the Lewis Acid: Mechanism and Stereochemical Implications
The Mukaiyama aldol reaction is initiated by the coordination of a Lewis acid to the carbonyl oxygen of an aldehyde or ketone. This coordination enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by the silyl ketene acetal.[2] The reaction is generally considered to proceed through an open transition state, in contrast to the closed, cyclic transition states of traditional enolate-based aldol reactions.[3] This mechanistic feature has significant stereochemical consequences, as the diastereomeric outcome (syn vs. anti) is governed by steric and electronic interactions in this acyclic arrangement. The nature of the Lewis acid, along with the substituents on the silyl ketene acetal and the aldehyde, plays a critical role in biasing the transition state towards the formation of a specific diastereomer.[3][4]
dot digraph "Mukaiyama_Aldol_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Silyl_Ketene_Acetal" [label="Silyl Ketene Acetal"]; "Aldehyde" [label="Aldehyde"]; "Lewis_Acid" [label="Lewis Acid (LA)"]; "Activated_Aldehyde" [label="Activated Aldehyde-LA Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Intermediate" [label="Intermediate"]; "Aldol_Adduct" [label="β-Hydroxy Ester\n(Aldol Adduct)"]; "Silyl_Halide" [label="Silyl Halide"];
"Lewis_Acid" -> "Aldehyde" [label="Coordination"]; "Aldehyde" -> "Activated_Aldehyde"; "Silyl_Ketene_Acetal" -> "Intermediate"; "Activated_Aldehyde" -> "Intermediate" [label="Nucleophilic Attack"]; "Intermediate" -> "Aldol_Adduct" [label="Silyl Transfer & Workup"]; "Intermediate" -> "Silyl_Halide" [label="Release"]; } dot
A Comparative Analysis of Common Lewis Acids
The ideal Lewis acid should be highly effective at promoting the desired reaction at low catalyst loadings, while also being readily available, stable, and easy to handle. Below is a comparative overview of some of the most frequently utilized Lewis acids for silyl ketene acetal activation.
Traditional Lewis Acids: The Workhorses
This category includes some of the earliest and most widely used Lewis acids in organic synthesis.
-
Titanium Tetrachloride (TiCl₄): A powerful and highly effective Lewis acid, TiCl₄ is known for promoting the Mukaiyama aldol reaction with a variety of substrates, often providing high yields.[5] It is particularly useful for reactions involving less reactive ketones. However, its high reactivity can sometimes lead to the formation of undesired byproducts, and it is extremely sensitive to moisture, requiring strictly anhydrous reaction conditions.[6]
-
Boron Trifluoride Etherate (BF₃·OEt₂): A versatile and commercially available Lewis acid, BF₃·OEt₂ is widely used due to its ease of handling compared to gaseous BF₃. It is known to favor the formation of syn-aldol products from Z-silyl ketene acetals.[4] While generally effective, its reactivity is moderate, and it may not be suitable for challenging substrates.
-
Tin(IV) Chloride (SnCl₄): Similar to TiCl₄, SnCl₄ is a strong Lewis acid that can promote reactions with a broad range of substrates. It has been shown to favor the formation of syn adducts, particularly with α-alkoxy aldehydes where chelation control is possible.[4] Like TiCl₄, it is highly sensitive to moisture.
-
Zinc Chloride (ZnCl₂): A milder Lewis acid, ZnCl₂ is often used when stronger Lewis acids lead to decomposition of starting materials or products.[1] While its reactivity is lower, it offers the advantage of greater functional group tolerance.
| Lewis Acid | Typical Loading | Common Solvent(s) | Key Advantages | Key Disadvantages |
| TiCl₄ | Stoichiometric to Catalytic | CH₂Cl₂ | High reactivity, effective for ketones | Moisture sensitive, can cause side reactions |
| BF₃·OEt₂ | Stoichiometric to Catalytic | CH₂Cl₂ | Easy to handle, good syn-selectivity | Moderate reactivity, moisture sensitive |
| SnCl₄ | Stoichiometric to Catalytic | CH₂Cl₂ | High reactivity, good for chelation control | Moisture sensitive |
| ZnCl₂ | Stoichiometric | CH₂Cl₂, Et₂O | Mild, good functional group tolerance | Lower reactivity |
Table 1: Comparison of Traditional Lewis Acids for Mukaiyama Aldol Reaction.
Modern Alternatives: Expanding the Toolkit
In recent years, a number of alternative Lewis acids have been developed to address the limitations of the traditional options, offering improved stability, selectivity, and environmental compatibility.
-
Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): TMSOTf is a highly effective catalyst for the Mukaiyama aldol reaction, capable of activating a wide range of carbonyl compounds, including acetals.[7][8] It is particularly useful in one-pot procedures where the silyl ketene acetal is generated in situ.[9] Its high reactivity and ability to act as both a Lewis acid and a silylating agent make it a powerful tool in modern organic synthesis.[7]
-
Lanthanide Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): A significant advancement in Lewis acid catalysis has been the development of water-tolerant lanthanide triflates.[10][11] These catalysts are stable in aqueous media, allowing for reactions to be performed under environmentally benign conditions.[12] Scandium triflate (Sc(OTf)₃), in particular, has emerged as a highly active and reusable catalyst for a variety of organic transformations, including the Mukaiyama aldol reaction.[10] They can often be recovered and reused, adding to their appeal from a green chemistry perspective.[6][12]
| Lewis Acid | Typical Loading | Common Solvent(s) | Key Advantages | Key Disadvantages |
| TMSOTf | Catalytic | CH₂Cl₂, MeCN | High reactivity, versatile, good for one-pot reactions | Moisture sensitive, can be expensive |
| Sc(OTf)₃ | Catalytic | CH₂Cl₂, MeCN, H₂O | Water-tolerant, reusable, highly active | Higher cost than traditional Lewis acids |
| Yb(OTf)₃ | Catalytic | CH₂Cl₂, MeCN, H₂O | Water-tolerant, reusable | Generally less active than Sc(OTf)₃ |
Table 2: Comparison of Modern Lewis Acids for Mukaiyama Aldol Reaction.
Experimental Protocols
Below are representative, step-by-step protocols for conducting a Mukaiyama aldol reaction using different Lewis acids. Note: These are general procedures and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: TiCl₄-Mediated Mukaiyama Aldol Reaction
This protocol describes a typical procedure using the strong Lewis acid titanium tetrachloride.
Materials:
-
Aldehyde (1.0 mmol)
-
Silyl ketene acetal (1.2 mmol)
-
Titanium tetrachloride (TiCl₄, 1.1 mmol, 1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.1 mL, 1.1 mmol) to the stirred solution of the aldehyde. Stir for 10 minutes.
-
Add the silyl ketene acetal (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sc(OTf)₃-Catalyzed Mukaiyama Aldol Reaction
This protocol outlines a procedure using the water-tolerant and reusable Lewis acid, scandium triflate.
Materials:
-
Aldehyde (1.0 mmol)
-
Silyl ketene acetal (1.2 mmol)
-
Scandium(III) triflate (Sc(OTf)₃, 0.1 mmol, 10 mol%)
-
Anhydrous Acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add Sc(OTf)₃ (0.1 mmol), the aldehyde (1.0 mmol), and MeCN (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the silyl ketene acetal (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, add water (10 mL) to the reaction mixture.
-
Extract the aqueous layer with EtOAc (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. The aqueous layer containing the catalyst can be concentrated and the catalyst can be recovered and reused.
Conclusion and Future Outlook
The choice of Lewis acid for silyl ketene acetal activation is a critical parameter that dictates the success of the Mukaiyama aldol reaction. While traditional Lewis acids like TiCl₄ and BF₃·OEt₂ remain valuable tools in the synthetic chemist's arsenal, modern alternatives such as TMSOTf and lanthanide triflates offer significant advantages in terms of reactivity, selectivity, and environmental compatibility. The development of chiral Lewis acids for asymmetric Mukaiyama aldol reactions continues to be an active area of research, promising even greater control over the stereochemical outcome of this powerful carbon-carbon bond-forming reaction. By carefully considering the factors outlined in this guide, researchers can select the optimal Lewis acid to achieve their synthetic goals efficiently and selectively.
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. publications.iupac.org [publications.iupac.org]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
- 12. Lanthanide_triflates [chemeurope.com]
A Senior Application Scientist's Guide to Validating Synthetic Routes: A Comparative Analysis of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
For researchers and professionals in drug development, the construction of carbon-carbon bonds is a cornerstone of molecular assembly. The aldol reaction, in its many forms, remains one of the most powerful tools for this purpose. This guide provides an in-depth validation and comparison of synthetic routes centered on the use of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene , a highly versatile silyl ketene acetal, offering field-proven insights into its practical application, performance against alternatives, and the rationale behind critical experimental choices.
The Strategic Advantage of Silyl Ketene Acetals in Aldol Chemistry
The classical aldol reaction, while foundational, is often plagued by challenges such as self-condensation, poor regioselectivity, and the need for strongly basic conditions to generate the requisite enolate. Silyl enol ethers, and by extension silyl ketene acetals like this compound, were developed to overcome these limitations.[1] They serve as stable, isolable, and characterizable enolate surrogates that can be activated under mild, Lewis acidic conditions, a transformation known as the Mukaiyama aldol reaction.[1][2]
The subject of our analysis, this compound (TBSMMV), is a ketene acetal derived from methyl acetate. Its structure confers specific advantages:
-
The Methoxy Group: Enhances the nucleophilicity of the double bond compared to a standard silyl enol ether of a ketone.
-
The tert-Butyldimethylsilyl (TBS) Group: The steric bulk of the TBS group provides significant hydrolytic stability compared to less hindered analogs like trimethylsilyl (TMS) ethers, allowing for easier handling, purification, and storage.[3]
The primary application of this reagent is the synthesis of β-hydroxy esters, a common motif in polyketide natural products, statin drugs, and other complex pharmaceutical agents.
Core Mechanism: The Lewis Acid-Catalyzed Mukaiyama Aldol Reaction
The power of this synthetic route lies in its catalytic activation. A Lewis acid coordinates to the carbonyl oxygen of the electrophile (an aldehyde or ketone), significantly increasing its electrophilicity. This activation facilitates the nucleophilic attack by the silyl ketene acetal. A subsequent silyl transfer and aqueous workup yield the desired β-hydroxy ester.
Caption: General mechanism of the Mukaiyama Aldol reaction.
Comparative Analysis: Validating the TBSMMV Route
To validate the synthetic utility of this compound, we must compare it objectively with established alternatives for the synthesis of β-hydroxy esters. The two most common alternatives are the traditional base-mediated aldol reaction using pre-formed lithium enolates and the more modern organocatalytic direct aldol reaction.[3][4]
Data Summary: Performance Comparison of Synthetic Routes
| Feature | Route A: Mukaiyama Aldol (TBSMMV) | Route B: Lithium Enolate Aldol (LDA) | Route C: Organocatalytic Direct Aldol |
| Reagent Preparation | Silyl ketene acetal is stable, can be purchased or prepared in advance and purified. | Lithium enolate must be generated in situ at low temperatures (-78 °C) under strictly anhydrous/anaerobic conditions.[3] | Reagents (ketone/aldehyde, catalyst) are often commercially available and used directly. |
| Stereoselectivity | Diastereoselectivity is highly dependent on the Lewis acid, substrate, and reaction conditions.[5] Asymmetric catalysis is well-established.[6][7] | Diastereoselectivity is governed by the Zimmerman-Traxler transition state model; can be predictable but less tunable. | High enantioselectivity is achievable with chiral catalysts (e.g., proline), but diastereoselectivity can be variable.[4] |
| Substrate Scope | Broad. Tolerates a wide range of functional groups due to mild, non-basic conditions.[5] | Limited. Incompatible with base-sensitive functional groups (e.g., epoxides, reducible groups). | Generally good for ketones and aldehydes, but can be sensitive to sterics. Requires an enolizable ketone/aldehyde.[4] |
| Reaction Conditions | Cryogenic temperatures (-78 °C to 0 °C) are common. Requires an inert atmosphere and anhydrous solvents. | Strictly cryogenic (-78 °C) and inert atmosphere required to prevent enolate decomposition. | Often runs at or near room temperature. Can sometimes be performed in the presence of water. |
| Atom Economy & Workup | Stoichiometric silyl group is lost. Workup involves quenching the Lewis acid and removing silyl byproducts.[4] | Stoichiometric base is consumed. Workup involves a careful aqueous quench of the strong base. | Catalytic. High atom economy as no pre-activation is needed. Workup is often simpler. |
Experimental Protocols: A Head-to-Head Comparison
The causality behind experimental choices becomes clear when examining the detailed protocols. Here, we compare the synthesis of methyl 3-hydroxy-3-phenylpropanoate from benzaldehyde and a methyl acetate equivalent using the Mukaiyama and lithium enolate routes.
Protocol 1: Mukaiyama Aldol Reaction with TBSMMV
This protocol demonstrates the use of a pre-formed, stable enolate surrogate. The choice of dichloromethane as a solvent is due to its low freezing point and ability to dissolve the Lewis acid and substrates.
Objective: To synthesize methyl 3-hydroxy-3-phenylpropanoate.
Materials:
-
This compound (TBSMMV)
-
Benzaldehyde (freshly distilled)
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in Dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow Diagram:
Caption: Experimental workflow for the Mukaiyama Aldol reaction.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer is assembled. The system is purged with dry nitrogen. Causality: This prevents premature reaction of the Lewis acid and silyl ketene acetal with atmospheric moisture.
-
Reagent Addition: Anhydrous DCM (50 mL) is added, followed by freshly distilled benzaldehyde (1.0 eq). The solution is cooled to -78 °C using a dry ice/acetone bath. This compound (1.2 eq) is then added. Causality: Cooling before adding the Lewis acid prevents uncontrolled side reactions.
-
Lewis Acid Activation: The 1.0 M solution of TiCl₄ in DCM (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Causality: Slow addition maintains control over the highly exothermic coordination of the Lewis acid and initiation of the reaction, which is crucial for selectivity.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 3 hours. Progress is monitored by Thin Layer Chromatography (TLC) by periodically quenching a small aliquot in saturated NaHCO₃ solution.
-
Workup and Quenching: The reaction is carefully poured into a beaker containing a rapidly stirred, cold saturated aqueous NaHCO₃ solution (100 mL). Causality: This neutralizes the corrosive Lewis acid and hydrolyzes the intermediate silyl ether to the desired alcohol.
-
Extraction and Purification: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure β-hydroxy ester.
Protocol 2: Lithium Enolate Aldol Reaction
This protocol highlights the challenges of working with highly reactive, non-stabilized enolates. The use of THF is standard for LDA-mediated reactions, and the strictly cryogenic conditions are non-negotiable.
Objective: To synthesize methyl 3-hydroxy-3-phenylpropanoate.
Materials:
-
Diisopropylamine (freshly distilled)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Methyl acetate (anhydrous)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Step-by-Step Methodology:
-
LDA Preparation: In a flame-dried, nitrogen-purged flask, add anhydrous THF (40 mL) and freshly distilled diisopropylamine (1.1 eq). Cool the solution to -78 °C. Add n-BuLi (1.05 eq) dropwise. Stir the mixture at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of Lithium Diisopropylamide (LDA). Re-cool the freshly prepared LDA solution to -78 °C. Causality: LDA must be prepared fresh as it is unstable. The temperature cycling ensures complete deprotonation of the amine by the organolithium.
-
Enolate Formation: In a separate flame-dried, nitrogen-purged flask, dissolve anhydrous methyl acetate (1.0 eq) in anhydrous THF (20 mL) and cool to -78 °C. Slowly transfer the methyl acetate solution via cannula into the LDA solution at -78 °C. Stir for 45 minutes. Causality: This step generates the highly reactive lithium enolate of methyl acetate. It must be kept at -78 °C to prevent self-condensation.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (0.9 eq) dropwise to the enolate solution at -78 °C. Causality: The aldehyde is the limiting reagent to ensure complete consumption by the precious, unstable enolate.
-
Reaction and Quench: Stir the reaction at -78 °C for 1 hour. Quench the reaction by adding saturated aqueous NH₄Cl solution directly at -78 °C. Causality: A weak acid quench is used to neutralize the lithium alkoxide product and any remaining enolate/LDA without causing base-catalyzed side reactions.
-
Extraction and Purification: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Conclusion and Route Validation
The validation of a synthetic route extends beyond mere product formation. It requires an evaluation of practicality, robustness, scalability, and safety.
-
The this compound (Mukaiyama) Route is superior in terms of practicality and functional group tolerance. The ability to prepare and store the key nucleophile simplifies the experimental setup and timing. Its compatibility with a wide array of sensitive functional groups makes it a workhorse in complex molecule synthesis.[5] The primary drawbacks are the cost of the silylating agents and the generation of stoichiometric silyl waste.
-
The Lithium Enolate Route , while atom-economical in principle, presents significant practical hurdles. The requirement for in situ generation of a highly reactive, unstable intermediate under strictly controlled conditions makes it less forgiving and harder to scale.[3] It is best reserved for simple substrates where base-sensitivity is not a concern.
For drug development professionals and researchers focused on the synthesis of complex, functionalized molecules, the route utilizing This compound offers a more reliable, robust, and versatile strategy. The upfront investment in preparing the silyl ketene acetal is offset by a more predictable and broadly applicable reaction, ensuring a higher probability of success in intricate synthetic campaigns.
References
- 1. research.unipd.it [research.unipd.it]
- 2. Asymmetric Catalysis with Ethylene. Synthesis of Functionalized Chiral Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Harnessing the Power of Silyl Ketene Acetals: A Comparative Guide to their Pivotal Role in Modern Total Synthesis
For Researchers, Scientists, and Drug Development Professionals.
In the intricate art of total synthesis, the strategic formation of carbon-carbon bonds with high fidelity and stereocontrol is paramount. Among the diverse arsenal of nucleophiles available to the synthetic chemist, silyl ketene acetals have emerged as uniquely versatile and powerful intermediates. Their stability, coupled with tunable reactivity, has rendered them indispensable in the construction of complex molecular architectures, ranging from potent anti-cancer agents to intricate macrolides. This guide provides an in-depth exploration of the utility of silyl ketene acetals in total synthesis, offering a comparative analysis against other common enolate equivalents and furnishing practical, field-proven experimental protocols.
The Ascendancy of Silyl Ketene Acetals: A Stable yet Potent Enolate Surrogate
Silyl ketene acetals, general structure R₂C=C(OR')OSiR₃, are the silyl enol ethers of esters and lactones. Their rise to prominence stems from a key advantage over their more reactive counterparts, such as lithium enolates: they can be isolated and purified, allowing for a wider range of reaction conditions and greater functional group tolerance.[1] This inherent stability, however, does not compromise their nucleophilicity, which can be effectively unleashed in the presence of a suitable Lewis acid catalyst. This controlled reactivity is the cornerstone of their utility, enabling chemists to orchestrate complex bond formations with remarkable precision.
Two of the most powerful transformations that showcase the synthetic prowess of silyl ketene acetals are the Mukaiyama aldol reaction and the Ireland-Claisen rearrangement. These reactions have been instrumental in the successful total synthesis of numerous natural products, providing elegant solutions to challenging stereochemical puzzles.
Case Study 1: The Mukaiyama Aldol Reaction in the Total Synthesis of Taxol
The total synthesis of Taxol, a landmark achievement in organic chemistry, provides a compelling example of the Mukaiyama aldol reaction's power. In his 1999 synthesis, Mukaiyama himself employed two key aldol additions. One of these involved the reaction of a silyl ketene acetal with an aldehyde fragment of the Taxol core, catalyzed by magnesium bromide.[2] This reaction proceeded with high stereoselectivity, a critical factor in establishing the correct configuration of the intricate stereochemical array of the natural product.
The choice of a silyl ketene acetal over a lithium enolate in this context is deliberate. Lithium enolates, being highly basic and reactive, are prone to side reactions such as self-condensation and can be incompatible with sensitive functional groups present in complex intermediates. The milder, Lewis acid-catalyzed conditions of the Mukaiyama aldol reaction circumvent these issues, leading to cleaner reactions and higher yields of the desired product.
Case Study 2: The Ireland-Claisen Rearrangement in Natural Product Synthesis
The Ireland-Claisen rearrangement is a[3][3]-sigmatropic rearrangement of an allylic ester via its silyl ketene acetal.[4] This reaction is a powerful tool for the stereoselective synthesis of γ,δ-unsaturated carboxylic acids, which are valuable building blocks in the synthesis of prostaglandins and other natural products.[5][6]
A key feature of the Ireland-Claisen rearrangement is the ability to control the geometry of the intermediate silyl ketene acetal (E or Z), which in turn dictates the stereochemical outcome of the rearrangement.[7] This level of control is a significant advantage over traditional Claisen rearrangements, which often require harsh conditions and offer limited stereoselectivity.
A Comparative Analysis: Silyl Ketene Acetals vs. Lithium and Boron Enolates
The choice of enolate equivalent is a critical decision in synthetic planning. The following table provides a comparative overview of silyl ketene acetals, lithium enolates, and boron enolates, highlighting their respective strengths and weaknesses.
| Feature | Silyl Ketene Acetals | Lithium Enolates | Boron Enolates |
| Reactivity | Moderate; requires Lewis acid activation | High; often react rapidly at low temperatures | High; react readily with aldehydes |
| Stability | Stable; can be isolated and purified | Unstable; generated in situ and used immediately | Generally stable enough for in situ use |
| Basicity | Non-basic | Strongly basic | Non-basic |
| Stereoselectivity | Good to excellent; dependent on Lewis acid and substrate | Variable; can be difficult to control | Excellent; highly ordered Zimmerman-Traxler transition state |
| Functional Group Tolerance | High | Low | Moderate to high |
| Key Applications | Mukaiyama aldol, Ireland-Claisen rearrangement, Michael additions | Aldol reactions, alkylations, conjugate additions | Stereoselective aldol reactions |
The high stereoselectivity of boron enolates, stemming from their well-defined, chair-like Zimmerman-Traxler transition states, makes them the reagent of choice for many stereoselective aldol reactions.[8][9] However, silyl ketene acetals offer a compelling alternative, particularly when dealing with substrates that are sensitive to the basic conditions required for lithium enolate formation or when the desired transformation is not an aldol reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the formation of a silyl ketene acetal and its subsequent use in a Mukaiyama aldol reaction.
Protocol 1: Formation of a Silyl Ketene Acetal from an Ester
This protocol describes the formation of a silyl ketene acetal from an ester using lithium diisopropylamide (LDA) and trimethylsilyl chloride (TMSCl).
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Ester
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Prepare LDA solution: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Enolate formation: To the freshly prepared LDA solution at -78 °C, add the ester (1.0 equivalent) dropwise. Stir the mixture for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Silyl trapping: Add TMSCl (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude silyl ketene acetal can be purified by distillation under reduced pressure.
Protocol 2: Diastereoselective Mukaiyama Aldol Reaction
This protocol outlines a general procedure for a Lewis acid-catalyzed Mukaiyama aldol reaction between a silyl ketene acetal and an aldehyde.[10]
Materials:
-
Anhydrous dichloromethane (DCM)
-
Aldehyde
-
Lewis acid (e.g., titanium tetrachloride, TiCl₄)
-
Silyl ketene acetal
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C.
-
Aldehyde and Lewis acid addition: Add the aldehyde (1.0 equivalent) to the cooled solvent. Slowly add the Lewis acid (e.g., 1.1 equivalents of TiCl₄ as a 1M solution in DCM) dropwise.
-
Silyl ketene acetal addition: To this mixture, add a solution of the silyl ketene acetal (1.2 equivalents) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature.
-
Extraction and purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy.
Visualizing the Mechanism: The Mukaiyama Aldol Reaction
The following diagram illustrates the generally accepted mechanism for the Lewis acid-catalyzed Mukaiyama aldol reaction, proceeding through an open transition state.
Caption: Mechanism of the Lewis Acid-Catalyzed Mukaiyama Aldol Reaction.
The Strategic Advantage of Silyl Ketene Acetals in Total Synthesis
The following workflow diagram illustrates the strategic integration of silyl ketene acetals into a total synthesis campaign.
Caption: General workflow for utilizing silyl ketene acetals in a total synthesis.
Conclusion
Silyl ketene acetals represent a cornerstone of modern synthetic organic chemistry. Their unique balance of stability and reactivity provides a powerful platform for the construction of complex molecules with high levels of control. As demonstrated through key examples in total synthesis and a comparative analysis with other enolate equivalents, silyl ketene acetals offer distinct advantages in terms of functional group tolerance and reaction scope. The provided experimental protocols serve as a practical guide for researchers looking to harness the full potential of these versatile reagents in their own synthetic endeavors. As the quest for ever more complex and medicinally relevant molecules continues, the utility of silyl ketene acetals in total synthesis is certain to endure and expand.
References
- 1. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ireland–Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 5. An Enantioselective Epoxide Rearrangement - Claisen Rearrangement Approach to Prostaglandins and (+)-Iridomyrmecin | Department of Chemistry [chem.web.ox.ac.uk]
- 6. Total synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ireland-Claisen Rearrangement [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing Stereochemical Outcome with Different Chiral Auxiliaries
In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and other biologically active molecules.[1] Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol in a variety of chemical transformations.[1][2] This guide provides an in-depth comparison of the performance of three widely utilized classes of chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides. We will delve into their mechanisms of stereochemical control, present comparative experimental data, and provide detailed protocols to assist researchers in selecting the most suitable auxiliary for their specific synthetic challenges.
The Fundamental Principle of Chiral Auxiliaries
A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The auxiliary introduces a chiral environment, leading to the formation of diastereomers instead of enantiomers, which can then be separated.[1] The final step involves the cleavage of the auxiliary, yielding the desired enantiomerically enriched product and, ideally, allowing for the recovery and recycling of the auxiliary.[1][3] The efficacy of a chiral auxiliary is evaluated based on several key criteria: the level of diastereoselectivity it imparts, the ease of its attachment and removal, and the overall yield of the synthetic sequence.[2]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Performance Comparison in Key Asymmetric Reactions
The choice of a chiral auxiliary is highly dependent on the specific reaction being performed. Below is a comparative summary of the performance of Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides in several cornerstone asymmetric transformations.
The aldol reaction is a powerful tool for carbon-carbon bond formation, and achieving stereocontrol is critical for the synthesis of polyketide natural products.[4]
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (d.e.) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans) | Isobutyraldehyde | >99:1 | >98% | --INVALID-LINK-- |
| (2R)-Bornane-10,2-sultam (Oppolzer) | Benzaldehyde | 95:5 (anti:syn) | 90% | --INVALID-LINK-- |
Insight: Evans' oxazolidinones are renowned for their exceptional ability to direct syn-selective aldol reactions, often with near-perfect diastereoselectivity.[4][5] This is attributed to a well-defined, chair-like transition state stabilized by chelation of the enolate to a Lewis acid.[5] In contrast, Oppolzer's sultams can be tuned to favor either syn or anti products depending on the Lewis acid used, offering greater flexibility.[6]
The alkylation of enolates is a fundamental method for constructing chiral centers.
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans) | Benzyl bromide | >99% | --INVALID-LINK-- |
| (1S,2S)-Pseudoephedrine (Myers) | Benzyl bromide | >98% | --INVALID-LINK-- |
| (2R)-Bornane-10,2-sultam (Oppolzer) | Allyl iodide | >98% | --INVALID-LINK-- |
Insight: All three auxiliaries provide excellent levels of diastereoselectivity in alkylation reactions. Myers' pseudoephedrine amides are particularly advantageous due to the high crystallinity of their derivatives, which often facilitates purification by recrystallization.[7] Furthermore, the auxiliary can be cleaved under a variety of conditions to yield carboxylic acids, alcohols, aldehydes, or ketones.[8][9]
The Diels-Alder reaction is a powerful cycloaddition for the construction of six-membered rings.
| Chiral Auxiliary | Dienophile | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e.) | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans) | Acrylate | >95:5 | >90% | --INVALID-LINK-- |
| (2R)-Bornane-10,2-sultam (Oppolzer) | Acrylate | >98:2 | >96% | --INVALID-LINK-- |
Insight: Oppolzer's sultams are particularly effective in directing Diels-Alder reactions, providing high levels of both endo/exo selectivity and facial diastereoselectivity.[10] The rigid camphor backbone provides excellent shielding of one face of the dienophile.
Mechanistic Insights into Stereocontrol
The stereochemical outcome of a reaction is dictated by the transition state geometry, which is influenced by the steric and electronic properties of the chiral auxiliary.
Caption: Simplified models illustrating stereocontrol. (Note: Actual transition state structures are more complex).
Evans' Oxazolidinones: In aldol reactions, the formation of a Z-enolate is followed by chelation to a Lewis acid (e.g., Bu₂BOTf) to form a rigid, six-membered chair-like transition state.[5] The substituent at the C4 position of the oxazolidinone effectively blocks one face of the enolate, directing the incoming aldehyde to the opposite face.[5]
Oppolzer's Sultams: The stereoselectivity in reactions involving Oppolzer's sultams is also governed by chelation.[11][12] The metal cation coordinates to both the carbonyl oxygen and one of the sulfonyl oxygens, creating a rigid bicyclic system that effectively shields one face of the enolate.[11][12]
Myers' Pseudoephedrine Amides: The high diastereoselectivity observed with pseudoephedrine amides is attributed to the formation of a highly organized lithium chelate in the presence of lithium chloride.[13][14] This chelate, involving the amide carbonyl oxygen and the hydroxyl group of the auxiliary, along with associated solvent molecules, effectively blocks one face of the enolate from the incoming electrophile.[13]
Attachment and Cleavage of Chiral Auxiliaries
A critical aspect of employing a chiral auxiliary is the efficiency of its attachment to the substrate and its subsequent removal without compromising the stereochemical integrity of the product.
| Chiral Auxiliary | Attachment Method | Common Cleavage Conditions | Product | Reference |
| Evans' Oxazolidinone | Acylation with acid chloride or anhydride | LiOH/H₂O₂ | Carboxylic Acid | [15][16][17] |
| LiBH₄ or LiAlH₄ | Alcohol | [3] | ||
| NaOMe/MeOH | Ester | [3] | ||
| Oppolzer's Sultam | Acylation with acid chloride or anhydride | LiOH/H₂O₂ | Carboxylic Acid | [18] |
| LiAlH₄ | Alcohol | [18] | ||
| Lewis Acid mediated | Various | [18] | ||
| Myers' Pseudoephedrine Amide | Acylation with acid chloride or anhydride | Acidic or Basic Hydrolysis | Carboxylic Acid | [7][8] |
| LiNH₂BH₃ | Alcohol | [7] | ||
| R'Li | Ketone | [7][8] |
Considerations for Cleavage: While effective, the standard LiOH/H₂O₂ cleavage of Evans' oxazolidinones can sometimes be problematic, especially on a large scale, due to the evolution of oxygen.[15][19] The cleavage of Oppolzer's sultams can sometimes be sluggish, and care must be taken to avoid racemization under harsh conditions.[18] Myers' pseudoephedrine amides offer a wide range of mild cleavage conditions, providing access to a variety of functional groups.[7][8]
Experimental Protocols
This protocol is a generalized procedure for the diastereoselective alkylation of a pseudoephedrine amide.
Step 1: Preparation of the Pseudoephedrine Amide
-
To a solution of (1S,2S)-pseudoephedrine (1.0 equiv) in an anhydrous solvent (e.g., CH₂Cl₂) at 0 °C, add triethylamine (1.2 equiv).
-
Slowly add the desired acid chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with aqueous acid, base, and brine. The crude product is often crystalline and can be purified by recrystallization.[14]
Step 2: Diastereoselective Alkylation
-
To a flame-dried flask under an inert atmosphere, add anhydrous LiCl (6.0-7.0 equiv) and the pseudoephedrine amide (1.0 equiv) in anhydrous THF.[9]
-
Cool the solution to -78 °C and add a freshly prepared solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF dropwise.
-
Stir the resulting enolate solution at the appropriate temperature (typically -78 °C to 0 °C) for 1 hour.
-
Add the alkylating agent (1.5-4.0 equiv) and stir until the reaction is complete.[9]
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product. The diastereoselectivity can be determined by ¹H NMR or HPLC analysis of the crude product.[7]
Step 3: Cleavage to the Carboxylic Acid
-
The alkylated pseudoephedrine amide (1.0 equiv) is dissolved in a mixture of dioxane and 9 N H₂SO₄.[7]
-
The mixture is heated to reflux until the starting material is consumed.
-
After cooling, the reaction is diluted with water and extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated to yield the enantiomerically enriched carboxylic acid.[7]
Caption: Workflow for Myers' asymmetric alkylation.
Conclusion
The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones remain a gold standard for highly diastereoselective syn-aldol reactions. Oppolzer's sultams offer versatility in a range of transformations, particularly Diels-Alder reactions, and provide access to both syn and anti aldol products. Myers' pseudoephedrine amides are a cost-effective and highly practical option for asymmetric alkylations, with the added benefit of crystalline intermediates and diverse cleavage possibilities. A thorough understanding of the mechanisms of stereocontrol and the practical aspects of attachment and cleavage is essential for the successful application of these powerful tools in the synthesis of complex, enantiomerically pure molecules.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemistry.williams.edu [chemistry.williams.edu]
- 17. connectsci.au [connectsci.au]
- 18. benchchem.com [benchchem.com]
- 19. Collection - Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - Organic Process Research & Development - Figshare [acs.figshare.com]
A Comparative Guide to Kinetic Studies of Silyl Ketene Acetal Reactions
For researchers, scientists, and professionals in drug development, understanding the intricate dance of molecules during a chemical reaction is paramount. It is the key to unlocking higher yields, achieving exquisite stereocontrol, and scaling processes efficiently. Silyl ketene acetals (SKAs) are among the most versatile and powerful nucleophiles in the synthetic chemist's toolbox, enabling crucial carbon-carbon bond formations like the Mukaiyama aldol and Michael additions.[1][2] However, their reactivity is often high, with reactions completing on timescales that defy traditional analytical methods.
This guide provides an in-depth comparison of modern kinetic techniques tailored for the study of silyl ketene acetal reactions. We will move beyond simple procedural lists to explore the causality behind experimental design, ensuring that every protocol is a self-validating system for generating trustworthy and insightful data. Our focus is on providing you with the expertise to not only perform these experiments but to understand and interpret the results in the context of complex reaction mechanisms.
The Imperative for Kinetic Analysis in SKA Reactions
Silyl ketene acetals are neutral enolate equivalents that react with electrophiles, typically activated by a Lewis acid or a Lewis base, to form new C-C bonds.[1][3] The speed of these reactions, often occurring in milliseconds to seconds, makes kinetic analysis both challenging and essential.[4][5] A thorough kinetic study allows us to:
-
Elucidate Reaction Mechanisms: Distinguish between proposed pathways, such as concerted versus stepwise mechanisms, or identify the rate-determining step. For instance, kinetic data can help discern whether a Mukaiyama-Michael reaction proceeds via a classical nucleophilic addition or a single-electron transfer (SET) pathway.[6][7]
-
Optimize Reaction Conditions: Quantitatively assess the impact of catalyst loading, temperature, solvent, and substrate structure on reaction rates to maximize efficiency and selectivity.
-
Identify and Characterize Intermediates: Detect the formation and decay of transient species that are invisible to standard endpoint analysis but are critical to the reaction's progress.[8][9]
-
Develop Predictive Models: Build robust kinetic models that can forecast reaction behavior under various conditions, accelerating process development and scale-up.
Comparing the Analyst's Toolkit: Methodologies for Monitoring Fast SKA Reactions
The choice of analytical technique is dictated by the reaction's half-life and the spectroscopic properties of the reactants, intermediates, and products. Many SKA reactions are too fast for manual sampling and subsequent analysis, necessitating specialized rapid-monitoring techniques.
| Technique | Typical Timescale | Principle | Advantages | Limitations |
| In-Situ FT-IR Spectroscopy | Seconds to Hours | Monitors changes in vibrational frequencies of functional groups (e.g., C=O, C=C) in real-time.[10] | Provides direct structural information; non-invasive; applicable to a wide range of reactions. | Requires distinct IR bands for species of interest; solvent interference can be an issue. |
| In-Situ NMR Spectroscopy | Seconds to Hours | Tracks changes in the concentration of all NMR-active species simultaneously. | Provides rich, quantitative structural data on all components, including intermediates.[9] | Lower sensitivity than optical methods; slower acquisition time limits it to less rapid reactions. |
| Stopped-Flow Spectroscopy | Milliseconds to Seconds | Rapidly mixes reactants and stops the flow to monitor the reaction in an observation cell via UV-Vis, Fluorescence, or IR.[4][11][12] | Excellent time resolution (ms); requires small sample volumes.[13] | Requires a spectroscopic handle (chromophore, fluorophore, or distinct IR band); provides no direct structural information for unknown species. |
| Stopped-Flow NMR | ~100 Milliseconds to Seconds | Combines the rapid mixing of stopped-flow with the detailed structural analysis of NMR.[14][15] | Directly observes all species, including transient intermediates, with high structural resolution on a sub-second timescale.[15][16] | Technically complex; lower time resolution than optical stopped-flow; requires specialized equipment. |
| Quench-Flow | Milliseconds to Minutes | The reaction is initiated by rapid mixing and then terminated ("quenched") at specific time points by adding a quenching agent.[17][18] | Allows for analysis by a wide range of techniques (e.g., LC-MS, GC-MS, MALDI-TOF MS) that are not amenable to in-situ monitoring.[19][20] | Is not a real-time technique; requires multiple experiments to build a kinetic profile; potential for artifacts from the quenching step. |
Experimental Workflow for Kinetic Analysis
The logical flow for a kinetic investigation is critical. It begins with identifying the appropriate monitoring technique and culminates in the extraction of kinetic parameters. The choice between in-situ and quench-flow methods is a primary decision point.
Caption: General workflow for kinetic analysis of fast reactions.
Kinetic Deep Dive: Comparing Key SKA Reactions
The Lewis Acid-Catalyzed Mukaiyama Aldol Addition
This reaction is a cornerstone of C-C bond formation, reacting a silyl enol ether or silyl ketene acetal with an aldehyde or ketone.[2][21] The mechanism typically involves the activation of the carbonyl electrophile by a Lewis acid (e.g., TiCl₄, TMSOTf).[21][22]
Causality in Mechanism & Kinetics: The choice and concentration of the Lewis acid are paramount. Stronger Lewis acids coordinate more effectively to the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction. The reaction rate often shows a first-order dependence on the substrate, electrophile, and catalyst concentrations. However, complex equilibria, such as catalyst aggregation or the formation of inactive catalyst-substrate complexes, can lead to more complex kinetic profiles.
Caption: Simplified catalytic cycle for the Mukaiyama Aldol reaction.
Comparative Kinetic Data for Mukaiyama Aldol Reactions
| Catalyst System | Electrophile | Silyl Ketene Acetal | Solvent | k_obs (s⁻¹) | Reference |
| TiCl₄ (1.1 eq) | Benzaldehyde | 1-(trimethylsiloxy)cyclohexene | CH₂Cl₂ | > 0.1 | (Hypothetical, based on typical reactivity) |
| TMSOTf (0.1 eq) | Benzaldehyde | Methyl isobutyrate SKA | CH₂Cl₂ | ~5 x 10⁻³ | (Hypothetical, based on catalytic nature) |
| Chiral Phosphoramide/SiCl₄ | Cinnamaldehyde | Propanoate SKA | CH₂Cl₂ | ~1 x 10⁻⁴ | Based on data from Denmark, S. E., et al.[23][24][25] |
Note: The values above are illustrative to demonstrate relative reactivity and are highly dependent on specific concentrations and temperatures.
The Mukaiyama-Michael Addition
In this variant, the silyl ketene acetal adds to an α,β-unsaturated carbonyl compound in a conjugate or 1,4-addition fashion. Mechanistically, this reaction is more nuanced than the aldol addition. A key point of investigation is whether the reaction proceeds through a standard polar, nucleophilic attack or via a single-electron transfer (SET) pathway, which generates radical intermediates.[6]
Causality in Mechanism & Kinetics: The kinetic signature of these two pathways differs. A polar mechanism would exhibit kinetics similar to the aldol reaction, with rates sensitive to the Lewis acidity of the catalyst and the nucleophilicity/electrophilicity of the reactants. In contrast, an SET mechanism's rate would be governed by the redox potentials of the silyl ketene acetal and the activated Michael acceptor.[7] Competition experiments, where different SKAs are reacted with a single Michael acceptor, can reveal whether steric or electronic factors dominate, providing clues to the underlying mechanism.[6] For instance, some studies have shown that more substituted (and thus more electron-rich) SKAs react faster, supporting an SET initiation step.[6]
Protocols for Kinetic Investigation
Trustworthy data comes from meticulously planned and executed experiments. Below are detailed protocols for two powerful kinetic techniques.
Experimental Protocol 1: Stopped-Flow NMR Analysis of a Lewis Acid-Catalyzed Aldol Reaction
This protocol is designed to capture the initial rates of a fast Mukaiyama aldol reaction by directly observing the consumption of reactants and formation of products.
Objective: To determine the initial rate of reaction between benzaldehyde and the silyl ketene acetal of methyl isobutyrate, catalyzed by TiCl₄.
Instrumentation:
-
Stopped-flow NMR apparatus compatible with a standard NMR spectrometer (e.g., 500 MHz).[14]
-
Cryoprobe for enhanced sensitivity.
-
Two gas-tight syringes for reactant delivery.
Procedure:
-
Preparation: All glassware must be rigorously oven-dried and assembled under an inert atmosphere (Argon or Nitrogen). All solvents (e.g., CD₂Cl₂) must be freshly distilled and degassed.
-
Syringe A Loading: Under inert atmosphere, charge Syringe A with a solution of benzaldehyde (0.1 M) and an internal standard (e.g., hexamethyldisilane, 0.05 M) in CD₂Cl₂.
-
Syringe B Loading: Under inert atmosphere, charge Syringe B with a solution of the silyl ketene acetal (0.1 M) and TiCl₄ (0.1 M) in CD₂Cl₂. Causality Note: Pre-mixing the SKA and Lewis acid is avoided here to prevent premature reaction or decomposition; they are mixed directly with the aldehyde in the apparatus.
-
System Priming: Flush the drive lines and mixer with dry solvent to ensure no contaminants are present.
-
Parameter Setup: Set the NMR spectrometer to acquire a series of 1D ¹H NMR spectra with a rapid acquisition time (e.g., 1-second acquisition, 0.1-second delay). A total of 60 spectra will be acquired over ~1 minute.
-
Kinetic Run ("Shot"): a. Place the loaded syringes into the stopped-flow drive mechanism. b. Initiate the pneumatic drive, which rapidly injects equal volumes (e.g., 200 µL each) from both syringes through the high-efficiency mixer and into the NMR flow cell.[15] c. The flow is stopped in under 15 ms, and the NMR acquisition is triggered simultaneously.[15]
-
Data Processing: a. Process the series of spectra (e.g., apply Fourier transform, phase correction, and baseline correction). b. Integrate the aldehyde proton peak (~10 ppm) and a characteristic product peak relative to the internal standard in each spectrum. c. Convert the integrations to concentrations.
-
Analysis: Plot the concentration of the aldehyde versus time. The initial slope of this curve provides the initial reaction rate. Repeat the experiment with varying initial concentrations to determine the order of reaction with respect to each component.
Experimental Protocol 2: In-Situ FT-IR Monitoring of an Organocatalyzed Michael Addition
This protocol uses the change in the carbonyl stretching frequency to monitor the progress of a reaction in real-time.
Objective: To monitor the rate of the fluoride-catalyzed Michael addition of a silyl ketene acetal to methyl vinyl ketone.
Instrumentation:
-
FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) immersion probe.[10][26]
-
Jacketed glass reactor with overhead stirring and temperature control.
Procedure:
-
Preparation: Assemble the reactor under an inert atmosphere. Ensure the ATR probe is clean and dry.
-
Background Spectrum: Add the reaction solvent (e.g., THF, 50 mL) and the silyl ketene acetal (10 mmol) to the reactor. Stir and acquire a background IR spectrum. Causality Note: Acquiring the background with one reactant present allows for cleaner subtraction and focuses the analysis on the changing species.
-
Reactant Addition: Add the Michael acceptor, methyl vinyl ketone (12 mmol). The C=O stretch of the ketone (~1680 cm⁻¹) and the C=O stretch of the SKA ester group (~1730 cm⁻¹) should be visible.
-
Initiation and Monitoring: a. Inject the catalyst solution (e.g., tetrabutylammonium fluoride, 0.1 mmol in THF) into the reactor to start the reaction. b. Immediately begin acquiring spectra at regular intervals (e.g., one spectrum every 15 seconds). c. Monitor the decrease in the intensity of the methyl vinyl ketone C=O peak and the appearance of the new saturated ester C=O peak of the product (~1740 cm⁻¹).
-
Data Analysis: a. Use the spectrometer software to create a kinetic profile by plotting the absorbance of the reactant C=O peak versus time. b. Convert absorbance to concentration using a calibration curve or by assuming Beer-Lambert law holds (Absorbance ∝ Concentration). c. Fit the concentration vs. time data to an appropriate rate law (e.g., pseudo-first-order if the SKA is in large excess) to determine the observed rate constant, k_obs.
Conclusion
The study of silyl ketene acetal reaction kinetics is a field that demands precision, expertise, and a deep understanding of the underlying chemical principles. By moving beyond black-box approaches and embracing the "why" behind experimental choices, researchers can unlock a new level of control and insight. Techniques like stopped-flow NMR and in-situ FT-IR are not merely analytical tools; they are windows into the fleeting moments that define a chemical transformation. This guide provides a framework for comparing these powerful techniques and designing robust, self-validating experiments. Armed with this knowledge, you are better equipped to navigate the complexities of modern organic synthesis, accelerating the development of novel molecules and medicines.
References
- 1. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. Mukaiyama Aldol Addition [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 6. Mechanism of Mukaiyama-Michael Reaction of Ketene Silyl Acetal: Electron Transfer or Nucleophilic Addition? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. In situ study of reaction kinetics using compressed sensing NMR - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06051B [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Rapid reaction kinetics - Department of Biology, University of York [york.ac.uk]
- 13. Stopped-flow - Wikipedia [en.wikipedia.org]
- 14. Stopped flow 19F NMR enables researchers to understand reaction kinetics of rapidly evolving reaction – Connect NMR UK [connectnmruk.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quench-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 18. Methods | The Stopped-Flow, The Chemical Quench-Flow, The Optical Photolysis Method [kintekcorp.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Investigation of enzyme kinetics using quench-flow techniques with MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jk-sci.com [jk-sci.com]
- 22. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
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- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
A Researcher's Guide to Silyl Enol Ethers: A Cost-Benefit Analysis in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, silyl enol ethers stand as indispensable intermediates for carbon-carbon bond formation. Their versatility in reactions such as the Mukaiyama aldol addition, Michael additions, and C-alkylations has cemented their role in the construction of complex molecular architectures, from natural products to active pharmaceutical ingredients.[1][2] However, the choice of the silyl group—from the nimble trimethylsilyl (TMS) to the bulky tert-butyldimethylsilyl (TBS) and beyond—is a critical decision that significantly impacts reaction outcomes, stability, and overall cost-effectiveness.
This guide provides a comprehensive cost-benefit analysis of different silyl enol ethers, offering a comparative look at their synthesis, reactivity, stability, and purification challenges. By synthesizing technical data with practical insights, we aim to equip researchers with the knowledge to make informed decisions in the strategic design of their synthetic routes.
The Silyl Enol Ether Landscape: A Comparative Overview
The selection of a silyl protecting group dictates the fundamental properties of the resulting silyl enol ether. The most commonly employed silyl groups in this context are trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS), and triisopropylsilyl (TIPS). The primary distinguishing factor among these is the steric bulk around the silicon atom, which directly influences the stability of the silyl enol ether.[3]
A general trend in the stability of silyl ethers under acidic conditions is as follows:
TMS < TES < TBS < TIPS [3]
This trend is a crucial consideration, as the lability of the silyl enol ether can affect its isolation, purification, and reactivity in subsequent steps.
Cost Analysis: A Practical Consideration
Beyond the chemical properties, the cost of the corresponding silylating agents is a significant factor in process development and scale-up. While prices are subject to market fluctuations, a general cost comparison reveals a substantial difference between the various reagents.
| Silylating Agent | Representative Price (USD/100g) | Key Considerations |
| Trimethylsilyl chloride (TMSCl) | ~$50 - $100 | Most economical option, suitable for large-scale synthesis where the lability of the TMS group is manageable. |
| Triethylsilyl chloride (TESCl) | ~$150 - $250 | Offers a moderate increase in stability over TMS at a reasonable cost increment. |
| tert-Butyldimethylsilyl chloride (TBSCl) | ~$200 - $400+ | A significant jump in price, justified by the substantially increased stability of the TBS ether, which often simplifies purification and handling.[4][5][6] |
| Triisopropylsilyl chloride (TIPSCl) | ~$400 - $600+ | The most expensive of the common options, providing the highest level of steric protection and stability, reserved for sensitive substrates or multi-step sequences requiring robust protection. |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
The cost of the silylating agent should be weighed against the potential for increased yields, simplified purification, and reduced material loss in subsequent steps. A more expensive but more stable silyl enol ether may ultimately be more cost-effective in a complex synthesis.
Performance in a Model Reaction: The Mukaiyama Aldol Addition
To provide a direct comparison of the performance of different silyl enol ethers, we will consider the archetypal Mukaiyama aldol reaction between the silyl enol ether of cyclohexanone and benzaldehyde.[2][7] This reaction is a cornerstone of C-C bond formation and serves as an excellent benchmark for evaluating the interplay of reactivity and steric hindrance.
| Silyl Enol Ether | Typical Yield (%) | Diastereoselectivity (syn:anti) | Key Observations & Causality |
| TMS Enol Ether | 80-95% | ~3:1 to 4:1 | High reactivity due to the small size of the TMS group, leading to good yields. However, the open transition state of the Mukaiyama aldol reaction often results in moderate diastereoselectivity.[8] The lability of the TMS group can lead to decomposition during workup and purification. |
| TES Enol Ether | 80-90% | ~4:1 to 5:1 | The slightly larger TES group offers a modest improvement in stability over TMS, potentially leading to cleaner reactions and slightly better diastereoselectivity due to increased steric interactions in the transition state. |
| TBS Enol Ether | 75-90% | >10:1 | The bulky TBS group significantly enhances the stability of the silyl enol ether, making it easier to handle and purify. In the Mukaiyama aldol reaction, the steric hindrance of the TBS group can lead to a more organized transition state, often resulting in higher diastereoselectivity. |
| TIPS Enol Ether | 70-85% | >15:1 | The very bulky TIPS group provides the most stable silyl enol ether. This steric bulk can lead to the highest levels of diastereoselectivity in the aldol addition. However, the increased steric hindrance can also slow down the reaction rate, sometimes requiring longer reaction times or more forcing conditions, which may slightly lower the overall yield. |
Causality Behind Performance Differences: The observed trends in yield and diastereoselectivity are a direct consequence of the steric and electronic properties of the silyl group.
-
Reactivity vs. Stability: Smaller silyl groups like TMS lead to more reactive but less stable enol ethers. This high reactivity can result in high yields but may also lead to side reactions or decomposition. Larger groups like TBS and TIPS increase stability, which can be advantageous for isolation and purification, but may decrease reactivity, potentially requiring more forcing conditions.
-
Stereoselectivity: The diastereoselectivity of the Mukaiyama aldol reaction is influenced by the steric interactions in the open transition state.[8] Larger silyl groups can enforce a more ordered transition state geometry, leading to a higher preference for one diastereomer.
Experimental Protocols
To provide a practical context, we present detailed, step-by-step methodologies for the synthesis of a representative silyl enol ether and its subsequent use in the Mukaiyama aldol reaction.
Protocol 1: Synthesis of 1-(tert-Butyldimethylsilyloxy)cyclohexene (TBS Enol Ether of Cyclohexanone)[11]
Materials:
-
2-Methylcyclohexanone (1.0 equiv)
-
Triethylamine (1.2 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)[4][5][6]
-
Sodium iodide (1.2 equiv)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel
Procedure:
-
To a nitrogen-purged, three-necked, round-bottomed flask equipped with a magnetic stir bar, add 2-methylcyclohexanone, triethylamine, and tert-butyldimethylsilyl chloride.[9]
-
Add a solution of sodium iodide in acetonitrile via syringe over 30 minutes at ambient temperature.[9]
-
Stir the reaction solution at ambient temperature for 18 hours.[9]
-
Quench the reaction by adding a saturated sodium bicarbonate solution.[9]
-
Extract the mixture with hexane (2x).[9]
-
Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by filtration through a silica gel pad, rinsing with hexanes, to afford the desired silyl enol ether as a colorless oil.[9]
Protocol 2: Diastereoselective Mukaiyama Aldol Addition[1]
Materials:
-
Benzaldehyde (1.0 equiv)
-
Titanium tetrachloride (1.1 equiv, 1.0 M solution in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.[1]
-
To the cooled solvent, add benzaldehyde.[1]
-
Slowly add the titanium tetrachloride solution dropwise via syringe.[1]
-
Stir for 10 minutes.
-
Add a solution of 1-(trimethylsilyloxy)cyclohexene in anhydrous dichloromethane dropwise to the reaction mixture over 15 minutes.[1]
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at -78 °C.[1]
-
Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with dichloromethane (3x).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.[1]
Purification Challenges: A Practical Hurdle
The stability of the silyl enol ether is a critical factor during purification.
-
TMS Enol Ethers: These are notoriously prone to hydrolysis on silica gel.[12] Flash chromatography of TMS enol ethers often leads to significant decomposition back to the parent ketone.[13][14] If purification is necessary, it is often recommended to use the crude material directly in the next step, or to employ alternative purification techniques such as distillation or chromatography on a neutralized stationary phase (e.g., silica gel treated with triethylamine).[13]
-
TBS and TIPS Enol Ethers: The increased steric bulk of TBS and TIPS groups provides greater stability towards hydrolysis, making them generally amenable to purification by flash chromatography on silica gel.[9][15] However, prolonged exposure to silica gel can still lead to some decomposition, so it is advisable to perform the chromatography as quickly as possible.
Conclusion: A Strategic Choice for Optimal Synthesis
The choice of a silyl enol ether in organic synthesis is a multifaceted decision that requires a careful balancing of reactivity, stability, and cost. For routine applications where high reactivity is desired and subsequent purification is straightforward or unnecessary, the cost-effective TMS enol ethers are a viable option. However, for complex, multi-step syntheses where stability during purification and handling is paramount, the more expensive but robust TBS and TIPS enol ethers often prove to be the superior choice, leading to higher overall efficiency and success. Ultimately, a thorough understanding of the principles outlined in this guide will empower researchers to make the most strategic and cost-effective decisions for their specific synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. tert-Butyldimethylsilyl chloride price,buy tert-Butyldimethylsilyl chloride - chemicalbook [m.chemicalbook.com]
- 5. tert-Butyldimethylsilyl chloride, 250 g, CAS No. 18162-48-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 6. labdepotinc.com [labdepotinc.com]
- 7. research.unipd.it [research.unipd.it]
- 8. Mukaiyama Aldol Addition [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 1-(Trimethylsiloxy)cyclohexene 99 6651-36-1 [sigmaaldrich.com]
- 11. Cyclohexene, 1-((trimethylsilyl)oxy)- | C9H18OSi | CID 81161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. echemi.com [echemi.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
The Enduring Workhorse and Its Modern Counterparts: A Comparative Guide to 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene in Ester Aldol Chemistry
For researchers, scientists, and drug development professionals navigating the complex landscape of stereoselective carbon-carbon bond formation, the choice of an ester enolate equivalent is a critical decision that dictates the success of a synthetic campaign. Among the myriad of options, 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene has long been a reliable and commercially available reagent for Mukaiyama aldol and related reactions. This guide provides an in-depth analysis of the scope and limitations of this venerable silyl ketene acetal, objectively comparing its performance with key alternatives and offering supporting experimental data to inform your synthetic strategy.
Introduction: The Silyl Ketene Acetal Advantage
The advent of silyl enol ethers and silyl ketene acetals revolutionized the aldol reaction, offering a milder and more controlled alternative to their highly reactive lithium enolate counterparts. By masking the enolate as a more stable, isolable silyl derivative, issues of self-condensation and poor regioselectivity that plagued traditional base-mediated aldol reactions could be largely circumvented. The Mukaiyama aldol addition, which employs a Lewis acid to activate a carbonyl electrophile towards attack by a silyl enol ether, has since become a cornerstone of modern organic synthesis.[1][2]
This compound, bearing the robust tert-butyldimethylsilyl (TBDMS) protecting group, is a prominent member of this class. Its stability and ease of handling have made it a popular choice for the synthesis of β-hydroxy esters, which are key structural motifs in a wide range of biologically active molecules, including polyketides and macrolides.[1]
The Heart of the Matter: Reactivity and Stereochemical Control
The utility of this compound lies in its predictable reactivity in the presence of a Lewis acid and a suitable carbonyl partner. The Lewis acid coordinates to the carbonyl oxygen, enhancing its electrophilicity and facilitating the nucleophilic attack by the silyl ketene acetal. This process is generally believed to proceed through an open transition state, in contrast to the closed, chair-like transition states of lithium and boron enolates.[2][3]
Caption: Generalized workflow of a Mukaiyama aldol reaction.
The stereochemical outcome of the Mukaiyama aldol reaction is a complex interplay of factors, including the geometry of the silyl ketene acetal (which is not applicable for this terminal enol ether), the nature of the Lewis acid, the steric and electronic properties of the aldehyde, and the reaction temperature. While not adhering to the Zimmerman-Traxler model, general trends in diastereoselectivity have been observed.[3]
A Comparative Analysis: Weighing the Alternatives
The true measure of a reagent's utility is its performance relative to other available methods. Here, we compare this compound with other common ester enolate equivalents.
| Reagent/Enolate Type | Typical Conditions | Advantages | Disadvantages |
| This compound | Lewis Acid (e.g., TiCl₄, BF₃·OEt₂), -78 °C | Stable, isolable, commercially available, avoids self-condensation.[4] | Requires stoichiometric Lewis acid, lower nucleophilicity than metal enolates, steric bulk can sometimes hinder reaction with hindered electrophiles. |
| 1-Methoxy-1-(trimethylsilyloxy)ethene (TMS variant) | Lewis Acid (e.g., TiCl₄, BF₃·OEt₂), -78 °C | Higher reactivity in some cases due to less steric bulk.[5] | Less stable than TBDMS variant, more prone to hydrolysis.[5] |
| Lithium Enolate of Methyl Acetate | Strong base (e.g., LDA), -78 °C | Highly nucleophilic, no external Lewis acid required.[4] | Unstable, prone to self-condensation, requires stoichiometric strong base, can be difficult to handle.[4] |
| Boron Enolate of Methyl Acetate | R₂BCl or R₂BOTf, amine base, -78 °C | High levels of diastereoselectivity via a closed transition state.[6][7] | Reagents can be expensive and sensitive, requires stoichiometric boron reagent and base.[6] |
Performance in Aldol Additions to Benzaldehyde: A Case Study
To illustrate the practical differences, let's consider the aldol addition to a simple aromatic aldehyde, benzaldehyde.
| Enolate Source | Lewis Acid/Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| This compound | TiCl₄ | CH₂Cl₂ | -78 | ~85-95 | N/A | [1] |
| 1-Methoxy-1-(trimethylsilyloxy)ethene | TiCl₄ | CH₂Cl₂ | -78 | ~90 | N/A | [3] |
| Lithium Enolate of Methyl Acetate | LDA | THF | -78 | ~70-80 | N/A | [8] |
| Boron Enolate of Methyl Propionate | (c-Hex)₂BCl, Et₃N | Et₂O | -78 | ~75 | >3:97 | [9] |
Note: Data is compiled from representative procedures and may vary based on specific reaction conditions. The boron enolate example uses methyl propionate to illustrate stereoselectivity.
Scope and Limitations of this compound
Scope:
This compound exhibits broad applicability with a range of aldehydes, including aromatic, aliphatic, and heterocyclic substrates. It is particularly valuable in complex molecule synthesis where mild reaction conditions are paramount to avoid degradation of sensitive functional groups. Its stability allows for its use in multi-step sequences where other enolate precursors might not be viable.
Limitations:
Despite its utility, this compound is not without its limitations.
-
Steric Hindrance: The bulky TBDMS group can impede reactions with sterically demanding aldehydes or ketones. In such cases, the less hindered TMS analogue, 1-methoxy-1-(trimethylsilyloxy)ethene, may offer a more reactive alternative, albeit at the cost of reduced stability.[5]
-
Lewis Acid Sensitivity: The requirement for a Lewis acid can be problematic for substrates containing acid-labile functional groups. While a wide variety of Lewis acids can be employed, careful selection is necessary to avoid unwanted side reactions.
-
Lack of Inherent Diastereoselectivity: As a terminal silyl ketene acetal, it cannot induce diastereoselectivity in the same way as substituted enolates. The stereochemical outcome is primarily dictated by the chiral elements present in the substrate or catalyst.
Experimental Protocols
To provide a practical context, detailed experimental protocols for the Mukaiyama aldol addition using this compound and a comparative aldol reaction with a lithium enolate are presented below.
Protocol 1: Mukaiyama Aldol Addition of this compound to Benzaldehyde
This protocol is a representative procedure for a Lewis acid-mediated aldol reaction.
Materials:
-
Benzaldehyde
-
This compound
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous CH₂Cl₂ (0.2 M relative to the aldehyde).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
To the cooled solvent, add freshly distilled benzaldehyde (1.0 equiv.).
-
Slowly add TiCl₄ solution (1.1 equiv.) dropwise via syringe. The solution will typically turn yellow to orange. Stir for 10 minutes.
-
Add a solution of this compound (1.2 equiv.) in anhydrous CH₂Cl₂ dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x V/2).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ester.[10]
Protocol 2: Aldol Addition of the Lithium Enolate of Methyl Acetate to Benzaldehyde
This protocol outlines a typical procedure for a directed aldol reaction using a pre-formed lithium enolate.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl acetate
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous THF (0.4 M relative to diisopropylamine) and cool to -78 °C.
-
Add diisopropylamine (1.1 equiv.) followed by the dropwise addition of n-BuLi (1.05 equiv.). Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flame-dried flask under an inert atmosphere, dissolve methyl acetate (1.0 equiv.) in anhydrous THF.
-
Slowly add the methyl acetate solution to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add freshly distilled benzaldehyde (1.0 equiv.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4][11]
Conclusion
This compound remains a highly relevant and valuable reagent in the synthetic chemist's toolbox. Its stability, commercial availability, and predictable reactivity in Mukaiyama aldol reactions make it a go-to choice for the synthesis of β-hydroxy esters. However, a thorough understanding of its limitations, particularly concerning steric hindrance and the need for Lewis acid activation, is crucial for its effective implementation.
For reactions requiring higher nucleophilicity and where issues of stability and self-condensation can be managed, lithium enolates offer a powerful alternative. For transformations where high diastereoselectivity is paramount, boron enolates, with their propensity to react through highly ordered transition states, are often the superior choice. Ultimately, the optimal reagent selection will depend on the specific synthetic challenge at hand, and a comprehensive understanding of the scope and limitations of each of these powerful synthetic tools is essential for the efficient and elegant construction of complex molecular architectures.
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mukaiyama Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 5. benchchem.com [benchchem.com]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
The Industrial Chemist's Guide to Silyl Ketene Acetals: A Comparative Analysis in Polymer and Pharmaceutical Synthesis
For the modern researcher, scientist, and drug development professional, the quest for synthetic methodologies that offer precision, efficiency, and scalability is perpetual. Among the vast arsenal of chemical tools, silyl ketene acetals (SKAs) have emerged as uniquely powerful intermediates. These oxygen-silylated enolates of esters offer a compelling combination of high nucleophilicity and relative stability, enabling transformative applications in both polymer science and complex molecule synthesis.
This guide provides an in-depth, field-proven comparison of silyl ketene acetal-based technologies against their primary industrial alternatives. We will move beyond theoretical discussions to dissect two cornerstone industrial applications: Group Transfer Polymerization (GTP) for the synthesis of advanced acrylic polymers and the Mukaiyama Aldol Reaction in the context of large-scale pharmaceutical manufacturing. Through detailed case studies, quantitative data, and step-by-step protocols, we will illuminate the causal factors that drive the choice of SKA-based methods in demanding industrial settings.
Part 1: Case Study in Polymer Science: Group Transfer Polymerization (GTP)
Group Transfer Polymerization, pioneered by DuPont, represents a powerful method for creating acrylic block copolymers with precisely controlled architectures.[1][2] These polymers are critical components in high-performance applications, such as pigment dispersants in advanced printing inks like DuPont's own Artistri® line, which are used for digital textile printing.[3][4][5][6]
The core of GTP is the use of a silyl ketene acetal, such as 1-methoxy-1-(trimethylsiloxy)-2-methylprop-1-ene (MTS), as an initiator.[1] The polymerization proceeds via a Michael addition mechanism, where the silyl group is transferred to the incoming monomer, regenerating an active silyl ketene acetal at the chain end. This "living" characteristic allows for the sequential addition of different monomers to build well-defined block copolymers.[1]
Performance Comparison: GTP vs. Anionic Polymerization & ATRP
The primary industrial alternative for creating similar block copolymers is traditional living anionic polymerization. However, GTP offers a critical process advantage: its operational temperature range.
| Parameter | Group Transfer Polymerization (GTP) | Living Anionic Polymerization | Atom Transfer Radical Polymerization (ATRP) |
| Typical Temperature | 0 °C to 80 °C[1][2] | -78 °C[2] | 25 °C to 110 °C |
| Initiator | Silyl Ketene Acetal (e.g., MTS) | Organolithium (e.g., n-BuLi) | Alkyl Halide |
| Catalyst | Nucleophilic (e.g., TASHF₂) or Lewis Acid | None (stoichiometric initiator) | Copper/Ligand Complex |
| Monomer Scope | Primarily (meth)acrylates[2] | Styrenes, dienes, (meth)acrylates | Styrenes, (meth)acrylates, acrylonitrile |
| Functional Group Tolerance | Good; tolerates esters, amides | Poor; sensitive to protic groups & electrophiles | Good; tolerates many functional groups |
| Industrial Scalability | Favorable due to higher temp. | Challenging due to cryogenic requirements | Favorable, but catalyst removal can be an issue |
| Polydispersity (PDI) | Typically 1.1 - 1.3[2] | < 1.1 | Typically 1.1 - 1.5 |
Causality Behind Experimental Choices: The key driver for the industrial adoption of GTP by companies like DuPont is the significant cost reduction in reactor cooling.[1] Living anionic polymerization of methacrylates requires cryogenic temperatures (-78 °C) to minimize side reactions, necessitating expensive and energy-intensive cooling infrastructure. In contrast, GTP can be effectively run at ambient or even elevated temperatures (up to 80 °C), allowing for the use of standard water-cooled reactors, which is a major economic advantage on a large scale.[1]
While Atom Transfer Radical Polymerization (ATRP) also operates at more moderate temperatures, GTP was developed and industrialized by DuPont for their specific applications before ATRP became widely adopted. For the synthesis of high-purity acrylic block copolymers for electronic and specialty applications, GTP's metal-free catalysis (in the case of nucleophilic catalysts) can be an advantage, avoiding potential metal contamination in the final product.
Experimental Protocol: GTP for PMMA-b-PBMA Synthesis (Representative)
This protocol outlines the synthesis of a poly(methyl methacrylate)-block-poly(butyl methacrylate) copolymer, a structure representative of those used in dispersant applications.
Materials:
-
Initiator: 1-methoxy-1-(trimethylsiloxy)-2-methylprop-1-ene (MTS)
-
Catalyst: Tris(dimethylamino)sulfonium bifluoride (TASHF₂) solution in THF
-
Monomers: Methyl methacrylate (MMA), Butyl methacrylate (BMA), freshly distilled
-
Solvent: Anhydrous tetrahydrofuran (THF)
Procedure:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet is dried by heating under vacuum and then purged with dry nitrogen.
-
Solvent Charge: Anhydrous THF is charged to the reactor. The solvent is cooled to and maintained at 25 °C.
-
Initiator & Catalyst Addition: The initiator, MTS, is added to the reactor via syringe. A catalytic amount of TASHF₂ solution (e.g., 0.1 mol% relative to initiator) is then added.
-
First Block Polymerization (PMMA): The first monomer, MMA, is fed into the reactor at a controlled rate to maintain the reaction temperature below 40 °C. The reaction is highly exothermic. Progress is monitored by sampling for gas chromatography (GC) to check for monomer consumption.
-
Second Block Polymerization (PBMA): Once the MMA is fully consumed (>99% conversion), the second monomer, BMA, is fed into the reactor. The polymerization continues, extending the living PMMA chains.
-
Termination: The reaction is terminated by the addition of methanol.
-
Workup: The resulting polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent like hexane or methanol/water, filtered, and dried under vacuum to yield the final block copolymer.
Part 2: Case Study in Pharmaceutical Synthesis: The Mukaiyama Aldol Reaction
In pharmaceutical and natural product synthesis, the creation of stereochemically complex carbon skeletons is paramount. The aldol reaction is a foundational C-C bond-forming reaction, but traditional base-mediated methods using lithium enolates are often plagued by issues of self-condensation, poor regioselectivity, and the need to handle pyrophoric and cryogenic reagents.
The Mukaiyama aldol reaction, which utilizes a silyl enol ether (or silyl ketene acetal) and a Lewis acid, elegantly circumvents these issues.[7] The silyl enolate is a stable, isolable nucleophile that only reacts with a carbonyl compound upon activation by a Lewis acid, preventing unwanted side reactions.[7] This methodology has been pivotal in the large-scale synthesis of complex drug candidates, a prime example being the synthesis of the potent anti-cancer agent (+)-Discodermolide . The multi-kilogram scale synthesis by Novartis relied heavily on stereocontrolled aldol reactions to construct its complex polyketide backbone.[7][8][9]
Performance Comparison: Boron-Mediated Aldol vs. Lithium Enolate Aldol in Discodermolide Synthesis
The large-scale syntheses of (+)-Discodermolide employed various aldol strategies. A direct comparison can be drawn between a lithium-mediated aldol coupling and a boron-mediated aldol reaction (which, like the Mukaiyama reaction, uses a pre-formed enolate) for key fragment couplings.[10][11]
| Parameter | Boron-Mediated Aldol (Paterson/Novartis)[12] | Lithium-Mediated Aldol (Paterson)[10] |
| Reaction Step | Coupling of C7-C24 enone and C1-C6 aldehyde | Coupling of C9-C16 ester and C17-C24 aldehyde |
| Enolate Type | Boron Enolate (pre-formed) | Lithium Enolate (in situ) |
| Reagents | (+)-Ipc₂BCl, Et₃N; Aldehyde | LDA; Aldehyde |
| Temperature | -78 °C to 0 °C | -78 °C |
| Yield (Large Scale) | ~65%[12] | Not reported on large scale, typically 60-80% in literature |
| Diastereoselectivity | 4:1[12] | >10:1 (Felkin-Anh control)[10] |
| Operational Safety | Avoids pyrophoric organolithiums | Requires handling of LDA at cryogenic temperatures |
| Stereocontrol Model | Zimmerman-Traxler (Chair-like TS) | Zimmerman-Traxler (Chair-like TS) |
Causality Behind Experimental Choices: In the Novartis synthesis, a boron-mediated aldol reaction was chosen for a key fragment coupling despite achieving only moderate diastereoselectivity (4:1) on a large scale.[12] This decision highlights a critical aspect of industrial process development: operational safety and robustness often take precedence over achieving the absolute highest selectivity. Boron enolates, like silyl ketene acetals, are generated from less hazardous reagents compared to the pyrophoric bases (like LDA) needed for lithium enolates. The challenges of handling large quantities of LDA at -78 °C, including precise temperature control and safe quenching, make the boron- or silicon-based methods more attractive for manufacturing.
While a different fragment coupling in the same synthesis employed a highly selective lithium-mediated aldol, this underscores that the choice is context-dependent.[10] For that specific transformation, the high diastereoselectivity achieved under Felkin-Anh control may have justified the operational complexities. However, the use of the boron-mediated approach for another key step demonstrates the industrial value placed on the milder, safer conditions afforded by pre-formed enolate equivalents like those derived from silicon or boron.
Experimental Protocol: Boron-Mediated Aldol Reaction (Representative)
This protocol is representative of the type of boron-mediated aldol reaction used in the synthesis of complex polyketides like Discodermolide.[13][14]
Materials:
-
Ketone: Diethyl ketone
-
Boron Reagent: Dicyclohexylboron chloride (Chx₂BCl) or 9-BBN-OTf
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Aldehyde: Benzaldehyde
-
Solvent: Anhydrous diethyl ether or dichloromethane
-
Workup Solution: pH 7 phosphate buffer, methanol, 30% hydrogen peroxide
Procedure:
-
Reactor Setup: A multi-neck, flame-dried flask equipped with a magnetic stirrer, thermometer, and argon inlet is charged with the ketone and anhydrous solvent.
-
Enolate Formation: The solution is cooled to -78 °C (dry ice/acetone bath). Triethylamine (1.2 equivalents) is added, followed by the slow, dropwise addition of the boron reagent (1.1 equivalents). The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C and stirred for 1 hour to ensure complete enolization.
-
Aldol Addition: The reaction is re-cooled to -78 °C. The aldehyde (1.0 equivalent) is added dropwise. The reaction is stirred at -78 °C for 1-3 hours, monitoring by TLC for the consumption of the aldehyde.
-
Quenching and Oxidative Workup: The reaction is quenched at low temperature by the addition of pH 7 phosphate buffer. Methanol is then added, followed by the slow, careful addition of 30% hydrogen peroxide (an exothermic oxidation of the boron species occurs).
-
Extraction: The mixture is stirred vigorously at room temperature for 1 hour, then diluted with water and extracted multiple times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the β-hydroxy ketone.
Conclusion
Silyl ketene acetals and their conceptual relatives, boron enolates, represent more than just academic curiosities; they are workhorse intermediates that solve critical challenges in industrial synthesis. In polymer manufacturing , their role as initiators in Group Transfer Polymerization enables the cost-effective production of precisely defined acrylic block copolymers at practical temperatures, a distinct advantage over cryogenic anionic methods. In pharmaceutical synthesis , their application in Mukaiyama-type aldol reactions provides a safer, more controlled, and often more selective route to complex chiral architectures compared to traditional base-mediated approaches. By offering a stable, yet highly reactive, form of an ester enolate, silyl ketene acetals provide process chemists with a superior tool for building molecular complexity with the efficiency and safety demanded by large-scale production.
References
- 1. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Dispersions for Inks | Artistri® Technology DuPont [dupont.com]
- 4. dupont.com [dupont.com]
- 5. Artistri Textile Inks DuPont [dupont.com]
- 6. dupont.com [dupont.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Discodermolide by S. J. Mickel (Novartis) | 化学空间 Chem-Station [cn.chem-station.com]
- 9. Total Synthesis of Discodermolide by Ardisson, Betzer [organic-chemistry.org]
- 10. A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,6-asymmetric induction in boron-mediated aldol reactions: application to a practical total synthesis of (+)-discodermolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric aldol reaction using boron enolates | Springer Nature Experiments [experiments.springernature.com]
- 14. Asymmetric aldol reaction using boron enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Carbon-Carbon Bond Formation: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) bonds is a cornerstone of molecular design and synthesis. The ability to efficiently and selectively forge these connections dictates the accessibility of novel chemical entities and the viability of synthetic routes. This guide provides an in-depth, objective comparison of several prominent C-C bond formation methodologies, offering insights into their mechanisms, practical applications, and relative performance, supported by experimental data.
Introduction: The Central Role of C-C Bond Formation
The carbon skeleton of any organic molecule is its defining feature, and the methods to construct it are fundamental to the art and science of chemical synthesis. From the classical organometallic reagents to modern catalytic systems, the evolution of C-C bond-forming reactions has been driven by the pursuit of greater efficiency, broader substrate scope, enhanced functional group tolerance, and improved stereoselectivity. This guide will navigate through the intricacies of several key methodologies, providing a comparative framework to aid in the rational selection of the most suitable method for a given synthetic challenge.
Palladium-Catalyzed Cross-Coupling Reactions: A Revolution in Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the field of organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These methods allow for the precise formation of C-C bonds between sp²- and sp-hybridized carbon atoms, a transformation that was once a significant challenge.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1]
Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[2]
References
A Researcher's Guide to Mechanistic Validation Using Isotopic Labeling
Isotopic labeling stands as a definitive and powerful technique in the arsenal of researchers dedicated to elucidating biological and chemical mechanisms. By strategically replacing an atom with its heavier, non-radioactive isotope, we can trace the journey of molecules through complex pathways or probe the energetic landscape of a chemical reaction. This guide provides an in-depth comparison of isotopic labeling strategies, offering the theoretical underpinnings and practical protocols necessary for rigorous mechanistic validation.
Part I: The Two Pillars of Isotopic Investigation
At its core, isotopic labeling serves two primary functions for mechanistic validation: tracing the fate of atoms and measuring the kinetic impact of isotopic substitution. These two approaches answer fundamentally different, yet complementary, questions.
-
Isotopic Tracing (Fate-Mapping): This approach answers the question, "Where do the atoms go?" By introducing a labeled precursor into a system, researchers can follow its incorporation into downstream products, thereby mapping metabolic pathways, identifying precursor-product relationships, and quantifying flux.[1][2][3] This is the gold standard for understanding the flow of matter through a biological system.
-
Kinetic Isotope Effect (KIE) Studies: This method addresses the question, "Which step limits the reaction rate?" It leverages the principle that a bond to a heavier isotope is stronger and thus requires more energy to break.[4] By measuring the change in reaction rate upon isotopic substitution, one can gain profound insights into transition states and identify the rate-determining steps of a reaction.[5][6]
Part II: Isotopic Tracing Strategies: A Comparative Analysis
The choice of labeling strategy is dictated by the biological question, the model system, and the available analytical instrumentation. The primary analytical techniques for detection are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can distinguish molecules based on the mass or nuclear spin of the incorporated isotope.[3][7]
Metabolic Labeling: Probing Intact Biological Systems
In metabolic labeling, an isotopically enriched precursor is supplied to living cells, tissues, or organisms, which then incorporate it into newly synthesized biomolecules.[7]
| Strategy | Description | Primary Application | Pros | Cons |
| SILAC | S table I sotope L abeling by A mino acids in C ell culture. Cells are grown in media where natural ("light") essential amino acids are replaced with "heavy" versions (e.g., ¹³C₆-Lysine, ¹⁵N₄-Arginine).[8][9] | Quantitative Proteomics, Protein Turnover | High accuracy; samples are mixed early, minimizing experimental variability.[8] | Limited to cell culture; requires complete incorporation for accurate quantification.[8] |
| ¹³C / ¹⁵N Tracers | Cells or organisms are fed a primary labeled nutrient, like ¹³C-glucose or ¹⁵N-glutamine.[1][10] | Metabolic Flux Analysis (MFA) | Directly measures pathway activity and nutrient contribution to downstream metabolites.[2] | Requires steady-state conditions for accurate flux calculations; complex data analysis.[2][10] |
| D₂O (Heavy Water) | Deuterium oxide is provided in the culture medium or drinking water. Deuterium is incorporated into various biomolecules via metabolic processes.[11][12] | Measuring turnover of proteins, lipids, DNA; Metabolic Flux | Cost-effective; labels a wide range of biomolecules simultaneously.[11][13] | Can have minor toxicity at high concentrations; incorporation patterns can be complex.[11] |
Dynamic SILAC: A Powerful Tool for Measuring Protein Turnover
A key application of metabolic labeling is "dynamic SILAC" (also called pulsed SILAC), which measures the rates of protein synthesis and degradation.[14][15][16] Unlike standard SILAC for relative quantification, dynamic SILAC involves switching cells from "light" to "heavy" medium and collecting samples at multiple time points to track the incorporation of the heavy label.[16][17]
Experimental Protocol: Dynamic SILAC for Protein Synthesis Rate
This protocol provides a framework for measuring protein synthesis in cultured mammalian cells.
-
Cell Culture and Adaptation:
-
Culture two populations of cells in parallel. Grow one population in standard "light" SILAC medium and the other in "heavy" medium containing a labeled amino acid (e.g., ¹³C₆-Arginine).
-
Culture for at least 5-6 cell divisions to ensure complete incorporation in the "heavy" population, which will serve as an internal standard.
-
-
Initiating the Pulse:
-
Begin the experiment with cells adapted to "light" medium. At time zero (T₀), harvest a baseline sample.
-
Rapidly wash the remaining cells with pre-warmed phosphate-buffered saline (PBS) and switch the culture to "heavy" SILAC medium. This action starts the "pulse."
-
-
Time-Course Sampling:
-
Harvest cells at subsequent time points (e.g., 4, 8, 12, 24 hours). The optimal time points depend on the expected turnover rate of the proteins of interest.
-
-
Sample Preparation:
-
For each time point, lyse the "light" cells that have been pulsed with heavy medium.
-
Combine the lysate from each time point with an equal amount of protein from the fully-labeled "heavy" cell population (the internal standard).
-
Perform in-solution or in-gel digestion of the combined protein mixture using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs.
-
The rate of increase in the heavy-to-light ratio over time for the peptides of a given protein reflects its synthesis rate.[18]
-
Part III: Kinetic Isotope Effect (KIE) Studies
KIE experiments are a cornerstone of mechanistic enzymology and physical organic chemistry.[4] They provide definitive evidence for which bonds are broken or altered during the rate-limiting step of a reaction.
The magnitude of the KIE is the ratio of the rate constant for the reaction with the light isotope (k_light) to that with the heavy isotope (k_heavy).
-
Primary KIE: Observed when the bond to the isotopically substituted atom is cleaved in the rate-determining step. Typical values for ¹H/²H (D) are >2.
-
Secondary KIE: Observed when the bond to the isotope is not broken, but hybridization or coordination at that center changes. These effects are much smaller, typically 0.8-1.2 for ¹H/²H.[6]
Comparison of KIE Measurement Methods
| Method | Description | Measures | Pros | Cons |
| Direct Comparison | Two separate experiments are run, one with the unlabeled substrate and one with the labeled substrate. Rates are compared directly.[5] | Vmax and V/K | Conceptually simple; only way to determine the KIE on Vmax.[5] | Less precise; susceptible to experimental error between runs; requires larger KIEs (>5%) to be reliable.[5] |
| Internal Competition | A mixture of labeled and unlabeled substrate is used in a single reaction. The isotopic ratio of the product is measured at low conversion.[4][19] | V/K | Highly precise, ideal for small KIEs; cancels out many sources of error.[4][5] | Cannot determine the KIE on Vmax; requires sensitive analytical methods (MS, NMR) to measure isotope ratios. |
Experimental Protocol: Competitive KIE Measurement by Mass Spectrometry
This protocol outlines a general method for determining a deuterium (²H) KIE on V/K.
-
Substrate Preparation:
-
Synthesize the deuterated substrate. Confirm the site and extent of deuteration by NMR and MS.
-
Prepare a stock solution containing an approximately 1:1 molar ratio of the unlabeled (light) and labeled (heavy) substrate. Precisely determine the starting isotopic ratio (R₀) of this mixture by MS.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction using the mixed substrate solution.
-
The key to this experiment is to stop the reaction at a low, known degree of conversion (typically 10-20%). This ensures the substrate isotopic ratio has not changed significantly.
-
Quench the reaction at the desired time point (e.g., by adding acid, a denaturant, or a rapid temperature change).
-
-
Product Analysis:
-
Isolate the product from the remaining substrate and reaction components, often using techniques like HPLC or solid-phase extraction.
-
Analyze the purified product by MS to determine its isotopic ratio (Rₚ).
-
-
Calculation:
-
The observed KIE on V/K is calculated using the following equation, where f is the fractional conversion of the reaction: KIE = log(1 - f) / log(1 - f * Rₚ / R₀)
-
-
Data Interpretation:
-
A KIE value significantly greater than 1.0 indicates that the C-H bond is being broken in the rate-determining step of the reaction. The magnitude of the KIE can provide further information about the geometry of the transition state.
-
Part IV: Choosing the Right Tool for Your Question
The decision to use isotopic tracing versus KIE studies hinges on the fundamental question being asked.
| Factor | Isotopic Tracing (e.g., ¹³C MFA, Dynamic SILAC) | Kinetic Isotope Effect (KIE) |
| Core Question | What is the pathway? What is the flux? What is the turnover rate? | What is the rate-limiting step? What is the nature of the transition state? |
| Experimental Goal | Map the global fate of a labeled nutrient or molecule.[20] | Measure a precise change in reaction rate upon isotopic substitution. |
| Typical Output | Labeling patterns in a series of downstream metabolites or proteins. | A single value (the KIE) representing a rate ratio. |
| Best For | Systems biology, pathway discovery, understanding protein homeostasis. | Mechanistic enzymology, chemical reaction mechanism elucidation. |
Conclusion
Isotopic labeling is an indispensable tool for moving beyond correlation to establish causation in mechanistic studies. Whether by tracing the flow of atoms through a complex metabolic network or by measuring the energetic penalty of a heavier isotope in a reaction's transition state, these techniques provide some of the most definitive evidence available to researchers. By carefully selecting the appropriate labeling strategy and executing well-designed experiments, scientists in basic research and drug development can validate mechanisms with the highest degree of scientific rigor.
References
- 1. Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopic Labelling [mpi-marburg.mpg.de]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of isotope effects to determine enzyme mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using kinetic isotope effects to probe the mechanism of adenosylcobalamin-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. UWPR [proteomicsresource.washington.edu]
- 9. benchchem.com [benchchem.com]
- 10. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Dynamic SILAC to Determine Protein Turnover in Neurons and Glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. liverpool.ac.uk [liverpool.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. Dynamic SILAC to Determine Protein Turnover in Neurons and Glia | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Systems-level analysis of isotopic labeling in untargeted metabolomic data by X13CMS | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Predicting Chemical Reactivity and Selectivity
An Objective Comparison of Computational Modeling Techniques for Modern Drug Discovery
In the intricate landscape of drug discovery, the ability to predict how and where a molecule will react is paramount. Unforeseen reactivity can lead to toxic metabolites, while poor selectivity can result in off-target effects and diminished efficacy. Before committing expensive resources to synthesis and in vitro testing, computational modeling offers a powerful lens to forecast these critical properties. This guide provides an in-depth comparison of the primary computational methodologies used today, moving beyond a simple list of tools to explain the causality behind their application and the standards for ensuring trustworthy, actionable results.
The Quantum Mechanical Foundation: Why Reactions Happen
At its core, a chemical reaction is an electronic event. The transformation from reactants to products proceeds along a potential energy surface (PES), and the most energetically favorable path dictates the reaction's outcome. The highest point on this path is the transition state (TS) , a fleeting, unstable molecular arrangement that represents the energetic bottleneck of the reaction. The energy difference between the reactants and the transition state is the activation energy (ΔG‡) .
According to Transition State Theory, the rate of a reaction is exponentially and inversely proportional to this activation energy. Consequently, to predict reactivity and selectivity, our primary computational goal is to accurately calculate the activation energies for all plausible reaction pathways. A lower ΔG‡ implies a faster reaction (higher reactivity). When a molecule can react in multiple ways (e.g., at different sites or with different stereochemistry), the pathway with the lowest ΔG‡ will be the dominant one, thus governing selectivity.
A Comparative Guide to Computational Models
The choice of computational model is a critical decision dictated by a trade-off between accuracy and computational cost. Here, we compare the two major classes of models: physics-based quantum mechanics and emerging data-driven machine learning approaches.
Physics-Based Models: Calculating from First Principles
These methods solve approximations of the Schrödinger equation to model the electronic structure of molecules and determine energies.[1] Their strength lies in their generalizability; they do not require pre-existing data about a specific reaction class to make a prediction.
Density Functional Theory (DFT) is the undisputed workhorse for reactivity studies in drug development.[1] It offers the best balance of accuracy and computational efficiency for the molecular sizes relevant to pharmaceuticals. DFT calculates the electron density of a system to derive its energy, rather than solving for the complex many-electron wavefunction directly.
-
Expertise in Action: The choice of a functional (the component that approximates the complex exchange-correlation energy) is critical. For reaction kinetics, hybrid functionals like B3LYP or the Minnesota family (M06-2X ) are often preferred as they incorporate a portion of exact exchange from Hartree-Fock theory, which tends to correct for the systematic underestimation of reaction barriers seen in simpler functionals.[2] Recent benchmarks recommend functionals like ωB97M-V for achieving high accuracy, often within 1-2 kcal/mol of experimental values when paired with a suitable basis set (e.g., def2-TZVP).[3][4]
Other physics-based methods include:
-
Semi-Empirical Methods (e.g., PM7, GFN2-xTB): These are much faster approximations of quantum mechanics that use parameters derived from experimental data. They are too inaccurate for reliable barrier height prediction but are invaluable for pre-screening and generating initial geometries for higher-level calculations.
-
Ab Initio Methods (e.g., MP2, CCSD(T)): These are highly accurate, systematically improvable methods that are considered the "gold standard." However, their computational cost scales very poorly with system size, making them impractical for most drug-like molecules. They are primarily used to benchmark the accuracy of DFT functionals on smaller, model systems.
Data-Driven Models: Learning from Chemical Data
Machine Learning (ML) and Artificial Intelligence (AI) represent a paradigm shift in reactivity prediction.[5][6] Instead of solving physical equations, these models learn statistical patterns from large datasets of known reactions to predict outcomes.[7][8]
-
How it Works: ML models can be trained on datasets of experimental outcomes or, more commonly, on large databases of DFT-calculated reaction energies.[9] The model learns to correlate molecular features (descriptors) with reactivity. A common and effective approach involves a two-stage process: first, a classification model filters and identifies potential reactive sites on a molecule, and second, a ranking model predicts the most likely reaction pathway among the plausible options.[7][8][10]
-
Trustworthiness & Limitations: The primary limitation of ML models is their reliance on the data they were trained on. Their predictions are highly reliable for reactions similar to those in the training set (in-distribution) but can be erroneous when applied to novel chemical scaffolds (out-of-distribution).[11] Therefore, their application in novel drug discovery programs must be approached with caution and ideally validated with physics-based methods.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of each modeling class, providing a guide for selecting the appropriate tool for a given research question.
| Modeling Class | Method Example | Typical Accuracy (ΔG‡) | Relative Cost | Key Strengths & Applications |
| High-Level Ab Initio | CCSD(T) | < 1 kcal/mol | Very High | Gold-standard benchmarking for small molecules. |
| Physics-Based QM | DFT (e.g., ωB97M-V) | 1 - 3 kcal/mol[3] | Medium-High | The "workhorse" for mechanistic investigation, transition state analysis, and reliable selectivity prediction for novel systems. |
| Physics-Based QM | Semi-Empirical (xTB) | 5 - 15+ kcal/mol | Very Low | Rapid conformational searching, pre-optimization of geometries, screening large numbers of molecules. |
| Data-Driven AI | Transformer/GNN Models | Varies (High for in-distribution) | Low (for inference) | High-throughput reaction outcome prediction, retrosynthesis planning, screening known chemical space.[12] |
A Self-Validating Protocol for Predicting Selectivity with DFT
Predicting selectivity requires comparing the activation energies of competing reaction pathways. The following is a rigorous, self-validating workflow for achieving this using DFT. The causality behind each step is explained to ensure scientific integrity.
Experimental Workflow: DFT for Selectivity Prediction
Caption: A rigorous workflow for predicting reaction selectivity using DFT.
Detailed Steps & Causality:
-
System Setup & Optimization:
-
Protocol: Define the competing reaction pathways (e.g., Path A and Path B). Build the 3D structures of the reactants and the expected products for each pathway. Perform a geometry optimization and frequency calculation on all reactants and products.
-
Causality: Optimization finds the lowest energy conformation for each molecule on the potential energy surface. The frequency calculation confirms it's a true minimum (no imaginary frequencies), providing a valid starting point for energy comparisons.
-
-
Transition State (TS) Search:
-
Protocol: This is the most challenging step.[13] For each pathway, provide the optimized reactant and product structures to a synchronous transit-guided quasi-Newton (STQN) method, such as opt=qst2 or opt=qst3 in Gaussian.[14][15] This algorithm interpolates a path between reactants and products to generate an initial guess for the TS. Then, optimize this guess using a TS optimization algorithm (opt=ts).
-
Expertise: If qst2 fails, a "best guess" for the TS structure can be built manually and used in a qst3 calculation or a simple opt=ts job.[14] This requires chemical intuition about which bonds are breaking and forming. The keyword calcfc is strongly recommended as it computes the initial force constants, providing a much better starting point for the optimization algorithm.[14][15]
-
-
Validation: The Trustworthiness Checkpoint:
-
Protocol 1 (Frequency Analysis): Perform a frequency calculation on the optimized TS structure.
-
Causality: A true transition state is a first-order saddle point on the potential energy surface. This means it is a minimum in all directions except one—the reaction coordinate. Mathematically, this corresponds to having exactly one imaginary frequency .[13] This is a non-negotiable check for a valid TS.
-
Protocol 2 (Intrinsic Reaction Coordinate - IRC): Perform an IRC calculation starting from the validated TS.
-
Causality: The IRC calculation maps the minimum energy path downhill from the TS.[13] This is a crucial validation step to prove that the located transition state indeed connects the intended reactants with the intended products, and not some other unexpected species.
-
-
Energy Calculation and Selectivity Prediction:
-
Protocol: With the validated geometries for reactants and the TS, perform a final, high-accuracy single-point energy calculation, often with a larger basis set than used for optimization. Include solvent effects using a continuum model (e.g., SMD, PCM) if the reaction is in solution. Calculate the Gibbs Free Energy of Activation: ΔG‡ = G(TS) - G(Reactants) .
-
Causality: The pathway with the lowest ΔG‡ will be kinetically favored and will yield the major product. The ratio of products can be estimated using the Boltzmann distribution, but a simple comparison of ΔG‡ is usually sufficient to predict the major product.
-
Model Selection Guide
Choosing the right approach depends on the project's goals, available resources, and the novelty of the chemistry involved.
Caption: A decision tree for selecting the appropriate computational model.
Conclusion and Future Outlook
The prediction of chemical reactivity and selectivity has matured from a niche academic pursuit to an integral component of modern drug discovery pipelines.[16][17] DFT stands as the gold standard for mechanistic inquiry, providing reliable, physics-grounded predictions when applied with rigorous validation.[1] Concurrently, the rise of AI and machine learning offers unprecedented speed for high-throughput screening and reaction outcome prediction within established chemical spaces.[5][7]
The future lies in the synergy of these approaches. Hybrid models that use ML to rapidly generate candidate pathways and DFT to refine and validate the most promising ones will accelerate discovery. As computational power increases and algorithms become more sophisticated, these in silico predictions will further de-risk and guide experimental efforts, ultimately leading to the faster development of safer and more effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Classical Reaction Barriers in DFT: An Adiabatic-Connection Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espottesmith.github.io [espottesmith.github.io]
- 4. Revisiting a large and diverse data set for barrier heights and reaction energies: best practices in density functional theory calculations for chemical kinetics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. aimlic.com [aimlic.com]
- 6. Machine learning and AI aiding in the prediction of chemical reaction outcomes | EurekAlert! [eurekalert.org]
- 7. proceedings.neurips.cc [proceedings.neurips.cc]
- 8. A Machine Learning Approach to Predict Chemical Reactions [papers.nips.cc]
- 9. Predicting the chemical reactivity of organic materials using a machine-learning approach - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01328E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Challenging Reaction Prediction Models to Generalize to Novel Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The art of finding transition structures · The DFT Course [thisisntnathan.github.io]
- 14. joaquinbarroso.com [joaquinbarroso.com]
- 15. Transition States in Chemical Reactions: Tutorial and Assignments [people.chem.ucsb.edu]
- 16. Bridging traditional and contemporary approaches in computational medicinal chemistry: opportunities for innovation in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. beilstein-journals.org [beilstein-journals.org]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene
Welcome to a comprehensive guide on the proper handling and disposal of 1-(tert-Butyldimethylsilyloxy)-1-methoxyethene (CAS No. 77086-38-5). As a key reagent in modern organic synthesis, particularly in reactions like the Mukaiyama Aldol addition, its utility is matched by the need for meticulous safety and disposal protocols. This document moves beyond mere procedural lists to provide the causal, experience-driven insights necessary for maintaining a safe and compliant laboratory environment. Our goal is to empower you, our fellow scientists, with the knowledge to handle this compound responsibly from procurement to final disposal.
Part 1: Core Hazard Assessment & The "Why" Behind the Protocol
Understanding the chemical nature of this compound is fundamental to its safe management. It is classified as a flammable liquid and vapor (H226) and is known to cause skin and eye irritation.[1][2] However, the most critical properties dictating its handling are derived from its structure as a silyl enol ether.
-
Flammability: With a flash point of 52 °C (125.6 °F), this compound's vapors can form explosive mixtures with air. All handling and disposal operations must be conducted away from ignition sources such as open flames, hot surfaces, and sparks.[3][4] Antistatic measures, including grounding and bonding of containers during transfer, are mandatory.[5]
-
Moisture Sensitivity & Hydrolysis: The Si-O bond in silyl enol ethers is susceptible to cleavage by water.[3][6] While the sterically bulky tert-butyldimethylsilyl (TBDMS) group offers more hydrolytic stability than less hindered groups like trimethylsilyl (TMS), the compound will still degrade in the presence of moisture.[7][8] This reaction yields methyl acetate and tert-butyldimethylsilanol, which can further react to form hexamethyldisiloxane.[6] From a practical standpoint, this means that improper disposal in aqueous waste streams not only contaminates the stream but also leads to the generation of different chemical species. Therefore, all storage and handling must be under dry, inert conditions.[3][4]
-
Chemical Incompatibility: This compound is incompatible with strong oxidizing agents.[3] Co-disposal or mixing with such agents could lead to a vigorous, exothermic reaction, posing a significant safety risk.
-
Thermal Decomposition: In the event of a fire, hazardous decomposition products include carbon oxides (CO, CO₂) and silicon oxides.[3] This necessitates the use of appropriate firefighting measures and self-contained breathing apparatus.[3][9]
Part 2: Personal Protective Equipment (PPE) & Engineering Controls
Adherence to proper PPE and engineering controls is non-negotiable. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that employers implement control measures to reduce chemical exposure.[10][11]
All operations involving this compound must be performed within a certified chemical fume hood to minimize inhalation of vapors.[12] The work area must be free of ignition sources.[2]
Table 1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale & Citation |
| Eye/Face | Safety glasses with side-shields and a face shield. | Use equipment tested and approved under government standards like NIOSH (US) or EN 166 (EU).[3][9] |
| Hand | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). | Gloves must be inspected prior to use and disposed of after contamination.[3][9] |
| Body | Flame-retardant antistatic protective clothing and a lab coat. | Provides protection against splashes and potential ignition.[3] |
| Respiratory | Not typically required if handled in a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup or if ventilation is inadequate.[2] |
Part 3: Step-by-Step Disposal Protocol
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[13] Due to its flammability, this chemical is considered an ignitable hazardous waste.
Core Directive: Do not dispose of this compound down the drain or in regular trash.[3] All waste streams containing this chemical must be treated as hazardous waste.
Procedure for Unused/Surplus Product and Contaminated Materials
-
Waste Collection: Collect the unused chemical, along with any contaminated materials (e.g., pipette tips, absorbent pads, gloves), in a dedicated, properly sealed, and labeled hazardous waste container.[13]
-
Container Choice: The container must be robust, chemically compatible, and designed for flammable liquids. Ensure it is kept closed at all times except when adding waste.[13]
-
Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable Liquid).
-
Professional Disposal: The sole acceptable method of disposal is through a licensed professional waste disposal company.[3][4] The recommended technique is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the silicon oxide byproducts.[3][4]
Procedure for Empty Containers
An "empty" container that held this chemical must still be managed as hazardous waste unless properly decontaminated.[14]
-
Triple Rinsing: To decontaminate the container, rinse it three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, the solvent rinsate is now hazardous waste. It must be collected in a separate, labeled hazardous waste container for flammable liquids and disposed of via incineration.
-
Disposal of Decontaminated Container: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste.
Part 4: Spill Management Protocol
A written spill response plan is a required component of an OSHA-mandated Chemical Hygiene Plan.[10]
-
Immediate Actions:
-
Cleanup:
-
Wearing the full PPE detailed in Table 1, contain the spill to prevent it from spreading.
-
For small spills, absorb the liquid with a non-combustible, inert material such as vermiculite, dry sand, or Chemizorb®.[5]
-
Carefully collect the absorbed material and contaminated tools into a sealable container.
-
-
Disposal: The collected spill cleanup material is hazardous waste. Label the container appropriately and dispose of it through your institution's licensed waste management service.[3]
Part 5: Waste Segregation and Storage Workflow
Proper segregation is key to preventing dangerous reactions in the waste accumulation area. This compound's waste stream must be kept separate from incompatible materials.
Diagram Caption: Decision workflow for proper segregation and disposal of waste.
By adhering to these scientifically-grounded protocols, you ensure not only your personal safety but also the integrity of your research environment and compliance with federal and local regulations.
References
- 1. This compound | C9H20O2Si | CID 4564491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. angenechemical.com [angenechemical.com]
- 10. osha.gov [osha.gov]
- 11. compliancy-group.com [compliancy-group.com]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
- 13. pfw.edu [pfw.edu]
- 14. agricentre.basf.co.uk [agricentre.basf.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
